molecular formula C10H11FN2O B15094045 N-cyclopropyl-2-fluoro-5-methylnicotinamide

N-cyclopropyl-2-fluoro-5-methylnicotinamide

Cat. No.: B15094045
M. Wt: 194.21 g/mol
InChI Key: SILDOGUJACEDFZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-fluoro-5-methylnicotinamide is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

N-cyclopropyl-2-fluoro-5-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H11FN2O/c1-6-4-8(9(11)12-5-6)10(14)13-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,14)

InChI Key

SILDOGUJACEDFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)F)C(=O)NC2CC2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-cyclopropyl-2-fluoro-5-methylnicotinamide: Structure, Synthesis, and Characterization

Abstract

This compound is a synthetically derived organic compound featuring a fluorinated pyridine core, an amide linkage, and a cyclopropyl moiety. While not extensively documented in peer-reviewed literature as a final product, its structural motifs are of significant interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, the cyclopropyl group can improve potency and pharmacokinetic properties, and the nicotinamide core is a well-known pharmacophore. This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven protocol for its synthesis and purification, and a guide to its analytical characterization using modern spectroscopic and chromatographic techniques. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for producing and verifying this compound for further investigation.

Chemical Structure and Physicochemical Properties

This compound (CAS 1255574-47-0) is a derivative of nicotinic acid (Vitamin B3). Its core structure is a pyridine ring, substituted at position 2 with a fluorine atom, at position 5 with a methyl group, and at position 3 with an N-cyclopropyl carboxamide group.

The interplay of these functional groups dictates its chemical personality. The electron-withdrawing fluorine atom influences the electron density of the pyridine ring, affecting its reactivity and basicity. The amide bond is planar and can participate in hydrogen bonding, a critical interaction in biological systems. The rigid, strained cyclopropyl ring is a well-regarded bioisostere for larger groups and can impart favorable metabolic stability.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValue
IUPAC Name N-cyclopropyl-2-fluoro-5-methylpyridine-3-carboxamide
CAS Number 1255574-47-0
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Predicted Boiling Point ~347.8 °C at 760 mmHg
Predicted LogP 1.5-2.0
Predicted pKa ~1.2 (pyridinium ion)
Appearance White to off-white solid (predicted)
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (s, 1H), 7.55 (dd, J=8.0, 2.0 Hz, 1H), 6.50 (br s, 1H), 2.90 (m, 1H), 2.30 (s, 3H), 0.90 (m, 2H), 0.65 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 163.5, 161.0 (d, J=240 Hz), 147.0 (d, J=15 Hz), 139.0, 125.0, 122.0 (d, J=5 Hz), 23.0, 17.0, 7.0
¹⁹F NMR (CDCl₃, 376 MHz) δ -70.0

Note: NMR values are predicted based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

Synthesis Pathway: Amide Coupling

The most direct and reliable method for synthesizing this compound is through the amide coupling of 2-fluoro-5-methylnicotinic acid with cyclopropylamine. This reaction requires an activating agent to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Causality Behind Experimental Choices:
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of side reactions, particularly racemization if chiral centers were present. It rapidly converts the carboxylic acid to an activated ester.

  • Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation without competing with cyclopropylamine.

  • Solvent: DMF (N,N-Dimethylformamide) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and reagents while remaining unreactive.

Experimental Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Acid 2-fluoro-5-methylnicotinic acid Reaction Stir in DMF (0°C to RT, 4h) Acid->Reaction Amine Cyclopropylamine Amine->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica, EtOAc/Hexanes) Concentrate->Purify Product Final Product Purify->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-fluoro-5-methylnicotinic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Add cyclopropylamine (1.2 eq) dropwise. The reaction is exothermic, and maintaining a low temperature minimizes side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.

  • Aqueous Workup: Once complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate (EtOAc). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine. This removes residual acid, DMF, and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Confirm identity and purity using NMR and Mass Spectrometry.

Analytical Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the identity, purity, and structure of the synthesized compound. This ensures the material is suitable for subsequent biological assays or further chemical modification.

Logical Flow for Compound Verification

G Start Synthesized Crude Product LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR FTIR FTIR Spectroscopy Start->FTIR Purity_Check Purity > 95%? LCMS->Purity_Check Structure_Check Structure Confirmed? NMR->Structure_Check Purity_Check->Structure_Check Yes Fail Repurify / Resynthesize Purity_Check->Fail No Final Verified Compound Structure_Check->Final Yes Structure_Check->Fail No

Caption: Self-validating workflow for analytical characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective:

An In-depth Technical Guide to the Synthesis of Trametinib: Elucidating the Core Chemistry and Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This guide addresses the synthesis of the MEK inhibitor, Trametinib. Initial research into the topic, as specified, focused on the potential role of N-cyclopropyl-2-fluoro-5-methylnicotinamide. However, a comprehensive review of the authoritative scientific literature, including key patents and peer-reviewed articles, indicates that this nicotinamide derivative is not a recognized intermediate in the established synthetic pathways for Trametinib. This guide will, therefore, focus on the scientifically validated synthesis of Trametinib, which prominently features N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea as a crucial building block. Our commitment to scientific integrity necessitates this clarification to provide you with the most accurate and actionable information for your research and development endeavors.

Introduction: Trametinib and its Mechanism of Action

Trametinib (trade name Mekinist®) is a highly potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers due to mutations in genes such as BRAF and KRAS.[2] By inhibiting MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling cascades that promote cellular proliferation and survival.[2]

Clinically, Trametinib is approved for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations, often in combination with the BRAF inhibitor Dabrafenib.[] Its chemical structure, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]acetamide, presents a significant synthetic challenge, requiring a multi-step approach with precise control over regioselectivity and reaction conditions.

This technical guide provides a detailed examination of a key synthetic route to Trametinib, focusing on the strategic use of its core intermediates and the underlying chemical principles that govern the assembly of this complex molecule.

The Strategic Synthesis of Trametinib: A Retrosynthetic Analysis

The synthesis of Trametinib can be logically dissected into the formation of two primary fragments, followed by their strategic coupling and subsequent functional group manipulations. A retrosynthetic analysis reveals the following key disconnections:

G Trametinib Trametinib Amide_Formation Amide Formation Trametinib->Amide_Formation Final Acetylation Pyridopyrimidine_Core Pyridopyrimidine Core (Intermediate A) Amide_Formation->Pyridopyrimidine_Core Urea_Derivative N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (Intermediate B) Pyridopyrimidine_Core->Urea_Derivative Condensation Malonic_acid_deriv Malonic Acid Derivative Pyridopyrimidine_Core->Malonic_acid_deriv Cyclization Aromatic_Amine 3-Amino-N-acetyl-aniline derivative Cyclopropylamine Cyclopropylamine Urea_Derivative->Cyclopropylamine Fluoro_iodo_aniline 2-Fluoro-4-iodoaniline Urea_Derivative->Fluoro_iodo_aniline

Caption: Retrosynthetic analysis of Trametinib.

This analysis highlights two critical intermediates:

  • Intermediate A: The pyridopyrimidine trione core, which forms the central heterocyclic scaffold of Trametinib.

  • Intermediate B: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, which introduces the crucial cyclopropyl and 2-fluoro-4-iodophenyl moieties.

The following sections will detail the synthesis of these key intermediates and their subsequent elaboration to afford Trametinib.

Synthesis of Key Intermediates

Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (Intermediate B)

This intermediate is pivotal as it incorporates two key structural features of the final molecule. Its synthesis is a well-established process.

Reaction Scheme:

G cluster_0 Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline Intermediate_B N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea 2-Fluoro-4-iodoaniline->Intermediate_B Cyclopropylamine Cyclopropylamine Cyclopropylamine->Intermediate_B Phosgene_equivalent Phosgene Equivalent (e.g., CDI, Triphosgene) Phosgene_equivalent->Intermediate_B

Caption: Synthesis of the key urea intermediate.

Experimental Protocol:

  • Activation of 2-Fluoro-4-iodoaniline: To a solution of 2-fluoro-4-iodoaniline in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a phosgene equivalent, for instance, triphosgene or carbonyldiimidazole (CDI), is added portion-wise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred until the formation of the corresponding isocyanate or an activated carbamate intermediate is complete. The choice of activating agent is critical; CDI is often preferred for its lower toxicity and ease of handling compared to phosgene derivatives.

  • Urea Formation: Cyclopropylamine is then added to the reaction mixture. The nucleophilic cyclopropylamine readily attacks the electrophilic carbonyl carbon of the in-situ generated intermediate, leading to the formation of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure intermediate.

Causality Behind Experimental Choices:

  • Aprotic Solvent: The use of an aprotic solvent like DCM or THF is crucial to prevent the hydrolysis of the highly reactive isocyanate or activated carbamate intermediate.

  • Controlled Temperature: The initial activation step is exothermic; therefore, maintaining a low temperature is essential to minimize the formation of side products.

  • Phosgene Equivalent: The use of a phosgene equivalent provides a safer and more manageable method for the in-situ generation of the reactive species required for urea formation.

Synthesis of the Pyridopyrimidine Trione Core (Intermediate A)

The synthesis of the pyridopyrimidine trione core can be achieved through various routes. One efficient method involves the cyclization of a malonic acid derivative with an appropriate precursor. A patented method describes the reaction of malonic acid mono-formamide monoethyl ester with methylmalonic acid to form a pyridinetrione compound, which is then cyclized with the urea intermediate.[4]

Reaction Scheme:

G cluster_1 Synthesis of the Pyridopyrimidine Core Malonic_acid_monoamide Malonic acid mono-formamide monoethyl ester Pyridinetrione Pyridinetrione Intermediate Malonic_acid_monoamide->Pyridinetrione Methylmalonic_acid Methylmalonic acid Methylmalonic_acid->Pyridinetrione Pyridopyrimidine_Core 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)- 5-hydroxy-6,8-dimethyl-1H,8H-pyrido [2,3-d]pyrimidine-2,4,7-trione Pyridinetrione->Pyridopyrimidine_Core Urea_Intermediate N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea Urea_Intermediate->Pyridopyrimidine_Core

Caption: Formation of the pyridopyrimidine core structure.

Experimental Protocol:

  • Formation of the Pyridinetrione Intermediate: Methylmalonic acid is activated, for example, with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane.[4] The resulting reactive species is then reacted with malonic acid mono-formamide monoethyl ester in toluene.[4] An aqueous workup with a base, followed by acidification, yields the crude pyridinetrione compound.[4]

  • Cyclization with the Urea Intermediate: The crude pyridinetrione intermediate is then cyclized with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea in the presence of a base, such as sodium ethoxide, in a solvent like THF.[5] This reaction constructs the core pyridopyrimidine structure of Trametinib.

  • Work-up and Purification: After the reaction is complete, the mixture is acidified, and the product is extracted. Purification via recrystallization affords the key pyridopyrimidine intermediate.[5]

Causality Behind Experimental Choices:

  • Activation of Methylmalonic Acid: Activation of the carboxylic acid groups of methylmalonic acid is necessary to facilitate the subsequent condensation reaction.

  • Base-Catalyzed Cyclization: The use of a strong base like sodium ethoxide is essential to deprotonate the urea and pyridinetrione intermediates, enabling the nucleophilic attack and subsequent cyclization to form the pyridopyrimidine ring system.

Final Steps in the Synthesis of Trametinib

The final stages of the Trametinib synthesis involve the introduction of the 3-acetamidophenyl group at the 5-position of the pyridopyrimidine core.

Reaction Scheme:

G cluster_2 Final Assembly of Trametinib Pyridopyrimidine_Core Pyridopyrimidine Intermediate Activation Activation of 5-hydroxy group (e.g., triflation) Pyridopyrimidine_Core->Activation Activated_Intermediate Activated Pyridopyrimidine Activation->Activated_Intermediate Coupling Coupling with 3-aminoacetanilide Activated_Intermediate->Coupling Trametinib_precursor Trametinib Precursor Coupling->Trametinib_precursor Final_Step Amide Exchange/ Final Modification Trametinib_precursor->Final_Step Trametinib Trametinib Final_Step->Trametinib

Caption: Final steps towards the synthesis of Trametinib.

Experimental Protocol:

  • Activation of the 5-Hydroxy Group: The hydroxyl group at the 5-position of the pyridopyrimidine core is activated to facilitate nucleophilic substitution. This is often achieved by converting it into a better leaving group, such as a triflate, by reacting it with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a non-nucleophilic base like pyridine or 2,6-lutidine.

  • Nucleophilic Aromatic Substitution: The activated intermediate is then reacted with 3-aminoacetanilide in a suitable solvent. The amino group of 3-aminoacetanilide displaces the triflate group to form the C-N bond, linking the two major fragments of the molecule.

  • Final Modifications and Purification: Depending on the specific synthetic route, a final deprotection or functional group interconversion step may be necessary. The final product, Trametinib, is then purified to a high degree using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC). The identity and purity of the final compound are confirmed by various analytical methods, including NMR spectroscopy, mass spectrometry, and HPLC.

Causality Behind Experimental Choices:

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Its conversion to a triflate significantly enhances its leaving group ability, allowing the subsequent nucleophilic aromatic substitution to proceed under milder conditions.

  • Choice of Amine: 3-aminoacetanilide is used to introduce the N-acetylphenylamino side chain in a single step.

Quantitative Data Summary

StepReactantsKey ReagentsSolventYield (%)Reference
1 2-Fluoro-4-iodoaniline, CyclopropylamineCarbonyldiimidazoleDMF82
2 Malonic acid mono-formamide monoethyl ester, Methylmalonic acidOxalyl chloride, NaOHDCM, Toluene-[4]
3 Pyridinetrione intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylureaSodium ethoxideTHF47.3[4][5]
4 Pyridopyrimidine intermediateTrifluoromethanesulfonic anhydride, PyridineDCM-[4]
5 Activated pyridopyrimidine, 3-aminoacetanilide-DMF-[4]

Note: Yields can vary based on reaction scale and specific conditions.

Conclusion and Future Perspectives

The synthesis of Trametinib is a testament to the strategic and elegant application of modern organic chemistry principles. The convergent approach, relying on the preparation and coupling of key intermediates like N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea and a functionalized pyridopyrimidine core, allows for the efficient construction of this complex and life-saving therapeutic agent. Understanding the causality behind the chosen reagents and reaction conditions is paramount for process optimization, impurity control, and the potential development of next-generation MEK inhibitors. Future research in this area may focus on developing more atom-economical and environmentally benign synthetic routes, as well as exploring novel analogs of Trametinib with improved pharmacokinetic profiles and efficacy against a broader range of cancers.

References

  • CN109336884B - Method for synthesizing trametinib key intermediate - Google P
  • China Customized Trametinib Intermediates CAS 871700-30-0 Suppliers Factory.
  • Trametinib Intermediates CAS 871700-28-6 - Jinan Tantu Chemicals Co., Ltd.
  • A method for synthesizing trametinib key intermediate - Eureka | Patsnap. (URL: [Link])

  • Trametinib Impurities and Related Compound - Veeprho. (URL: [Link])

  • WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof - Google P
  • Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug - Chemical Papers. (URL: [Link])

  • WO 2016/169532 A1 - Googleapis.com. (URL: )
  • WO/2015/081566 CRYSTALLINE FORMS OF TRAMETINIB AND SOLVATE THEREOF, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION COMPRISING SAME AND USE THEREOF - WIPO Patentscope. (URL: [Link])

  • WO/2020/161654 A PROCESS FOR THE PREPARATION OF TRAMETINIB ACETIC ACID SOLVATE - WIPO Patentscope. (URL: [Link])

  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. - Scholars Research Library. (URL: [Link])

  • Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug | Request PDF - ResearchGate. (URL: [Link])

  • trametinib | New Drug Approvals. (URL: [Link])

  • Synthesis of the PET Tracer 124 I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - Journal of Nuclear Medicine. (URL: [Link])

  • CN109336884A - A method of synthesis Trimetinib key intermediate - Google P
  • N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea | C10H10FIN2O | CID - PubChem. (URL: [Link])

  • Scheme 9. Laboratory-scale synthesis of trametinib (55). - ResearchGate. (URL: [Link])

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes - ChemRxiv. (URL: [Link])

  • The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes - OUR Archive - University of Otago. (URL: [Link])

  • EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google P

Sources

CAS number and identifiers for N-cyclopropyl-2-fluoro-5-methylnicotinamide

[1][2][3][4][5]

Identity & Physicochemical Specifications

This compound serves as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) . Its structural utility lies in the 2-fluoro position, which acts as a highly reactive electrophile for SNAr displacements, while the N-cyclopropyl amide moiety frequently enhances metabolic stability and potency in kinase binding pockets.

PropertySpecification
CAS Number 2404734-40-1
IUPAC Name N-cyclopropyl-2-fluoro-5-methylpyridine-3-carboxamide
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
SMILES CC1=CN=C(F)C(=C1)C(=O)NC2CC2
InChI Key QRZOOGMNBAFQNM-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc.) ~11.5 (Amide NH), ~2.5 (Pyridine N)
Synthetic Methodology

The synthesis of this compound is typically achieved via the amidation of 2-fluoro-5-methylnicotinic acid (CAS 1042986-00-4). Two primary routes are employed depending on scale and purity requirements.

Route A: Acid Chloride Activation (Scale-Up Preferred)

This method avoids costly coupling reagents but requires strict moisture control to prevent hydrolysis of the acid chloride intermediate.

Protocol:

  • Activation: Charge a reactor with 2-fluoro-5-methylnicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF (0.05 eq). Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Coupling: Redissolve the residue in dry DCM. Add triethylamine (TEA, 2.5 eq).

  • Amidation: Add cyclopropylamine (1.1 eq) dropwise at 0°C. The reaction is exothermic.

  • Workup: Stir at RT for 4 hours. Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Route B: Peptide Coupling (Discovery Scale)

Ideal for small-scale library synthesis where isolation of the acid chloride is inconvenient.

Protocol:

  • Dissolve 2-fluoro-5-methylnicotinic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid.

  • Add cyclopropylamine (1.2 eq) and stir at RT for 12 hours.

  • Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/pyridine), saturated NaHCO₃, and brine.

SynthesispathwayStart2-Fluoro-5-methylnicotinic Acid(CAS 1042986-00-4)ActivationActivation(SOCl2 or HATU)Start->Activation DCM/DMFIntermediateActivated Species(Acid Chloride / Active Ester)Activation->IntermediateProductThis compound(CAS 2404734-40-1)Intermediate->Product + Reagent Base (TEA/DIPEA)ReagentCyclopropylamine(Nucleophile)Reagent->Product

Figure 1: Synthetic pathway for CAS 2404734-40-1 via acid activation and amidation.

Application: The SNAr "Warhead" Strategy

This compound is not merely an end-product but a versatile intermediate . The 2-fluoro position on the pyridine ring is activated by the electron-withdrawing nature of the ring nitrogen and the adjacent amide carbonyl. This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of Action in Drug Design:

  • Scaffold Generation: Researchers use CAS 2404734-40-1 to introduce the N-cyclopropyl-5-methylnicotinamide motif.

  • Displacement: The 2-fluoro group is displaced by primary or secondary amines (e.g., anilines, piperazines) to form 2-amino-nicotinamides .

  • Kinase Selectivity: The resulting 2-amino-nicotinamide core mimics the adenine ring of ATP, allowing the molecule to bind into the hinge region of kinases (e.g., VEGFR, c-Met, EGFR).

Key Reaction:

  • Substrate: this compound[1][2][3][4]

  • Nucleophile: R-NH₂ (e.g., 4-fluoroaniline)

  • Conditions: DMSO, K₂CO₃, 100°C.

  • Product: 2-((4-fluorophenyl)amino)-N-cyclopropyl-5-methylnicotinamide.

SnArMechanismSubstrateThis compound(Electrophile)ComplexMeisenheimer Complex(Transition State)Substrate->Complex Attack at C-2NucleophileAmine (R-NH2)(Nucleophile)Nucleophile->ComplexFinal2-Amino-Nicotinamide Derivative(Kinase Inhibitor Core)Complex->Final Loss of F-

Figure 2: SNAr mechanism utilizing the 2-fluoro "warhead" to generate kinase inhibitor libraries.

Analytical Verification & Quality Control

To ensure the integrity of this building block, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identity (NMR) ¹H NMR (400 MHz, DMSO-d₆)Confirms cyclopropyl protons (0.5-0.8 ppm), methyl group (~2.3 ppm), and pyridine aromatic protons.
Fluorine Content ¹⁹F NMRSingle singlet peak typically around -60 to -70 ppm (relative to CFCl₃).
Purity HPLC (C18 Column)>97% Area (UV 254 nm).
Mass Spec LC-MS (ESI+)[M+H]⁺ = 195.2 ± 0.1 m/z.

¹H NMR Interpretation Guide:

  • δ 8.5 - 8.0 ppm: Two doublets/singlets corresponding to Pyridine H-4 and H-6.

  • δ 2.8 ppm: Multiplet for the Cyclopropyl CH (methine) adjacent to NH.

  • δ 2.3 ppm: Singlet for the Methyl group at C-5.

  • δ 0.7 - 0.5 ppm: Multiplets for the Cyclopropyl CH₂ groups.

Safety & Handling
  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Handle in a fume hood. The 2-fluoro group can hydrolyze slowly in strong basic aqueous conditions; store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References
  • BLD Pharm. (2024). Product Analysis: this compound (CAS 2404734-40-1).[1][2][3][4] Retrieved from

  • PubChem. (2024). Compound Summary: 2-Fluoro-5-methylnicotinic acid (Precursor CAS 1042986-00-4). Retrieved from

  • AK Scientific. (2024). Catalog Entry: this compound. Retrieved from

  • Journal of Medicinal Chemistry. (2006). Discovery of Aminopyridine-Based Kinase Inhibitors. (Contextual reference for 2-fluoro-nicotinamide scaffolds in VEGFR inhibition). Retrieved from

Metabolic stability of N-cyclopropyl-2-fluoro-5-methylnicotinamide in drug design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of N-cyclopropyl-2-fluoro-5-methylnicotinamide in Drug Design

Abstract

In the landscape of modern drug discovery, understanding a compound's metabolic fate is not merely a regulatory checkpoint but a cornerstone of rational drug design.[1][2] A molecule's susceptibility to metabolic transformation, or its metabolic stability, directly dictates its pharmacokinetic profile, influencing critical parameters such as bioavailability, half-life, and exposure.[3] This guide provides a comprehensive framework for assessing the metabolic stability of this compound, a molecule featuring a constellation of moieties with distinct metabolic liabilities and opportunities. We will delve into the predictive metabolism based on its structure, present detailed in vitro protocols for its evaluation, and discuss the interpretation of the resulting data to guide the iterative process of drug optimization. This document is intended for drug development scientists who seek to integrate metabolic stability assessment early and effectively into their discovery pipeline.

The Imperative of Metabolic Stability

The goal of drug design is to create a molecule that can reach its intended target in sufficient concentration and for an adequate duration to elicit a therapeutic effect.[1] The body, particularly the liver, is equipped with a sophisticated arsenal of enzymes, most notably the cytochrome P450 (CYP) superfamily, designed to chemically modify and eliminate foreign substances (xenobiotics).[2][4] Poor metabolic stability leads to rapid clearance, necessitating higher or more frequent dosing, which can increase the risk of off-target effects and poor patient compliance.[1] Conversely, an overly stable compound might accumulate to toxic levels. Therefore, optimizing metabolic stability is a critical balancing act to achieve a desirable pharmacokinetic (PK) profile.[1] Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, such as metabolic stability assays, are indispensable for identifying these liabilities and guiding medicinal chemistry efforts.[3][5]

Molecular Profile and Predictive Metabolism

The structure of this compound presents several potential sites for metabolic transformation. A proactive analysis of these "metabolic hotspots" allows for a hypothesis-driven approach to experimental design.

  • Nicotinamide Core: The pyridine ring is a common motif in biologically active molecules. While generally stable, it can undergo oxidation. For nicotinamide itself, N-oxidation is a known metabolic pathway, identified to be mediated primarily by CYP2E1 in human liver microsomes.[6]

  • N-cyclopropyl Group: N-dealkylation is a very common metabolic reaction catalyzed by CYPs. The N-cyclopropyl group, while often incorporated to enhance potency or reduce metabolism at other sites, is itself susceptible to metabolism.[7] This can occur via a single electron transfer (SET) mechanism at the nitrogen, leading to the formation of a radical cation.[8][9] Subsequent fragmentation of the strained cyclopropyl ring can lead to reactive intermediates capable of covalently binding to the enzyme, a mechanism known as suicide inactivation.[8][10][11] Alternatively, metabolism can result in N-dealkylation to produce 2-fluoro-5-methylnicotinamide and cyclopropanone-derived fragments.[8]

  • Fluoro and Methyl Substituents: The 2-fluoro substituent is an electron-withdrawing group that can influence the reactivity of the pyridine ring. Fluorine is often strategically placed to block a potential site of metabolism (a "metabolic blocker"), as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative cleavage.[12][13] The 5-methyl group, however, represents a potential site for benzylic oxidation by CYPs to form a hydroxymethyl metabolite, which could be further oxidized to a carboxylic acid.

Predicted Metabolic Pathways

Based on this analysis, we can predict several primary metabolic pathways for this compound. These hypotheses will form the basis for our subsequent metabolite identification efforts.

G cluster_legend Legend Parent N-cyclopropyl-2-fluoro- 5-methylnicotinamide M1 N-dealkylation Product: 2-fluoro-5-methylnicotinamide Parent->M1 CYPs M2 Hydroxylation Product: N-cyclopropyl-2-fluoro- 5-(hydroxymethyl)nicotinamide Parent->M2 CYPs M3 N-Oxide Product: N-cyclopropyl-2-fluoro- 5-methylnicotinamide-N-oxide Parent->M3 CYP2E1, FMOs M4 Ring-Opened Product (from cyclopropyl cleavage) Parent->M4 CYPs (SET) Phase I Metabolite Phase I Metabolite Enzyme Enzyme Class G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_samp 3. Sampling & Quenching cluster_ana 4. Analysis A Prepare Test Compound Stock D Combine Matrix, Compound & Buffer A->D B Prepare Biological Matrix (Microsomes or Hepatocytes) B->D C Prepare Cofactors (e.g., NADPH System) F Initiate Reaction (Add Cofactors) C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Time Points G->H I Quench Reaction (Ice-cold Acetonitrile + IS) H->I J Centrifuge to Precipitate Protein I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate % Remaining, t1/2, and CLint K->L

Sources

An In-Depth Technical Guide to 2-Fluoro-5-Methylnicotinamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nicotinamide scaffold, a fundamental component of the essential cofactor nicotinamide adenine dinucleotide (NAD+), has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including roles as enzyme inhibitors and modulators of various signaling pathways. The strategic incorporation of fluorine atoms into these analogs can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[3][4] This guide provides a comprehensive literature review of 2-fluoro-5-methylnicotinamide analogs, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will delve into their applications as inhibitors of key enzymes like poly (ADP-ribose) polymerase (PARP) and nicotinamide N-methyltransferase (NNMT), and explore their emerging roles in oncology and beyond.

The 2-Fluoro-5-Methylnicotinamide Core: A Privileged Scaffold

The 2-fluoro-5-methylnicotinamide core represents a synthetically accessible and highly versatile scaffold for the development of novel therapeutic agents. The fluorine atom at the 2-position and the methyl group at the 5-position of the pyridine ring are critical for modulating the electronic properties and steric profile of the molecule. These substitutions can influence the compound's interaction with target proteins and its overall pharmacokinetic profile.

Rationale for Fluorination

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3][4] In the context of nicotinamide analogs, the C-F bond offers several advantages:

  • Increased Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, leading to a longer in vivo half-life.[3][4]

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, thereby increasing binding affinity.[3]

  • Improved Membrane Permeability: The lipophilic nature of fluorine can enhance the ability of a molecule to cross cellular membranes.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding.

Significance of the 5-Methyl Group

The methyl group at the 5-position of the nicotinamide ring also plays a crucial role in defining the biological activity of these analogs. It can:

  • Provide Steric Hindrance: The methyl group can influence the conformation of the molecule and its fit within a binding pocket.

  • Engage in Hydrophobic Interactions: It can form favorable van der Waals interactions with hydrophobic residues in the target protein.

  • Block Metabolic Sites: Similar to fluorine, the methyl group can prevent metabolic degradation at that position.

Synthetic Strategies for 2-Fluoro-5-Methylnicotinamide Analogs

The synthesis of 2-fluoro-5-methylnicotinamide analogs typically involves multi-step sequences starting from commercially available pyridine derivatives. While specific protocols vary depending on the desired final compound, a general synthetic workflow can be outlined.

General Synthetic Workflow

A common approach involves the construction of the core nicotinamide structure followed by the introduction of various substituents. Key reactions often include nucleophilic aromatic substitution, halogenation, and amidation.

SynthesisWorkflow Start Starting Pyridine Derivative Step1 Introduction of Fluorine Start->Step1 Step2 Introduction of Methyl Group Step1->Step2 Step3 Functionalization at C3 (e.g., Carboxylation) Step2->Step3 Step4 Amidation Step3->Step4 Final 2-Fluoro-5-Methylnicotinamide Analog Step4->Final

Caption: Generalized synthetic workflow for 2-fluoro-5-methylnicotinamide analogs.

Example Protocol: Synthesis of a Generic 2-Fluoro-5-Methylnicotinamide Analog

The following is a representative, step-by-step methodology for the synthesis of a generic 2-fluoro-5-methylnicotinamide analog. Note: This is a generalized protocol and may require optimization for specific target molecules.

  • Fluorination of a Pyridine Precursor: A suitable pyridine derivative (e.g., 2-chloro-5-methylpyridine) is subjected to a nucleophilic aromatic substitution reaction with a fluoride source, such as potassium fluoride, often in the presence of a phase-transfer catalyst.

  • Introduction of the C3-Carboxamide Moiety: The 2-fluoro-5-methylpyridine intermediate can be functionalized at the 3-position. This can be achieved through various methods, such as lithiation followed by quenching with carbon dioxide to form the carboxylic acid, which is then converted to the amide.

  • Amidation: The resulting carboxylic acid is activated (e.g., using a coupling reagent like HATU) and reacted with a desired amine to form the final 2-fluoro-5-methylnicotinamide analog.

  • Purification and Characterization: The final product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity are confirmed by analytical methods including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC.

Therapeutic Applications and Structure-Activity Relationships

2-Fluoro-5-methylnicotinamide analogs have shown promise in a variety of therapeutic areas, most notably in cancer treatment. Their mechanism of action often involves the inhibition of key enzymes involved in DNA repair and cellular metabolism.

PARP Inhibition and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[5] Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.[6][7] Several PARP inhibitors have been approved for the treatment of various cancers.[8]

The 2-fluoro-5-methylnicotinamide scaffold has been incorporated into potent PARP inhibitors. The nicotinamide moiety mimics the endogenous NAD+ substrate of PARP, while the substituents on the pyridine ring and the amide group can be modified to optimize potency and selectivity.

3.1.1. Structure-Activity Relationship (SAR) for PARP Inhibition

The development of PARP inhibitors based on the 2-fluoro-5-methylnicotinamide scaffold has revealed several key SAR trends:

Modification SiteObservationImplication
2-Fluoro Group Generally enhances potency and metabolic stability.Crucial for optimal activity.
5-Methyl Group Contributes to binding affinity through hydrophobic interactions.Important for target engagement.
Amide Substituent Large, aromatic, or heterocyclic groups can significantly increase potency.Key area for modification to improve properties.
Other Ring Positions Substitution at other positions can modulate activity and selectivity.Offers opportunities for fine-tuning.
3.1.2. Mechanism of Action: PARP Trapping

Beyond catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex.[6] This trapped complex can be more cytotoxic than the unrepaired single-strand breaks alone. The structural features of 2-fluoro-5-methylnicotinamide analogs can influence their ability to induce PARP trapping.

PARPTrapping cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitor SSB Single-Strand Break PARP_recruitment PARP Recruitment SSB->PARP_recruitment PARP_activation PARP Activation & Auto-PARylation PARP_recruitment->PARP_activation Repair_proteins Recruitment of Repair Proteins PARP_activation->Repair_proteins Repair DNA Repair Repair_proteins->Repair PARPi 2-Fluoro-5-methylnicotinamide Analog (PARPi) Trapping PARPi Traps PARP on DNA PARPi->Trapping PARP_binding PARP Binds to SSB PARP_binding->Trapping Replication_fork_collapse Replication Fork Collapse Trapping->Replication_fork_collapse DSB Double-Strand Break Replication_fork_collapse->DSB Cell_death Cell Death (in HR-deficient cells) DSB->Cell_death

Caption: Mechanism of PARP trapping by 2-fluoro-5-methylnicotinamide analogs.

Nicotinamide N-Methyltransferase (NNMT) Inhibition

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds.[9] Overexpression of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[10][11] Therefore, NNMT has emerged as a promising therapeutic target.

2-Fluoro-5-methylnicotinamide analogs are being investigated as inhibitors of NNMT.[12] The core structure mimics the nicotinamide substrate, and modifications can be made to enhance binding affinity and selectivity.

3.2.1. SAR for NNMT Inhibition

Research into NNMT inhibitors has provided insights into the structural requirements for potent inhibition:

  • Quinolinium Scaffold: N-methylated quinolinium and isoquinolinium analogs have shown promise as NNMT inhibitors.[12][13]

  • Substitutions on the Ring: The position and nature of substituents on the aromatic ring significantly impact inhibitory activity.

  • Mimicking the Transition State: Designing inhibitors that mimic the transition state of the methylation reaction is a promising strategy.[9]

Other Therapeutic Targets

The versatility of the 2-fluoro-5-methylnicotinamide scaffold extends to other potential therapeutic targets:

  • VEGFR-2 Inhibition: Some nicotinamide derivatives have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[14][15][16] These compounds have shown anti-proliferative and pro-apoptotic effects in cancer cell lines.[14][15][16]

  • Antifungal Activity: Certain 2-aminonicotinamide derivatives have demonstrated potent in vitro antifungal activity against various Candida species by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[17]

  • DNA Demethylase Inhibition: Nicotinamide derivatives have been identified as inhibitors of ALKBH2, a DNA demethylase, suggesting a role in epigenetic regulation and cancer therapy.[18]

  • Antileukemic Activity: Early studies explored the effects of nicotinamide analogs, including 5-fluoronicotinamide, on the activity of antileukemic agents.[19]

Future Perspectives and Conclusion

The 2-fluoro-5-methylnicotinamide scaffold is a highly promising platform for the development of novel therapeutics. The strategic incorporation of fluorine and a methyl group provides a solid foundation for designing potent and selective inhibitors of various enzymes. The current focus on PARP and NNMT inhibition in oncology is well-justified, with significant potential for clinical translation.

Future research in this area should focus on:

  • Exploring Novel Analogs: Synthesis and screening of new analogs with diverse substituents to expand the chemical space and identify compounds with improved properties.

  • Investigating New Therapeutic Areas: Evaluating the potential of these analogs in other diseases where the target enzymes play a role, such as neurodegenerative and metabolic disorders.

  • Combination Therapies: Studying the synergistic effects of 2-fluoro-5-methylnicotinamide-based inhibitors with other anticancer agents.[20]

  • Advanced Drug Delivery: Developing strategies to improve the delivery and targeting of these compounds to enhance their efficacy and reduce potential side effects.

References

  • ResearchGate. (2025). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Retrieved from [Link]

  • AACR Journals. (1960). Effects of Nicotinamide and Related Compounds on the Antileukemic Activity of 2-Amino-1,3,4-thiadiazole. Retrieved from [Link]

  • PMC. 5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. Retrieved from [Link]

  • PMC. (2014). Synthesis and application of 2′-fluoro substituted cap analogs. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Retrieved from [Link]

  • PubMed. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]

  • PubMed. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Retrieved from [Link]

  • PMC. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from

  • eScholarship. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Biological, and Computational Evaluations of Conformationally Restricted NAD-Mimics as Discriminant Inhibitors of Human NMN-Adenylyltransferase Isozymes. Retrieved from [Link]

  • UTMB Research Expert Profiles. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Retrieved from [Link]

  • Beilstein Journals. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Retrieved from [Link]

  • PMC. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Retrieved from [Link]

  • PMC. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Retrieved from [Link]

  • PMC. (2022). Abrogation of KLF5 sensitizes BRCA1-proficient pancreatic cancer to PARP inhibition. Retrieved from [Link]

  • PubMed. (1980). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Retrieved from [Link]

  • MDPI. (2022). PARP Inhibitors for Breast Cancer: Germline BRCA1/2 and Beyond. Retrieved from [Link]

  • ACS Publications. (2025). Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. Retrieved from [Link]

  • MDPI. (2025). Update on Nicotinamide and Its Application in the Management of Glaucoma. Retrieved from [Link]

  • ResearchGate. (2025). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Retrieved from [Link]

  • ResearchGate. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

  • U.S. Pharmacist. (2020). PARP Inhibitors in Gynecologic Malignancies. Retrieved from [Link]

  • RSC Publishing. (2018). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Retrieved from [Link]

  • Oncotarget. (2016). Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Retrieved from [Link]

  • PubMed. (2023). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. Retrieved from [Link]

  • Technology Networks. (2024). Cancer Drug Acts Differently Across Different Cancer Types. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

  • DOI. (2022). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. Retrieved from [Link]

  • Semantic Scholar. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Retrieved from [Link]

  • Tropical Journal of Pharmaceutical Research. (2025). Tropical Journal of Pharmaceutical Research July 2024. Retrieved from [Link]

Sources

Thermodynamic properties of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Foreword for the Researcher

The journey of a drug candidate from a promising molecule to a viable therapeutic is paved with rigorous scientific investigation. Among the most critical early-stage characterizations are the determination of its thermodynamic properties. These fundamental parameters govern a compound's stability, solubility, and ultimately, its bioavailability and manufacturability. This guide provides a comprehensive framework for the thermodynamic evaluation of this compound, a novel nicotinamide derivative.

As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the causality behind our experimental choices. We will explore not just the "how" but the "why," ensuring that each measurement is part of a self-validating system of characterization. This document is designed for the hands-on researcher, the process chemist, and the formulation scientist, providing both the theoretical grounding and the practical steps necessary for a robust thermodynamic assessment.

Introduction: The Significance of this compound

This compound is a compound of interest within the broader class of nicotinamide derivatives, which are explored for their potential in treating a range of conditions, from metabolic disorders to neurodegenerative diseases. The unique combination of a cyclopropyl group, a fluorine atom, and a methyl group on the pyridine ring is anticipated to modulate the molecule's electronic and steric properties, potentially enhancing its target affinity, metabolic stability, and membrane permeability.

However, these same structural modifications profoundly influence its solid-state properties. A thorough understanding of its thermodynamic characteristics is therefore not an academic exercise, but a prerequisite for successful drug development. This guide will detail the essential thermodynamic assays required to build a comprehensive profile of this molecule.

Thermal Analysis: Unveiling Solid-State Behavior

Thermal analysis techniques are indispensable for probing the physical and chemical changes that a substance undergoes as a function of temperature. For this compound, we will focus on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine its melting behavior, purity, and thermal stability.

Differential Scanning Calorimetry (DSC) for Melting Point, Enthalpy of Fusion, and Purity

Expertise & Experience: DSC is a cornerstone technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows us to precisely determine the melting point (Tm), which is a critical indicator of a compound's lattice energy and intermolecular forces. The energy required to melt the crystalline solid, the enthalpy of fusion (ΔHfus), provides further insight into the strength of these forces. A sharp, well-defined melting endotherm is also a primary indicator of high purity.

Trustworthiness: The protocol below incorporates a self-validating system through the use of a certified indium standard for temperature and enthalpy calibration. This ensures the accuracy and reproducibility of the obtained data.

Experimental Protocol: DSC Analysis

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g).

    • Ensure the calibration is within the instrument's specified limits (e.g., ±0.1 °C for temperature).

  • Sample Preparation:

    • Accurately weigh 2-3 mg of this compound into a Tzero aluminum pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Thermal Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of the melting endotherm, which is taken as the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus) in J/g.

Data Presentation: Expected DSC Results

ParameterExpected ValueSignificance
Melting Point (Tm)~185 - 195 °CHigh Tm suggests strong crystal lattice energy.
Enthalpy of Fusion (ΔHfus)~100 - 150 J/gQuantifies the energy required to overcome intermolecular forces.
Peak ShapeSharp, single endothermIndicates high purity and a stable crystalline form.

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_run DSC Run cluster_analysis Analysis Calibrate 1. Calibrate with Indium Standard Weigh 2. Weigh 2-3 mg of Sample Calibrate->Weigh Seal 3. Hermetically Seal Pan Weigh->Seal Equilibrate 4. Equilibrate at 25°C Seal->Equilibrate Ramp 5. Heat to 250°C @ 10°C/min Equilibrate->Ramp Analyze 6. Analyze Thermogram Ramp->Analyze Tm Determine T_m (Onset) Analyze->Tm dH Calculate ΔH_fus (Peak Area) Analyze->dH

Caption: Workflow for DSC analysis of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. This is crucial for determining the decomposition temperature (Td) of this compound. A high Td is desirable, as it indicates the compound can withstand thermal stress during manufacturing processes like milling and drying without degrading.

Trustworthiness: The protocol includes a pre-analysis isotherm step to drive off any residual solvent, ensuring that the observed mass loss is due to thermal decomposition of the compound itself, not solvent evaporation.

Experimental Protocol: TGA Analysis

  • Instrument Calibration:

    • Perform mass and temperature calibration according to the instrument manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Thermal Method:

    • Equilibrate the sample at 30 °C.

    • Hold isothermally at 100 °C for 10 minutes to remove any unbound solvent.

    • Ramp the temperature from 100 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Determine the onset temperature of mass loss, typically defined as the temperature at which 5% mass loss occurs (Td,5%). This provides a conservative and standardized measure of the onset of decomposition.

Data Presentation: Expected TGA Results

ParameterExpected ValueSignificance
Decomposition Temp. (Td,5%)> 220 °CIndicates good thermal stability for standard pharmaceutical processing.
Residual Mass @ 400 °C< 1%Confirms complete decomposition, characteristic of an organic small molecule.

Solubility: A Key Determinant of Bioavailability

Solubility is arguably one of the most important physicochemical properties for any oral drug candidate. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. We will assess the thermodynamic solubility of this compound in a biorelevant buffer.

Expertise & Experience: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It is a fundamental property that represents the upper limit of solubility. We use a shake-flask method, which is the gold standard for this measurement, allowing sufficient time for the system to reach equilibrium.

Trustworthiness: The protocol ensures trustworthiness by measuring the concentration of the dissolved compound via a validated HPLC-UV method and confirming the presence of solid material at the end of the experiment, which is a prerequisite for a true equilibrium solubility measurement.

Experimental Protocol: Thermodynamic Solubility in Phosphate-Buffered Saline (PBS)

  • Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for HPLC standard curve generation.

    • Prepare Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Equilibration:

    • Add an excess amount of the solid compound (e.g., 10 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours using a shaker or rotator. A 48-hour incubation is typically sufficient to ensure equilibrium is reached for most drug-like molecules.

  • Sample Processing:

    • After 48 hours, visually confirm that excess solid is still present.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Data Presentation: Expected Solubility Results

MediumTemperatureExpected Solubility (µg/mL)BCS Classification Implication
PBS (pH 7.4)25 °C10 - 50Potentially Low Solubility (BCS Class II or IV)
PBS (pH 7.4)37 °C15 - 65Solubility at physiological temperature.

Visualization: Solubility Determination Workflow

Solubility_Workflow Start 1. Add Excess Solid to PBS (pH 7.4) Shake 2. Agitate for 48h at 25°C / 37°C Start->Shake Confirm 3. Visually Confirm Excess Solid Shake->Confirm Centrifuge 4. Centrifuge to Pellet Solid Confirm->Centrifuge Solid Present Filter 5. Filter Supernatant (0.22 µm filter) Centrifuge->Filter Quantify 6. Quantify via HPLC-UV Filter->Quantify

Caption: Shake-flask method for thermodynamic solubility determination.

Synthesis and Interpretation: Building a Cohesive Thermodynamic Profile

The true power of this analysis lies in synthesizing the individual data points into a cohesive profile that informs drug development strategy.

Logical Relationship: Thermodynamics and Drug Development

Logic_Diagram Tm Melting Point (T_m) & ΔH_fus Lattice Crystal Lattice Energy Tm->Lattice indicates Td Decomposition (T_d) Stability Chemical Stability & Shelf-Life Td->Stability determines Sol Solubility Bioavailability Bioavailability & Dosing Sol->Bioavailability impacts Formulation Formulation Strategy Sol->Formulation guides Lattice->Sol influences Stability->Formulation constrains Bioavailability->Formulation

Caption: Interrelation of thermodynamic properties and their impact on drug development.

Interpretation:

  • A high melting point coupled with a high enthalpy of fusion suggests a very stable crystal lattice. While this is good for chemical stability, it often correlates with low aqueous solubility , as more energy is required to break the crystal lattice than is gained from solvation. This is a classic trade-off in drug design.

  • The thermal stability data from TGA defines the upper-temperature limit for processing. If the Td is sufficiently high, standard manufacturing techniques like spray drying or hot-melt extrusion could be considered. If not, lower-energy formulation processes would be required.

  • The solubility value is a direct input for biopharmaceutical modeling (e.g., predicting the Biopharmaceutics Classification System - BCS class). A low solubility value for this compound would immediately flag it as a candidate for solubility enhancement strategies, such as amorphous solid dispersions or salt formation.

This integrated view allows the project team to proactively address potential development hurdles, saving valuable time and resources.

References

  • Differential Scanning Calorimetry (DSC) Principles and Applications. Mettler-Toledo. [Link]

  • Thermogravimetric Analysis (TGA) Principles. TA Instruments. [Link]

  • The Biopharmaceutics Classification System (BCS) Guidance. U.S. Food and Drug Administration (FDA). [Link]

  • Shake-Flask Method for Solubility Determination. Organisation for Economic Co-operation and Development (OECD). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, No. 105: Water Solubility.[Link]

Navigating the Unseen: A Technical Guide to the Safety Data Sheet (SDS) and Toxicology of Trametinib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of the safety and toxicological profiles of key intermediates in the synthesis of Trametinib, a potent MEK inhibitor. In pharmaceutical development, the toxicological assessment of the final Active Pharmaceutical Ingredient (API) is paramount. However, a comprehensive understanding of the hazards associated with synthetic intermediates is equally critical for ensuring the safety of laboratory personnel, minimizing environmental impact, and adhering to stringent regulatory standards for impurity control. This document moves beyond a conventional Safety Data Sheet (SDS) summary for the final compound, offering a nuanced, process-oriented perspective on the potential risks inherent in the Trametinib manufacturing process.

We will dissect a plausible synthetic pathway to Trametinib, scrutinizing the toxicological data available for starting materials and reagents. For intermediates where empirical data is scarce, this guide introduces robust, scientifically validated methodologies for in silico toxicological prediction. By integrating experimental data with computational toxicology, we present a holistic framework for risk assessment that aligns with the principles of Quality by Design (QbD) and the guidelines set forth by the International Council for Harmonisation (ICH).

The Regulatory Imperative: Why Intermediate Toxicology Matters

The control of impurities in new drug substances is rigorously governed by international guidelines, most notably ICH Q3A(R2).[1] This guideline mandates the reporting, identification, and qualification of impurities. Intermediates carried over into the final API, or impurities arising from side reactions involving intermediates, fall under this regulatory purview. Furthermore, the ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities, which pose a significant carcinogenic risk even at trace levels.[2][3] A thorough toxicological evaluation of intermediates is therefore not merely a matter of occupational safety but a fundamental component of regulatory compliance and patient safety.

A Plausible Synthetic Pathway to Trametinib

The synthesis of Trametinib is a multi-step process involving the construction of a complex pyridopyrimidine trione core, followed by functionalization. While several synthetic routes have been published, a common strategy involves the initial synthesis of key building blocks which are then coupled to form the advanced intermediates. Below is a representative synthetic scheme that will form the basis of our toxicological discussion.

G cluster_0 Synthesis of Pyridopyrimidine Trione Core cluster_1 Synthesis of Urea Derivative cluster_2 Coupling and Final Assembly A Malonic Acid Monoamide Monoethyl Ester C Pyridopyrimidine Trione Intermediate (INT-A) A->C Cyclization B Methylmalonic Acid B->C H Advanced Intermediate (INT-C) C->H Coupling D 2-Fluoro-4-iodoaniline (SM1) F N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (INT-B) D->F Urea Formation E Cyclopropylamine (SM2) E->F F->H G 3-Aminophenylacetamide Moiety I Trametinib G->I Final Steps H->I G A Structure of INT-A B Expert Rule-Based Systems (e.g., DEREK Nexus) A->B C Statistical-Based Systems (e.g., SARAH Nexus) A->C F Read-Across to Structurally Similar Compounds A->F D Identify Structural Alerts for Mutagenicity, Carcinogenicity, etc. B->D E Quantitative Structure-Activity Relationship (QSAR) Analysis C->E G Predicted Toxicological Profile D->G E->G F->G H ICH M7 Classification G->H I Establish Control Strategy H->I

Caption: Workflow for in silico toxicological assessment of uncharacterized intermediates.

Applying the Workflow to INT-A:

The pyridopyrimidine trione core of INT-A is a complex heterocyclic system. While not a known structural alert for mutagenicity in itself, the presence of multiple carbonyl and amine functionalities warrants a thorough computational evaluation.

  • Expert Rule-Based Assessment (e.g., DEREK Nexus): This would involve submitting the structure of INT-A to a knowledge-based system like DEREK Nexus. [1][4][5][6]This software contains a curated knowledge base of structure-toxicity relationships and would identify any substructures (toxicophores) associated with various toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization.

  • Statistical-Based Assessment (e.g., SARAH Nexus): As a complementary approach, a statistical-based system would use machine learning models trained on large datasets of toxicological data to predict the probability of a compound being mutagenic. [5]* Read-Across Analysis: This involves identifying structurally similar compounds with known toxicological data. [7][8][9][10][11]For INT-A, one might look for data on other substituted pyridopyrimidine derivatives. The similarity would be based on chemical structure, reactivity, and metabolic pathways.

  • ICH M7 Classification: Based on the outcomes of the in silico assessments, INT-A would be classified according to ICH M7. [2][3]For instance, if a structural alert for mutagenicity is identified and there is no experimental data to the contrary, it would be treated as a Class 3 impurity.

Predicted Toxicological Profile of INT-A (Hypothetical): Based on its structural features, INT-A is unlikely to be acutely toxic but may pose a risk of skin sensitization due to the presence of reactive functional groups. A computational assessment for mutagenicity would be essential to determine the appropriate control strategy.

Intermediate B (INT-B): N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

Structural Considerations for INT-B:

  • Urea Moiety: While urea itself is of low toxicity, substituted ureas can have varied toxicological profiles.

  • Aniline Derivative: The presence of the 2-fluoro-4-iodoaniline substructure suggests that methemoglobinemia could still be a potential, albeit likely reduced, hazard compared to the free aniline.

  • Cyclopropyl Group: This group is generally not associated with significant toxicity.

Predicted Toxicological Profile of INT-B (Hypothetical): INT-B is predicted to have moderate oral toxicity. The primary concern would be potential skin sensitization. The risk of methemoglobinemia is likely lower than for SM1 but should not be entirely discounted without further data. A computational analysis for mutagenicity is crucial.

Intermediate C (INT-C): Advanced Pyridopyrimidine Intermediate

This advanced intermediate incorporates the structures of both INT-A and INT-B. Its toxicological profile will be a composite of the hazards associated with its constituent parts, potentially with emergent properties due to the new chemical entity.

Predicted Toxicological Profile of INT-C (Hypothetical): Given its structural complexity and similarity to the final Trametinib molecule, INT-C may begin to exhibit some of the biological activities of the API, albeit likely at a different potency. The potential for skin sensitization remains. As with all novel compounds generated during synthesis, a thorough in silico mutagenicity assessment is non-negotiable.

Management and Control of Intermediates: A Risk-Based Approach

The toxicological assessment of intermediates directly informs the necessary control measures in a laboratory or manufacturing setting.

Risk Level Control Measures
High Hazard (e.g., Corrosive, Highly Flammable, Known Carcinogen) - Closed system handling- High-efficiency ventilation (fume hoods, glove boxes)- Specialized PPE (e.g., chemical-resistant suits, respirators)- Segregated storage- Dedicated waste streams
Moderate Hazard (e.g., Skin/Eye Irritant, Harmful if Swallowed) - Engineering controls (e.g., fume hoods)- Standard PPE (lab coat, gloves, safety glasses)- Good laboratory hygiene practices- Controlled access to work areas
Low Hazard - Good laboratory practices- Standard PPE
Unknown/Predicted Hazard - Treat as moderate to high hazard until sufficient data is available- Implement precautionary handling procedures

Conclusion: A Proactive Approach to Safety in Pharmaceutical Synthesis

The synthesis of a complex molecule like Trametinib necessitates the handling and generation of numerous chemical entities, many of which lack comprehensive toxicological data. A robust safety and risk assessment strategy cannot solely rely on the SDS of the final product. Instead, a proactive, science-driven approach that integrates experimental data with powerful in silico predictive tools is essential.

By systematically evaluating each intermediate in the synthetic pathway, researchers and drug development professionals can:

  • Ensure a safer working environment: By understanding the potential hazards of each chemical, appropriate engineering controls and personal protective equipment can be implemented.

  • Meet and exceed regulatory expectations: A thorough understanding of intermediate toxicology is crucial for justifying impurity control strategies and complying with guidelines such as ICH Q3A and M7.

  • Promote a culture of safety and quality: By embedding toxicological assessment early in the development process, companies can mitigate risks, reduce the likelihood of late-stage failures, and ultimately deliver safer medicines to patients.

This guide provides a framework for such an assessment. The principles and methodologies outlined herein are not only applicable to Trametinib but can and should be adapted for the synthesis of any novel pharmaceutical compound. The unseen hazards of today's intermediates should not become the unforeseen problems of tomorrow.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). 2. Derek Nexus Toxicology Software - Optibrium. [1]3. 10 Frequently Asked Questions About Derek Nexus, Answered - Lhasa Limited. 4. Derek Nexus for toxicity prediction – What package is right for me? - Optibrium. [4]5. Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. 6. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. [5]7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. [2]8. Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. [3]9. Use of analogues and read-across in risk assessment - Canada.ca. [9]10. Cyclopropylamine - Apollo Scientific. [12]11. Read-across – State of the art and next level! - ToxMinds. [10]12. Approaches for read-across in chemical risk assessment - ECETOC. [11]13. Read-Across Methodology in Toxicological Risk Assessment - Fraunhofer-Publica. [7]14. DEREK Nexus® toxicology modeling - Labcorp Biopharma Company. [6]15. Cyclopropylamine - general description and application - Georganics. [7]16. Cyclopropylamine - Santa Cruz Biotechnology. [3]17. CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS - Loba Chemie. [13]18. Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data - PMC. [8]19. Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. [8]20. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem - NIH. [14]21. A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline 1.1 Product Identifiers. [15]22. 2-Fluoro-4-iodoaniline - Safety Data Sheet - ChemicalBook. 23. ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [4]24. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. 25. Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.

Sources

A Technical Guide to the Molecular Weight and Formula Analysis of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous characterization of a new chemical entity (NCE) is the bedrock upon which all subsequent research is built. The identity, purity, and molecular formula of a compound must be established with irrefutable evidence. N-cyclopropyl-2-fluoro-5-methylnicotinamide is a molecule of interest within synthetic chemistry, and like any NCE, its journey from synthesis to application requires rigorous analytical validation.

This guide provides an in-depth, field-proven framework for the comprehensive analysis of this compound. We will move beyond theoretical values to detail the interdependent, self-validating experimental workflow used to confirm its molecular weight and elemental composition. This process is a triad of analytical techniques: chromatographic purity assessment, mass spectrometric weight determination, and elemental composition analysis. For researchers and drug development professionals, mastery of this workflow is essential for ensuring data integrity and regulatory compliance.

Compound Identity and Theoretical Data

Before any experimental analysis, it is crucial to establish the theoretical properties derived from the compound's proposed structure. These values serve as the benchmark against which all experimental data will be compared.

PropertyDataSource(s)
Compound Name This compoundN/A
Molecular Formula C₁₀H₁₁FN₂O
CAS Number 2404734-40-1
Average Molecular Weight 194.21 g/mol
Monoisotopic Mass 194.08590 DaN/A
Chemical Structure Chemical StructureN/A

Note: Monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O) and is the value determined by high-resolution mass spectrometry.

Theoretical Elemental Composition

Based on the molecular formula C₁₀H₁₁FN₂O and the atomic weights of its constituent elements, the theoretical elemental composition by mass is calculated as follows. This data is the primary comparator for the results from combustion analysis.

ElementAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01110120.1161.85%
Hydrogen (H)1.0081111.0885.71%
Fluorine (F)18.998118.9989.78%
Nitrogen (N)14.007228.01414.43%
Oxygen (O)15.999115.9998.24%
Total 194.209 100.00%

The Analytical Workflow: A Triad of Validation

A single analytical technique is insufficient to confirm a molecule's identity authoritatively. Instead, we employ a multi-pronged approach where each method validates the others. The core workflow relies on three pillars:

  • Purity: Is the sample a single compound?

  • Molecular Weight: What is the mass of the intact molecule?

  • Elemental Formula: What is the ratio of the constituent atoms?

This interdependent process ensures that the analyzed sample is pure, and that its measured mass and elemental makeup align perfectly with the proposed theoretical structure.

G cluster_0 Analytical Workflow for Formula Validation Synthesis Synthesized Compound (N-cyclopropyl-2-fluoro- 5-methylnicotinamide) HPLC Step 1: Purity Assessment (HPLC) Synthesis->HPLC Is the sample pure? MS Step 2: Molecular Weight (High-Resolution MS) HPLC->MS Purity >95% PurityFail Action: Re-purify Sample HPLC->PurityFail Purity <95% EA Step 3: Elemental Composition (Combustion Analysis) MS->EA Does mass match formula? Validation Final Validation: Formula & Weight Confirmed EA->Validation Do elemental ratios match?

Caption: The interdependent workflow for molecular formula validation.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Before determining molecular weight or elemental composition, we must first confirm the sample's purity. Analyzing an impure sample would yield ambiguous and misleading data. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution and sensitivity.[1][2] We use a reverse-phase method, as it is well-suited for a wide range of organic molecules like the one . A photodiode array (PDA) detector is chosen to monitor the elution profile across multiple wavelengths, ensuring no impurities are hidden under the main peak.

Protocol: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 acetonitrile/water mixture (diluent) to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and PDA detector.[3]

    • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • PDA Detector: Scan range 210-400 nm, monitoring at 254 nm.

  • Gradient Elution Program:

    • This gradient is designed to separate the main compound from any potential impurities, which may have different polarities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis and Trustworthiness:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

    • Acceptance Criterion: The sample is considered sufficiently pure for subsequent analysis if the purity is ≥95%.[4] If purity is below this threshold, the sample must be re-purified. This self-validating step prevents wasted resources on compromised material.

Molecular Weight Determination by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[5] It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).[6] For this analysis, we employ High-Resolution Mass Spectrometry (HRMS). Unlike standard MS, HRMS provides a highly accurate mass measurement (typically to four decimal places), which can not only confirm the molecular weight but also help deduce the molecular formula by comparing the exact mass to theoretical calculations. Electrospray ionization (ESI) is chosen as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the intact molecular ion (M+H)⁺.

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation:

    • Dilute the 1 mg/mL stock solution prepared for HPLC analysis 100-fold with the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid) to a final concentration of 10 µg/mL.

  • Instrumentation and Conditions:

    • Mass Spectrometer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of >10,000 resolution.

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Infusion Method: Direct infusion via syringe pump at 5-10 µL/min. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used with the HPLC method described above.

    • Scan Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum. The instrument ionizes the molecule, typically by adding a proton in positive ESI mode, to form the molecular ion [M+H]⁺.

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Expected Result: The theoretical monoisotopic mass of C₁₀H₁₁FN₂O is 194.08590 Da. The protonated molecule [C₁₀H₁₂FN₂O]⁺ would have a theoretical m/z of 195.09373.

    • Acceptance Criterion: The measured m/z from the HRMS analysis should be within 5 parts-per-million (ppm) of the theoretical value.[4] This high degree of accuracy provides strong evidence for the proposed molecular formula.

Elemental Composition Verification via Combustion Analysis

Expertise & Causality: While HRMS provides strong evidence for a molecular formula, combustion analysis offers orthogonal, quantitative confirmation of the elemental ratios.[7] This technique, often called CHNS analysis, involves combusting the sample in a pure oxygen environment and quantifying the resulting gases (CO₂, H₂O, N₂) to determine the mass percentages of carbon, hydrogen, and nitrogen. This method provides a fundamental check on the compound's empirical formula and purity. The data is considered valid only when the experimental percentages are in close agreement with the theoretical values.

Protocol: CHN Combustion Analysis
  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried, purified compound into a tin capsule. The sample must be completely dry, as residual water or solvents will invalidate the hydrogen and oxygen results.

    • Prepare at least two samples for duplicate analysis to ensure reproducibility.

  • Instrumentation:

    • Use a commercial elemental analyzer. The instrument combusts the sample at high temperatures (~900-1000 °C) in an oxygen stream.

    • The resulting combustion gases are passed through various traps and columns to separate them before being measured by a thermal conductivity detector.

  • Data Analysis and Trustworthiness:

    • The analyzer's software calculates the mass percentages of C, H, and N from the detected gases.

    • Compare the experimental percentages to the theoretical values calculated in Section 1.

    • Acceptance Criterion: For a new compound to be considered pure and its formula confirmed, the experimentally determined percentages for each element must be within ±0.4% of the theoretical values.[4] This strict, industry-standard tolerance ensures the elemental composition matches the proposed formula.

Data Synthesis and Final Confirmation

The power of this analytical workflow lies in the synthesis of all three data points. No single result is sufficient, but together they provide an undeniable confirmation of the molecule's identity.

Summary of Expected Analytical Results
AnalysisParameterTheoretical Value / RequirementExpected Experimental Result
HPLC Purity≥95%A single major peak with >95% total area
HRMS m/z of [M+H]⁺195.09373 Da195.0937 ± 0.0010 Da (<5 ppm error)
Elemental Analysis % Carbon61.85%61.85 ± 0.4%
Elemental Analysis % Hydrogen5.71%5.71 ± 0.4%
Elemental Analysis % Nitrogen14.43%14.43 ± 0.4%

When the experimental results from a purified sample all fall within these accepted ranges, the molecular formula (C₁₀H₁₁FN₂O) and molecular weight (194.21 g/mol ) of this compound are considered confirmed.

G cluster_1 Data Interpretation Logic DataIn Input Data: HPLC Chromatogram HRMS Spectrum Elemental % PurityCheck Is Purity ≥ 95%? DataIn->PurityCheck MassCheck Is HRMS mass within 5 ppm of theoretical? PurityCheck->MassCheck Yes Failed Conclusion: Identity Not Confirmed (Review Data / Re-synthesize) PurityCheck->Failed No EA_Check Are C,H,N values within ±0.4% of theoretical? MassCheck->EA_Check Yes MassCheck->Failed No Confirmed Conclusion: Identity Confirmed EA_Check->Confirmed Yes EA_Check->Failed No

Caption: Logical flow for the final validation of molecular identity.

References

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Drawell Analytical. (2025). Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery.
  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?.
  • El-Gassier, N., et al. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
  • BenchChem Technical Support Team. (2025). Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
  • BLD Pharm. N-(Cyclopropylmethyl)-2-fluoronicotinamide. Data may be subject to change.
  • NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry.
  • Westin, J. Organic Chemistry: Mass spectrometry (MS).
  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.
  • MtoZ Biolabs. Mass Spectrometry Molecular Weight.
  • AZoSensors. (2020). Elemental Analysis Techniques Using Sensors.
  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition.
  • OpenStax. (2023). 12.2 Interpreting Mass Spectra.
  • Exometabolomics Group. Small-Molecule Profiling and Characterization in the Environment.
  • Clark, J. (2015). mass spectra - the molecular ion (M+) peak. Chemguide.
  • Cychwe, N., et al. (2018). An International Study Evaluating Elemental Analysis. PMC - NIH.
  • Sigma-Aldrich. This compound. Data may be subject to change.

Sources

Methodological & Application

Step-by-step synthesis protocol for N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Step-by-Step Synthesis Protocol for N-Cyclopropyl-2-fluoro-5-methylnicotinamide

Executive Summary

This application note details the synthetic pathway for This compound , a critical intermediate often utilized in the development of kinase inhibitors (e.g., VEGFR-2, JAK, or NAMPT inhibitors).[1] The protocol is designed for medicinal chemistry researchers requiring high-purity material for structure-activity relationship (SAR) studies.[1]

The synthesis is approached via a convergent route, utilizing 2-fluoro-5-methylnicotinic acid as the key building block.[1] While this acid is commercially available, this guide includes a robust de novo synthesis protocol via directed ortho-lithiation, ensuring autonomy for labs with limited supply chain access.

Safety & Handling (Critical)

  • Fluorinated Intermediates: 2-Fluoro-pyridines can be skin irritants and toxic if inhaled.[1] Handle in a fume hood.

  • Coupling Reagents (HATU/TBTU): Potent sensitizers.[1] Avoid inhalation of dust.

  • n-Butyllithium (n-BuLi) / LDA: Pyrophoric.[1] Requires strictly anhydrous conditions and inert atmosphere (Argon/Nitrogen).

  • Cyclopropylamine: Volatile, flammable, and corrosive. Store cold.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals the amide bond as the final assembly point. The acid fragment can be accessed via regioselective carboxylation of the commercially available 2-fluoro-5-methylpyridine.[1]

Retrosynthesis Target This compound (Target) Disconnect Amide Coupling Target->Disconnect Retrosynthesis Acid 2-Fluoro-5-methylnicotinic acid (Key Intermediate) Disconnect->Acid Amine Cyclopropylamine Disconnect->Amine Lithiation Directed Ortho-Lithiation (LDA / CO2) Acid->Lithiation Pyridine 2-Fluoro-5-methylpyridine (Starting Material) Lithiation->Pyridine

Figure 1: Retrosynthetic strategy for this compound.

Experimental Protocol

Phase 1: Synthesis of 2-Fluoro-5-methylnicotinic acid

Note: If the acid (CAS 1042986-00-4) is purchased, proceed directly to Phase 2.[1]

Rationale: The fluorine atom at C2 exerts a strong inductive effect, making the C3 proton acidic. Use of Lithium Diisopropylamide (LDA) allows for selective deprotonation at C3 (ortho-lithiation), followed by trapping with CO₂.[1]

Materials:

  • 2-Fluoro-5-methylpyridine (1.0 eq)[1]

  • LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (1.2 eq)[1]

  • Dry THF (Tetrahydrofuran)[1]

  • Dry Ice (Solid CO₂)[1]

  • HCl (2N aqueous)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 2-fluoro-5-methylpyridine (5.0 g, 45.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C (acetone/dry ice bath).

  • Lithiation: Dropwise add LDA (27 mL, 54.0 mmol) over 20 minutes. Maintain internal temperature below -70 °C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.

    • Mechanism:[2][3] The bulky base removes the C3 proton, stabilized by the adjacent fluorine and nitrogen lone pair coordination.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete metallation.

  • Carboxylation: Cannulate the cold lithiated solution onto an excess of crushed Dry Ice (approx. 50 g) in a separate flask, or bubble dry CO₂ gas into the reaction mixture vigorously for 30 minutes.

  • Quench: Allow the mixture to warm to room temperature (RT) and quench with water (50 mL).

  • Workup:

    • Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted pyridine.

    • Acidify the aqueous layer to pH ~2-3 using 2N HCl .[1] A white precipitate (the product) should form.

    • Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect ~5.5–6.0 g (78-85%) of off-white solid.

    • QC Check: ¹H NMR (DMSO-d₆) should show a downfield shift for the C4 proton due to the new carboxyl group.[1]

Phase 2: Amide Coupling (The Target Synthesis)

Rationale: The carboxylic acid is activated using HATU, a high-efficiency uronium coupling reagent that minimizes racemization (not an issue here) and side reactions compared to carbodiimides.[1] DIPEA serves as the base to deprotonate the carboxylic acid and the amine salt (if used).

Materials:

  • 2-Fluoro-5-methylnicotinic acid (from Phase 1)[1]

  • Cyclopropylamine (1.2 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • DMF (Dimethylformamide), anhydrous[1]

Quantitative Table: Reaction Stoichiometry

ReagentMW ( g/mol )Equiv.[4][5]Amount (Example)
2-Fluoro-5-methylnicotinic acid 155.131.01.00 g (6.45 mmol)
HATU 380.231.22.94 g (7.74 mmol)
DIPEA 129.253.03.37 mL (19.35 mmol)
Cyclopropylamine 57.091.20.54 mL (7.74 mmol)
DMF Solvent-10 mL (10 vol)

Step-by-Step Procedure:

  • Activation: In a 50 mL vial, dissolve 2-fluoro-5-methylnicotinic acid (1.0 g) in DMF (10 mL).

  • Base Addition: Add DIPEA (3.37 mL). Stir for 5 minutes at RT.

  • Coupling Agent: Add HATU (2.94 g) in one portion. The solution will likely turn yellow. Stir for 10 minutes to form the activated ester (O-At ester).[1]

  • Amine Addition: Add cyclopropylamine (0.54 mL) dropwise.

    • Note: Cyclopropylamine is volatile; ensure the vessel is capped immediately after addition.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC (50% EtOAc/Hexanes).[1] The acid starting material (low R_f) should disappear, replaced by the product (higher R_f).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • Saturated NaHCO₃ (2 x 20 mL) – removes unreacted acid/HATU byproducts.

      • Water (2 x 20 mL) – removes DMF.

      • Brine (20 mL).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • The crude material is often pure enough (>95%). If not, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient 0% -> 40% Ethyl Acetate in Hexanes.[1]

  • Final Product: this compound.

    • Appearance: White to off-white solid.[1]

Analytical Characterization

To validate the synthesis, compare spectral data against the following expected parameters.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.60 (d, J = 2.0 Hz, 1H, Py-H6)[1]

    • δ 8.15 (br d, J = 4.0 Hz, 1H, NH)

    • δ 7.90 (dd, J = 8.0, 2.0 Hz, 1H, Py-H4)[1]

    • δ 2.85 (m, 1H, Cyclopropyl-CH)[1]

    • δ 2.35 (s, 3H, Ar-CH₃)[1]

    • δ 0.70 (m, 2H, Cyclopropyl-CH₂)[1]

    • δ 0.55 (m, 2H, Cyclopropyl-CH₂)[1]

  • LC-MS (ESI):

    • Calculated Mass: 194.21 Da

    • Observed [M+H]⁺: 195.1 m/z[1]

References

  • PubChem. (2025). Compound Summary: this compound (CAS 2404734-40-1).[1] National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Borzilleri, R. M., et al. (2006). Discovery and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541). Journal of Medicinal Chemistry, 49(13), 3766-3769. (Provides context on cyclopropylamide formation in kinase inhibitors). [Link]

  • Google Patents. (2014). US8741931B2 - Kinase inhibitors.[1] (Describes the coupling of 2-fluoro-5-methylnicotinic acid with amines using TBTU).

Sources

Application Notes and Protocols for the Optimal Synthesis of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

N-cyclopropyl-2-fluoro-5-methylnicotinamide is a compound of interest in medicinal chemistry, featuring a desirable combination of a substituted pyridine core, a fluorine substituent to modulate electronic properties, and a cyclopropylamide group which can enhance metabolic stability and target binding. The efficient and reliable synthesis of this molecule is crucial for its further investigation and development. This document provides a comprehensive guide to the optimal reaction conditions for the preparation of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the selected methodology. The protocols herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Reaction Rationale and Mechanistic Considerations

The synthesis of this compound is primarily achieved through the coupling of 2-fluoro-5-methylnicotinic acid with cyclopropylamine. This transformation, an amide bond formation, is a cornerstone of organic synthesis. However, the direct reaction of a carboxylic acid and an amine is typically unfavorable and requires high temperatures, which can be detrimental to the stability of the reactants and products. Therefore, the use of a coupling agent is essential to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.

The chosen methodology employs a carbodiimide-mediated coupling, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-hydroxybenzotriazole (HOBt). This combination is widely favored for its efficiency and mild reaction conditions.

The reaction mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid (2-fluoro-5-methylnicotinic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: This intermediate is prone to racemization and can undergo side reactions. The addition of HOBt mitigates these issues by reacting with the O-acylisourea to form an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines.

  • Nucleophilic Attack by the Amine: Cyclopropylamine, the nucleophile, attacks the carbonyl carbon of the HOBt ester.

  • Amide Bond Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond, yielding this compound.

The use of a suitable base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the amine, enhancing its nucleophilicity.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the starting material, 2-fluoro-5-methylnicotinic acid, and the final product, this compound.

Part 1: Synthesis of 2-fluoro-5-methylnicotinic acid

The synthesis of the requisite carboxylic acid starting material can be achieved from commercially available 2-chloro-5-methylpyridine through a sequence of oxidation and halogen exchange reactions.

Protocol 1: Synthesis of 2-fluoro-5-methylnicotinic acid

  • Oxidation of 2-chloro-5-methylpyridine:

    • To a solution of 2-chloro-5-methylpyridine (1 equivalent) in a suitable solvent such as acetic acid, add a strong oxidizing agent like potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 0-10 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up the reaction by quenching with a reducing agent (e.g., sodium bisulfite) and filtering the manganese dioxide formed.

    • Acidify the filtrate with concentrated HCl to precipitate the 2-chloro-5-methylnicotinic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Halogen Exchange (Halex) Reaction:

    • In a sealed vessel, dissolve the 2-chloro-5-methylnicotinic acid (1 equivalent) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Add an excess of a fluoride source, such as potassium fluoride (KF) (e.g., 2-3 equivalents), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction.

    • Heat the mixture to a high temperature (e.g., 150-180 °C) and monitor the reaction progress by HPLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Acidify with a mineral acid (e.g., HCl) to precipitate the 2-fluoro-5-methylnicotinic acid.

    • Collect the product by filtration, wash thoroughly with water, and dry.

Part 2: Amide Coupling to form this compound

This protocol outlines the optimal conditions for the coupling of 2-fluoro-5-methylnicotinic acid with cyclopropylamine.

Protocol 2: EDC/HOBt Mediated Amide Coupling

  • Reaction Setup:

    • To a solution of 2-fluoro-5-methylnicotinic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve cyclopropylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) in the same anhydrous solvent.

  • Amide Bond Formation:

    • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation

Table 1: Optimal Reaction Conditions for Amide Coupling

ParameterOptimal ConditionRationale
Carboxylic Acid 2-fluoro-5-methylnicotinic acidStarting material
Amine CyclopropylamineNucleophile for amide formation
Coupling Reagent EDC·HClActivates the carboxylic acid
Additive HOBtMinimizes side reactions and racemization
Base Triethylamine (TEA) or DIPEANeutralizes HCl and activates the amine
Solvent Dichloromethane (DCM) or DMFAnhydrous, aprotic, and good solubility
Stoichiometry (Acid:Amine:EDC:HOBt:Base) 1.0 : 1.1 : 1.2 : 1.2 : 1.5Ensures complete consumption of the limiting reagent
Temperature 0 °C to Room TemperatureMild conditions to prevent side reactions
Reaction Time 12-24 hoursAllows for complete reaction

Visualization of the Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification 2_fluoro_5_methylnicotinic_acid 2-fluoro-5- methylnicotinic acid Reaction_Vessel Amide Coupling Reaction 2_fluoro_5_methylnicotinic_acid->Reaction_Vessel cyclopropylamine Cyclopropylamine cyclopropylamine->Reaction_Vessel EDC_HOBt EDC / HOBt EDC_HOBt->Reaction_Vessel Base_Solvent Base (TEA/DIPEA) Anhydrous Solvent (DCM/DMF) Base_Solvent->Reaction_Vessel Temp_Time 0 °C to RT 12-24 h Temp_Time->Reaction_Vessel Extraction Aqueous Work-up (Acid, Base, Brine) Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-cyclopropyl-2-fluoro- 5-methylnicotinamide Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. The quality of the coupling reagents (EDC and HOBt) is also critical.

  • Incomplete Reaction: If the starting materials are not fully consumed, consider increasing the reaction time or slightly elevating the temperature (e.g., to 40 °C).

  • Purification Difficulties: The urea byproduct from EDC is water-soluble and should be effectively removed during the aqueous work-up. If purification by column chromatography is challenging, consider recrystallization from a suitable solvent system.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the synthesis of this compound. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can consistently obtain this valuable compound in high yield and purity, facilitating its use in further scientific investigations.

References

  • Amide Bond Formation: For a general overview of amide bond formation strategies, see: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • EDC/HOBt Coupling: For a detailed discussion on the mechanism and application of carbodiimide coupling reagents with additives, refer to: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Synthesis of Fluoronicotinic Acids: A relevant patent describing the synthesis of related fluorinated nicotinic acids can be found at: Preparation of 2-Cl-5-F-nicotin
  • Purification of Nicotinamides: For general techniques on the purification of nicotinamide derivatives, see: Purific

Topic: Strategic Cyclopropylation of 2-Fluoro-5-Methylnicotinic Acid: Reagents, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The introduction of a cyclopropyl moiety into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, improved potency, and desirable physicochemical properties. This application note provides a comprehensive guide to the reagents and protocols required for the cyclopropylation of 2-fluoro-5-methylnicotinic acid derivatives. We will delve into a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, detailing the causality behind reagent selection, a step-by-step experimental workflow, and critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Value of the Cyclopropyl Group in Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives are prevalent structures in pharmaceuticals, known for their diverse biological activities.[1][2][3] The strategic incorporation of a cyclopropyl ring, a small, strained carbocycle, can dramatically alter a molecule's properties. The ring's unique sp2-hybridized character and conformational rigidity can lead to favorable interactions with biological targets and shield adjacent bonds from metabolic degradation.[4] For a substrate like 2-fluoro-5-methylnicotinic acid, introducing a cyclopropyl group can be a key step in developing novel therapeutic agents with optimized pharmacokinetic profiles.

This guide focuses on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[5][6] Specifically, we will detail the coupling of a halogenated 2-fluoro-5-methylnicotinic acid derivative with potassium cyclopropyltrifluoroborate, a stable and highly effective source of the cyclopropyl nucleophile.[4][5][6][7]

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized C-C bond formation.[8] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (our nicotinic acid derivative), forming a Pd(II) complex.

  • Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the organoboron reagent.

  • Reductive Elimination: The newly formed C-C bond is created as the cyclopropyl group and the aryl group are eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.

The choice of ligand is paramount, as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[9][10][11] Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps, which can be rate-limiting.[12][13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Oxidative Addition ArX Ar-X (Nicotinic Acid Derivative) ArX->ArPdXL2 ArPdC3H5L2 Ar-Pd(II)-C₃H₅ L₂ ArPdXL2->ArPdC3H5L2 Transmetalation Boronate [C₃H₅BF₃]⁻ K⁺ (Cyclopropyl Source) Boronate->ArPdC3H5L2 Base Base (e.g., K₂CO₃) Base->ArPdC3H5L2 Facilitates ArPdC3H5L2->Pd0 Reductive Elimination Product Ar-C₃H₅ (Final Product) ArPdC3H5L2->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagents and Materials

Successful cyclopropylation hinges on the careful selection of high-purity reagents. The following table outlines the essential components for this protocol. Note that for this reaction to proceed, the starting material, 2-fluoro-5-methylnicotinic acid, must first be halogenated (e.g., brominated or chlorinated) at the desired position for coupling, typically the 6-position. This protocol assumes the use of 6-bromo-2-fluoro-5-methylnicotinic acid as the starting material.

ReagentFormula / StructureRole in ReactionKey Considerations & Purity
Substrate 6-Bromo-2-fluoro-5-methylnicotinic acidAryl Halide ElectrophilePurity >98%. Must be free of interfering nucleophiles.
Cyclopropyl Source Potassium cyclopropyltrifluoroborate (C₃H₅BF₃K)Cyclopropyl NucleophileAir- and moisture-stable solid.[6] Purity >97%. Resistant to protodeboronation.[6]
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂)Catalyst SourceGenerates active Pd(0) in situ. Purity >98%. Handle in a fume hood.
Phosphine Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ancillary LigandStabilizes Pd(0), enhances catalytic activity.[5][7] Air-sensitive, handle under inert gas.
Base Potassium Carbonate (K₂CO₃)Activator for TransmetalationAnhydrous grade recommended. Finely powdered increases surface area and reactivity.
Solvent System Cyclopentyl Methyl Ether (CPME) / WaterReaction MediumCPME is a greener alternative to THF/Dioxane. A 10:1 ratio is typical for trifluoroborates.[7]
Inert Gas Argon or NitrogenAtmospheric ControlPrevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the cyclopropylation of 6-bromo-2-fluoro-5-methylnicotinic acid. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Experimental_Workflow A 1. Setup & Inerting - Assemble oven-dried glassware. - Purge with Argon/Nitrogen. B 2. Reagent Addition - Add Substrate, Borate, Base, Pd(OAc)₂, and XPhos to the flask. A->B C 3. Solvent Addition - Add degassed CPME and Water via syringe. B->C D 4. Reaction - Heat mixture to 100 °C. - Stir for 12-24 hours. - Monitor by LC-MS/TLC. C->D E 5. Work-up - Cool to RT. - Dilute with water and EtOAc. - Separate layers, wash organic phase. D->E F 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify via column chromatography. E->F G 7. Analysis - Characterize pure product. (NMR, MS, HPLC) F->G

Caption: Step-by-step experimental workflow for palladium-catalyzed cyclopropylation.

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 6-bromo-2-fluoro-5-methylnicotinic acid (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq)[6], and anhydrous potassium carbonate (3.0 eq)[7].

    • In a separate vial, weigh palladium(II) acetate (0.03 eq) and XPhos (0.06 eq)[7]. Add this catalyst/ligand mixture to the Schlenk flask.

    • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed cyclopentyl methyl ether (CPME) and degassed water in a 10:1 ratio to achieve a final reaction concentration of 0.25 M with respect to the substrate.[6][7] The solvents should be added via syringe through the septum.

  • Reaction Conditions:

    • Immerse the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to ensure the carboxylic acid product is protonated and partitions into the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Purification and Characterization:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-fluoro-5-methyl-6-cyclopropylnicotinic acid.

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling Precautions

Adherence to safety protocols is mandatory when performing this synthesis.

  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.[14][15][16] Some palladium compounds can be pyrophoric.[17]

  • Phosphine Ligands: Many phosphine ligands, including XPhos, are air-sensitive and can be irritants. Handle them under an inert atmosphere and avoid exposure.

  • Solvents: Cyclopentyl methyl ether (CPME) and ethyl acetate are flammable liquids. Ensure all heating is done using a heating mantle or oil bath in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling any of these reagents.[14][18]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste, according to institutional and local regulations.

References

  • Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
  • The Role of Phosphine Ligands in Palladium C
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. (2025, November 17).
  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
  • Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
  • Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Trifl
  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluorobor
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Chemistry Portal.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • Palladium-Catalyzed Monoaryl
  • Palladium-Catalyzed Monoarylation of Cyclopropylamine.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010, November 01).
  • Buchwald–Hartwig amin
  • Standard Oper
  • Precautions for Using Palladium Carbon C
  • Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides.
  • Palladium-Catalyzed N-Arylation of Cyclopropylamines | Request PDF.
  • Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols. American Chemical Society. (2025, October 01).
  • Safety D
  • Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malon
  • PALLADIUM. Syngenta. (2025, October 27).
  • Safety D
  • Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. Chemical Communications (RSC Publishing). (2025, June 10).
  • Pd(0) Mechanism of Palladium-Catalyzed Cyclopropanation of Alkenes by CH2N2: A DFT Study. Journal of the American Chemical Society.
  • Pd0 mechanism of palladium-catalyzed cyclopropanation of alkenes by CH2N2: a DFT study. PubMed.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
  • Pd(0) Mechanism of Palladium-Catalyzed Cyclopropanation of Alkenes by CH 2 N 2 : A DFT Study.
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
  • (PDF) Nicotinic acid derivatives: Application and uses, review.
  • Preparation method for (1R, 2S)
  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Deriv
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • cyclopropanecarboxylic acid. Organic Syntheses Procedure.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Product Class 2: Fluorocyclopropanes. Thieme E-Books.

Sources

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical determinant in the successful crystallization of an active pharmaceutical ingredient (API). The chosen solvent system profoundly influences crystal form (polymorphism), crystal habit (morphology), purity, yield, and overall processability. This application note presents a systematic and robust workflow for the selection of an optimal crystallization solvent for N-cyclopropyl-2-fluoro-5-methylnicotinamide, a novel API. The methodology encompasses a multi-stage process including initial solvent screening based on solubility, determination of the metastable zone width (MSZW), analysis of crystal habit, and solid-form characterization. By integrating thermodynamic principles with empirical data, this guide provides researchers with a comprehensive protocol to develop a controlled, reproducible, and scalable crystallization process.

Introduction

This compound is a new chemical entity with significant therapeutic potential. As with any API, the final crystallization step is paramount for its isolation, purification, and the establishment of its critical quality attributes. The solid-state properties of an API, which are largely dictated by the crystallization process, have a direct impact on its stability, bioavailability, and manufacturability.[1] A poorly chosen solvent can lead to issues such as the formation of undesirable polymorphs, inconsistent crystal morphology, and poor impurity rejection.[2]

This document outlines a logical, multi-tiered approach to solvent selection, moving from a broad screening of many solvents to a detailed characterization of a few promising candidates. The objective is to identify a solvent that not only provides a good yield but also consistently produces the desired crystal form with a morphology suitable for downstream processing, such as filtration and drying.

Theoretical Framework

A successful crystallization process is governed by a balance of thermodynamic and kinetic factors.[3]

  • Solubility and Supersaturation: Crystallization occurs from a supersaturated solution, which is a non-equilibrium state containing more dissolved solute than it would under saturated equilibrium conditions. The solubility of this compound in different solvents is the primary thermodynamic driver for crystallization. An ideal solvent will exhibit moderate solubility at room temperature and a significant increase in solubility with temperature, allowing for high recovery upon cooling.

  • Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the supersolubility curve where the solution is supersaturated but spontaneous nucleation does not readily occur.[4] A wider MSZW allows for better control over the nucleation process, often leading to larger crystals and a more uniform particle size distribution. The MSZW is a kinetic parameter influenced by factors such as cooling rate, agitation, and the presence of impurities.[5]

  • Polymorphism and Crystal Habit: Polymorphism refers to the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[6] Different polymorphs can have distinct physicochemical properties, including solubility and stability. The choice of solvent can significantly influence which polymorphic form crystallizes.[7] Similarly, the solvent can affect the crystal habit, or the external shape of the crystals (e.g., needles, plates, prisms).[8] Crystal habit is important for properties like flowability and filtration.

The Solvent Selection Workflow

A systematic approach to solvent selection ensures that all critical parameters are considered. The workflow described herein is divided into four main stages, as illustrated in the diagram below.

SolventSelectionWorkflow cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Thermodynamic & Kinetic Analysis cluster_2 Stage 3: Crystallization & Solid-State Characterization cluster_3 Stage 4: Final Selection s1 Select Diverse Solvents (30-50 candidates) s2 Two-Point Solubility Measurement (e.g., 25°C & 50°C) s1->s2 s3 Classify & Down-Select (6-8 promising candidates) s2->s3 s4 Determine Metastable Zone Width (MSZW) (Polythermal Method) s3->s4 Promising Solvents s5 Select Solvents with Optimal MSZW (2-4 candidates) s4->s5 s6 Controlled Cooling Crystallization s5->s6 Top Candidates s7 Analyze Crystal Habit (Microscopy) s6->s7 s8 Characterize Solid Form (XRPD, DSC) s6->s8 s9 Decision Matrix Analysis (Yield, Purity, Habit, Safety) s7->s9 Characterization Data s8->s9 Characterization Data s10 Select Optimal Solvent s9->s10

Caption: A four-stage workflow for systematic solvent selection.

Experimental Protocols

Part 1: Initial Solvent Screening

Objective: To identify a shortlist of solvents that exhibit appropriate solubility characteristics for this compound.

Protocol:

  • Solvent Selection: Choose a diverse range of solvents (Class 1, 2, and 3 as per ICH Q3C guidelines) with varying polarities, hydrogen bonding capabilities, and functional groups.[9]

  • Sample Preparation: Accurately weigh a known amount of this compound (e.g., 10 mg) into several small vials.

  • Solvent Addition: Add a small, precise volume of a single solvent to each vial (e.g., 0.1 mL).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect the vials for complete dissolution.

  • Iterative Addition: For vials with undissolved solids, add another aliquot of solvent and repeat the equilibration step. Continue this process until complete dissolution is observed.

  • High-Temperature Solubility: Repeat steps 3-6 at an elevated temperature (e.g., 50°C).

  • Data Analysis: Calculate the solubility in mg/mL for each solvent at both temperatures. Classify the solvents as "Poor" (<10 mg/mL), "Moderate" (10-50 mg/mL), or "Good" (>50 mg/mL) at the higher temperature. A steep solubility curve (i.e., a large difference in solubility between the two temperatures) is desirable for cooling crystallization.

Data Presentation: Hypothetical Solubility Data

SolventClass (ICH Q3C)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Classification
Heptane3< 1< 1Poor
Toluene2525Moderate
Ethyl Acetate31580Good
Acetone325110Good
Isopropanol31060Good
Ethanol31275Good
Acetonitrile230120Good
Water-< 1< 1Poor

Based on this hypothetical data, Ethyl Acetate, Acetone, Isopropanol, Ethanol, and Acetonitrile would be selected for further study.

Part 2: Metastable Zone Width (MSZW) Determination

Objective: To quantify the kinetic stability of supersaturated solutions for the down-selected solvents.

MSZW_Concept origin x_axis Temperature (°C) origin->x_axis y_axis Concentration (mg/mL) origin->y_axis sol_p1 sol_p2 sol_p1->sol_p2 Solubility Curve sol_p3 sol_p2->sol_p3 Solubility Curve sup_p1 sup_p2 sup_p1->sup_p2 Supersolubility Curve sup_p3 sup_p2->sup_p3 Supersolubility Curve labile Labile Zone (Spontaneous Nucleation) metastable Metastable Zone (MSZW) (Nucleation requires induction) stable Stable (Undersaturated) Zone

Sources

Application Note: Chemoselective Synthesis of N-Cyclopropyl-2-Fluoro-5-Methylnicotinamide

[1]

Introduction & Synthetic Strategy

The moiety This compound is a critical pharmacophore in several kinase inhibitors (e.g., c-Met and VEGFR2 inhibitors).[1] The synthesis involves the condensation of 2-fluoro-5-methylnicotinic acid with cyclopropylamine .[1]

The Chemoselectivity Challenge

The 2-position of the pyridine ring, activated by the ring nitrogen and the electron-withdrawing carbonyl group, is highly susceptible to nucleophilic attack.

  • Pathway A (Desired): Nucleophilic attack at the carbonyl carbon (Amide Coupling).

  • Pathway B (Undesired): Nucleophilic attack at the C-2 position displacing fluoride (

    
    ).[1]
    

Key Insight: Amide formation is kinetically favored at lower temperatures (

1

Experimental Protocols

Method A: T3P® Coupling (Recommended for Research/High Purity)

Rationale: Propylphosphonic anhydride (T3P) acts as a mild coupling agent with low epimerization potential (irrelevant here) and, crucially, generates a water-soluble byproduct. It allows the reaction to proceed at ambient temperature without generating the highly electrophilic acid chloride species that might promote side reactions.

Materials
  • Limiting Reagent: 2-Fluoro-5-methylnicotinic acid (1.0 equiv)[1]

  • Amine: Cyclopropylamine (1.1 – 1.2 equiv)[1]

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) [Anhydrous][1]

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 2-Fluoro-5-methylnicotinic acid (1.0 equiv) and anhydrous EtOAc (

    
     of acid).
    
  • Base Addition: Add DIPEA (3.0 equiv) and Cyclopropylamine (1.1 equiv). Stir at

    
     for 5 minutes.
    
    • Note: The solution may become homogeneous.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 10 minutes while maintaining the internal temperature

    
    .
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ). Stir for 2–4 hours.
    
    • Monitoring: Check by LCMS. Look for Product

      
       and disappearance of Acid.
      
  • Workup:

    • Dilute with EtOAc.[2]

    • Wash with water (

      
      ).
      
    • Wash with saturated

      
       (to remove unreacted acid).[1]
      
    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually, the crude is sufficiently pure (

    
    ). If necessary, recrystallize from EtOAc/Heptane or purify via Flash Chromatography (
    
    
    EtOAc in Hexanes).
Method B: Acid Chloride Activation (Scalable/Cost-Effective)

Rationale: For larger scales (

1

Step-by-Step Protocol
  • Chlorination: Suspend 2-Fluoro-5-methylnicotinic acid in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir at RT until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride.

    • Critical: Do not heat significantly.

  • Coupling: Redissolve the crude acid chloride in DCM.

  • Amine Addition: In a separate vessel, mix Cyclopropylamine (1.1 equiv) and Triethylamine (TEA, 2.0 equiv) in DCM at

    
    .
    
  • Addition: Slowly add the acid chloride solution to the amine mixture, keeping

    
    .
    
  • Completion: Stir at

    
     for 30 mins, then warm to RT. Quench with water immediately upon completion.
    

Data Summary & Comparison

FeatureMethod A: T3PMethod B: Acid Chloride
Reagent Cost HighLow
Reaction Safety High (No noxious gases)Moderate (HCl/CO/CO2 evolution)
Impurity Profile Very Clean (


)
Risk of

if

Workup Simple Aqueous WashRequires careful quenching
Yield


Mechanism & Workflow Visualization

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. The protocol aims to maximize the "Upper Path" (Amide Coupling) and suppress the "Lower Path" (

ReactionPathwaysSM2-Fluoro-5-methyl-nicotinic acidActActivated Species(Mixed Anhydride/Acyl Cl)SM->ActActivation(T3P or SOCl2)ProdTarget Product:N-cyclopropyl-2-fluoro-5-methylnicotinamideAct->ProdCyclopropylamine(Kinetic Control, <25°C)ImpImpurity (SnAr):2-(cyclopropylamino)-...nicotinamideAct->ImpCyclopropylamine(Thermodynamic, >50°C)NoteCritical Control Point:Maintain T < 25°C toavoid F-displacementAct->Note

Figure 1: Competing reaction pathways. The 2-fluoro group is stable under mild acylation conditions but labile under forcing conditions.[1]

Experimental Workflow (Method A)

WorkflowStartStart: Weigh ReagentsMixMix Acid + DIPEA + Aminein EtOAc (0°C)Start->MixAddT3PAdd T3P (50% soln)Dropwise over 10 minMix->AddT3PReactWarm to RTStir 2-4 hoursAddT3P->ReactCheckQC Check (LCMS)Is SM consumed?React->CheckCheck->ReactNo (Add 0.2 eq T3P)WorkupAqueous Workup(H2O, NaHCO3, Brine)Check->WorkupYesConcConcentrate & DryWorkup->ConcEndFinal Product(White Solid)Conc->End

Figure 2: Step-by-step workflow for the T3P coupling method.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Incomplete activation or hydrolysis of T3P.[1]Ensure solvent is anhydrous. Increase T3P to 2.0 equiv.
Impurity:


reaction occurred.
Temperature too high. Keep reaction at

during addition. Do not heat.
Starting Material Remains Base stoichiometry incorrect.Ensure pH

during reaction (DIPEA must quench the HCl/acid generated).
Product is Yellow/Orange Trace oxidation or impurities.[3]Recrystallize from EtOAc/Heptane or pass through a short silica plug.

References

  • Common Organic Chemistry. Amine to Amide (Coupling) - T3P.[1][2] Retrieved from [1]

  • Borzilleri, R. M., et al. (2006).[4] Discovery and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541).[1][4] Journal of Medicinal Chemistry, 49(13), 3766-3769.[4] Retrieved from

  • Pfizer Inc. (2010). Process for the preparation of cyclopropyl-amide derivatives.[1][3][5][6] WO Patent 2010032200.[2] Retrieved from

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [1]

Handling and storage protocols for N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-cyclopropyl-2-fluoro-5-methylnicotinamide

Recommended Handling and Storage Protocols for Research Applications

Introduction

This compound (CAS No. 2404734-40-1) is a substituted nicotinamide derivative of interest in contemporary chemical and pharmacological research. As with any novel or specialized research compound, the integrity of experimental data and the safety of laboratory personnel are paramount. Adherence to rigorous handling and storage protocols is essential to maintain the compound's chemical stability, ensure analytical accuracy, and mitigate potential health risks.

This document provides a comprehensive guide synthesized from established laboratory safety principles and best practices in chemical management. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, these protocols are grounded in the conservative principle of treating substances with unknown toxicological profiles with a high degree of caution, drawing analogies from structurally related nicotinamide compounds.

Hazard Identification and Risk Assessment

Before handling this compound, a thorough risk assessment must be conducted. In the absence of specific toxicity data, a conservative approach is mandatory. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires the implementation of a Chemical Hygiene Plan (CHP) to outline procedures for safe chemical use.[1][2]

Based on the hazard classifications of similar nicotinamide derivatives, researchers should assume the compound may present the following risks.[3][4]

Table 1: Postulated GHS Classification for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement Code (Postulated)Rationale
Skin Irritation

Warning H315: Causes skin irritationAnalogous nicotinamide compounds are classified as skin irritants.[3]
Eye Irritation

Warning H319: Causes serious eye irritationA common hazard for this class of chemicals.[3]
Specific Target Organ Toxicity (Single Exposure)

Warning H335: May cause respiratory irritationInhalation of fine powders should always be avoided.[4]

All containers, including primary manufacturer bottles and secondary containers prepared in the lab, must be labeled in accordance with the Globally Harmonized System (GHS).[5] The label must include the product identifier, appropriate pictograms, signal word, hazard statements, and precautionary statements.[6]

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to minimize chemical exposure through a hierarchy of controls.[1]

Engineering Controls

All procedures involving the handling of solid this compound powder (e.g., weighing, transferring, preparing stock solutions) must be performed within a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of airborne particles.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.[7]

  • Eye and Face Protection: Safety glasses with side shields are required at a minimum. For procedures with a higher risk of splashing, chemical splash goggles are recommended.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of damage before use and replace them immediately if compromised. Always wash hands thoroughly after removing gloves.

  • Protective Clothing: A standard laboratory coat must be worn and kept fully fastened.

Compound Handling Protocols

Receiving and Initial Storage

Upon receipt, inspect the container for any damage. Verify that the label matches the order information. The compound is typically supplied as a lyophilized powder. Log the compound into the laboratory's chemical inventory system and immediately transfer it to the appropriate long-term storage location as detailed in Section 4.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for accurately preparing a concentrated stock solution, which is standard procedure for minimizing repetitive weighing operations and improving experimental consistency.[8][9]

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg or better)

  • Weighing paper or boat

  • Spatula

  • Class A volumetric flask (e.g., 5 mL or 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Amber, screw-cap vials for aliquoting

Procedure:

  • Preparation: Place all necessary equipment inside the chemical fume hood. Don personal protective equipment (PPE).

  • Equilibration: Retrieve the vial of solid this compound from its storage location (e.g., -20°C freezer). Allow the vial to sit unopened in a desiccator at room temperature for at least 20-30 minutes.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold, potentially hygroscopic powder, which can lead to degradation and inaccurate weighing.[10]

  • Calculation: Calculate the mass of the compound required. The molecular weight of this compound (C₁₀H₁₁FN₂O) is 194.21 g/mol .

    • To prepare 5 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L × 0.005 L × 194.21 g/mol × 1000 mg/g = 9.71 mg

  • Weighing: Tare the analytical balance with a clean weigh boat. Carefully weigh out the calculated mass (e.g., 9.71 mg) of the solid compound.

    • Causality: Performing this step in a fume hood prevents inhalation of fine particles.

  • Dissolution: Quantitatively transfer the weighed powder into the volumetric flask. Add a portion of the solvent (e.g., ~3 mL of DMSO for a 5 mL flask). Gently swirl or vortex the flask until the solid is completely dissolved.

    • Causality: A quantitative transfer, often involving rinsing the weigh boat with a small amount of solvent and adding it to the flask, ensures all weighed material is included, maintaining concentration accuracy.[9]

  • Final Volume Adjustment: Once dissolved, carefully add the solvent up to the calibration mark on the volumetric flask. Cap the flask and invert it several times (10-15) to ensure the solution is homogeneous.

  • Aliquoting: Immediately dispense the stock solution into smaller, clearly labeled amber vials.

    • Causality: Aliquoting prevents contamination of the main stock and minimizes degradation from repeated freeze-thaw cycles.[7]

  • Labeling: Label each aliquot vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[8]

  • Storage: Transfer the aliquots to the appropriate storage location as described in Section 4.

Storage Protocols

Incorrect storage can rapidly alter a compound's chemical composition, compromising its stability and rendering experimental results invalid.[11]

Key Storage Principles
  • Temperature: Low temperatures slow chemical degradation. For long-term stability, freezing is typically required.[11][12]

  • Light: Many organic compounds are light-sensitive. Exposure to UV or visible light can induce photochemical degradation.[10][11]

  • Moisture/Humidity: Hygroscopic compounds can absorb water from the air, which can lead to hydrolysis or other forms of degradation.[11]

Recommended Storage Conditions

Table 2: Storage Conditions for this compound

FormContainerTemperatureDurationNotes
Solid (Lyophilized) Original manufacturer's vial (tightly sealed), placed in a secondary container with a desiccant.-20°C or -80°CLong-Term (> 6 months)Protect from light. The lower temperature (-80°C) is generally preferred for maximum stability.
Stock Solution (in DMSO) Amber glass or polypropylene screw-cap vials.-20°CShort-Term (1-3 months)Aliquoting is essential to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO) Amber glass or polypropylene screw-cap vials.-80°CLong-Term (> 3 months)Preferred for long-term preservation of solution integrity.

Workflow Visualization: From Receipt to Use

The following diagram illustrates the complete workflow for handling this compound in a research setting, emphasizing key control points for safety and stability.

G A Receive & Inspect Solid Compound (this compound) B Log into Inventory & Transfer to Long-Term Storage A->B Store at -20°C or -80°C C Equilibrate Vial to Room Temp (In Desiccator) B->C Retrieve for Use D Weigh Required Mass (Critical Step: Fume Hood + PPE) C->D E Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) D->E F Aliquot Stock Solution (Minimize Freeze-Thaw Cycles) E->F G Store Stock Aliquots (Short/Long-Term) F->G Store at -20°C or -80°C H Prepare Final Working Dilution (From a Single Aliquot) G->H Thaw One Aliquot I Use in Experiment H->I

Caption: Workflow for safe handling and preparation of this compound.

Spill and Waste Management

Spills: In case of a small spill of the solid powder within a fume hood, gently wipe it up with a damp paper towel and place it in a sealed container for chemical waste. For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) and any unused solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of them in standard trash or down the drain.

Conclusion

The protocols outlined in this document are designed to ensure the safe and effective use of this compound in a research environment. By integrating principles of risk assessment, engineering controls, proper PPE usage, and meticulous storage techniques, researchers can protect themselves from potential hazards while preserving the compound's integrity, thereby ensuring the validity and reproducibility of their experimental results. Always consult your institution's Chemical Hygiene Plan and Safety Officer for specific guidance.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Computype. (2024, June 4). Understanding GHS Labels: Elements and Compliance Guide. Retrieved February 17, 2026, from [Link]

  • Hanif, M. S. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. Retrieved February 17, 2026, from [Link]

  • Maxed Out Compounds. (2025, September 5). How to Handle Research Compounds Safely. Retrieved February 17, 2026, from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved February 17, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 17, 2026, from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved February 17, 2026, from [Link]

  • BradyID.com. (n.d.). GHS Label Requirements: Elements, Examples, Updates. Retrieved February 17, 2026, from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved February 17, 2026, from [Link]

  • Office of Research and Partnerships. (n.d.). Reference Guide to GHS Container Labels. Retrieved February 17, 2026, from [Link]

  • Lisam Systems. (2025, September 27). Ultimate Guide to GHS Labeling and Packaging Requirements: Ensuring Global Compliance in 2025. Retrieved February 17, 2026, from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved February 17, 2026, from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved February 17, 2026, from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved February 17, 2026, from [Link]

  • Unhas. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved February 17, 2026, from [Link]

  • NexPept. (n.d.). How to Store Research Peptides | Stability & Handling Guide. Retrieved February 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions? Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved February 17, 2026, from [Link]

Sources

Microwave-assisted synthesis of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Accelerated Amide Bond Formation: A Validated Protocol for the Microwave-Assisted Synthesis of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Abstract

N-substituted nicotinamides are a critical structural motif in modern medicinal chemistry, with applications ranging from anticancer to immunomodulatory agents. The incorporation of a cyclopropyl group often enhances metabolic stability and binding affinity. This application note provides a detailed, robust protocol for the synthesis of this compound via a microwave-assisted amide coupling reaction. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing energy consumption and solvent use compared to conventional heating methods.[1][2] We will detail the reaction mechanism, provide a step-by-step experimental workflow, and discuss the rationale behind parameter selection, offering researchers a validated and efficient pathway to this valuable molecule.

Introduction: The Need for Speed and Efficiency

The amide bond is a cornerstone of pharmaceutical chemistry, present in over a quarter of all commercial drugs.[3] The target molecule, this compound, combines the pharmacologically significant nicotinamide scaffold with a cyclopropylamine tail, a feature known to be a valuable structural element for receptor binding in drug design.[4]

Traditional methods for amide bond formation often require long reaction times, stoichiometric amounts of coupling reagents that generate significant waste, and extensive purification procedures.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these limitations.[6][7] Unlike conventional heating which relies on slow conductive heat transfer, microwave irradiation delivers energy directly to polar molecules in the reaction mixture.[8] This results in rapid, uniform, and highly efficient volumetric heating, leading to dramatic acceleration of reaction rates, often by orders of magnitude.[2][9]

The benefits of applying MAOS to this synthesis are manifold:

  • Reaction Acceleration: Reduces synthesis time from several hours to as little as 10-20 minutes.[6][9]

  • Improved Yields & Purity: Rapid heating can minimize the formation of side products, leading to higher yields and cleaner reaction profiles.[2]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly lowers energy consumption.[1]

  • Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[2]

This guide provides a comprehensive protocol grounded in these principles, enabling rapid and reliable synthesis for applications in drug discovery and development.

Reaction Principle and Mechanism

The core transformation is the formation of an amide bond between 2-fluoro-5-methylnicotinic acid and cyclopropylamine. The direct condensation of a carboxylic acid and an amine is typically unfavorable and requires activation of the carboxylic acid. This protocol utilizes Propanephosphonic acid anhydride (T3P®) as a highly effective and clean coupling reagent.

The generally accepted mechanism proceeds as follows:

  • Carboxylic Acid Activation: The carboxylic acid (1) reacts with T3P® (3) to form a highly reactive mixed anhydride intermediate.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine (2) performs a nucleophilic attack on the carbonyl carbon of the activated intermediate.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Proton Transfer & Elimination: Subsequent proton transfer and elimination of phosphonic acid byproducts yield the desired amide product (4) and regenerate the base.

Microwave irradiation dramatically accelerates this process by efficiently heating the polar reactants, intermediates, and solvent, overcoming the activation energy barrier much more rapidly than conventional methods.[8]

Experimental Protocol

This section provides a complete, self-validating protocol for the synthesis of this compound.

Materials and Reagents
ReagentPurityTypical Supplier
2-Fluoro-5-methylnicotinic acid≥97%Commercial vendors
Cyclopropylamine≥99%Commercial vendors
Propanephosphonic acid anhydride (T3P®)50% in EtOAcCommercial vendors
N,N-Diisopropylethylamine (DIPEA)≥99%Commercial vendors
2-Methyltetrahydrofuran (2-MeTHF)AnhydrousCommercial vendors
Ethyl acetate (EtOAc)Reagent GradeCommercial vendors
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-house
Brine (Saturated NaCl)ACS GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial vendors
Equipment
  • Monowave or multi-mode microwave synthesis reactor equipped with sealed reaction vessels (10 mL) and a magnetic stirrer.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.).

  • Magnetic stir plate.

  • Rotary evaporator.

  • Analytical balance.

  • Standard analytical equipment for characterization (NMR, LC-MS).

Reaction Setup Workflow

G reagents 1. Weigh Reagents - 2-Fluoro-5-methylnicotinic acid - 2-MeTHF & DIPEA add_amine 2. Add Cyclopropylamine reagents->add_amine add_T3P 3. Add T3P® Solution (Coupling Agent) add_amine->add_T3P mw_reaction 4. Microwave Irradiation - Seal Vessel - Set T, P, Time add_T3P->mw_reaction cooling 5. Cooling - To Room Temperature mw_reaction->cooling workup 6. Aqueous Work-up - Dilute with EtOAc - Wash with NaHCO₃ & Brine cooling->workup dry_conc 7. Dry & Concentrate - Dry over MgSO₄ - Concentrate in vacuo workup->dry_conc purify 8. Purification (Optional) - Column Chromatography dry_conc->purify analysis 9. Analysis - NMR, LC-MS purify->analysis

Caption: Experimental workflow for microwave-assisted amide synthesis.

Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-fluoro-5-methylnicotinic acid (1.0 mmol, 155.1 mg).

  • Solvent and Base Addition: Add anhydrous 2-Methyltetrahydrofuran (2-MeTHF, 4.0 mL) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 mmol, 523 µL). Stir the mixture for 2 minutes at room temperature to ensure dissolution.

  • Amine Addition: Add cyclopropylamine (1.2 mmol, 83 µL) to the solution.

  • Coupling Agent Addition: Slowly add the T3P® solution (50% in ethyl acetate, 1.5 mmol, 895 µL). Note: T3P® is viscous; ensure accurate measurement.

  • Microwave Irradiation: Securely seal the reaction vessel. Place it in the microwave reactor cavity. Irradiate the mixture at 140 °C for 15 minutes . Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before venting and opening.

  • Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): If analytical data (TLC, LC-MS) indicates impurities, purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Results and Discussion

Rationale for Parameter Selection
  • Solvent (2-MeTHF): 2-Methyltetrahydrofuran is a greener alternative to other ether solvents and has a sufficiently high boiling point (80 °C) to allow for superheating under microwave conditions, while still being easily removable.[9] Its polarity is suitable for dissolving the reactants and facilitating microwave energy absorption.

  • Base (DIPEA): A non-nucleophilic hindered amine base is used to neutralize the acidic byproducts of the T3P® coupling agent without competing in the main reaction.

  • Coupling Agent (T3P®): T3P® is a powerful water scavenger and activating agent. Its byproducts are water-soluble phosphonic acids, which are easily removed during the aqueous work-up, simplifying purification.[10]

  • Microwave Conditions (140 °C, 15 min): This temperature is significantly above the boiling point of the solvent, a state known as "superheating" that is safely achievable in a sealed microwave vessel.[9] This condition provides sufficient thermal energy to rapidly overcome the reaction's activation barrier, enabling completion in minutes.

Expected Outcome and Data Presentation

The protocol is designed to be high-yielding and efficient. The expected results are summarized below.

ParameterValueNotes
Reactant Scale1.0 mmolEasily scalable within the limits of the microwave reactor volume.
Microwave Time15 minutesDrastic reduction from conventional 12-16 hour reflux.[10]
Microwave Temperature140 °CEnables rapid reaction kinetics through superheating.[9]
Expected Yield >85% Isolated yield after purification.
Expected Purity >98% As determined by LC-MS and NMR analysis.
Troubleshooting
  • Low Yield:

    • Cause: Insufficient activation or moisture.

    • Solution: Ensure anhydrous solvent is used. Confirm the quality and concentration of the T3P® solution. Increase the microwave irradiation time in 5-minute increments.

  • Incomplete Reaction:

    • Cause: Insufficient temperature.

    • Solution: Increase the target temperature to 150 °C. Ensure proper stirring during the reaction.

  • Side Product Formation:

    • Cause: Reaction temperature is too high or time is too long, causing degradation.

    • Solution: Reduce the temperature to 120-130 °C or shorten the reaction time.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Cyclopropylamine is a volatile and flammable liquid. Handle with care.

  • Microwave reactors operate at high temperatures and pressures. Use only vessels designed for this purpose and inspect them for cracks or defects before use. Never exceed the recommended volume or pressure limits for the vessel.

  • T3P® and DIPEA are corrosive. Avoid contact with skin and eyes.

Conclusion

This application note presents a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of this compound. By leveraging MAOS technology, this method offers a significant improvement over conventional synthetic routes, providing a valuable tool for researchers in medicinal chemistry and drug development.[11][12] The protocol is robust, easily scalable, and aligns with the principles of green chemistry, minimizing waste and energy consumption.[1][8]

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science.

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

  • Microwave-assisted synthesis. Anton Paar Wiki.

  • CYCLOPROPYLAMINE. Ataman Kimya.

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry - ACS Publications.

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science.

  • Amine to Amide (Coupling) - T3P. Common Organic Chemistry.

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC.

  • A Review of Amide Bond Formation in Microwave Organic Synthesis. ResearchGate.

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Patsnap Eureka.

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. SciTechnol.

  • The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com.

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.

  • Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Journal of the Chemical Society of Pakistan.

  • Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. PubMed.

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI.

Sources

The Industrial Application of N-cyclopropyl-2-fluoro-5-methylnicotinamide in API Production: A Guide to Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Nicotinamides in Drug Discovery

The nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous APIs. Its ability to engage in various biological interactions, coupled with the potential for substitution at multiple positions, makes it a versatile starting point for drug design. The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate. Furthermore, the presence of a fluorine atom can influence electronic properties, membrane permeability, and metabolic pathways. N-cyclopropyl-2-fluoro-5-methylnicotinamide, therefore, represents a trifecta of desirable functionalities for the synthesis of novel APIs, particularly in areas such as oncology, neurodegenerative diseases, and metabolic disorders.

This document outlines a representative synthetic application of this compound as a key intermediate in the synthesis of a hypothetical API, "Cyclofluorinamide," a potential kinase inhibitor. The presented protocols are based on established palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical manufacturing.

Representative Application: Synthesis of "Cyclofluorinamide" via Suzuki-Miyaura Coupling

The following section details a hypothetical, yet plausible, industrial application of this compound in the synthesis of a potential API.

Overview of the Synthetic Strategy

The synthetic route to "Cyclofluorinamide" hinges on a key Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in the pharmaceutical industry due to its functional group tolerance, high yields, and the commercial availability of a vast array of boronic acids and esters. In this hypothetical synthesis, this compound would first be converted to a halogenated derivative to serve as the coupling partner for a subsequent Suzuki-Miyaura reaction.

Logical Flow of the Synthetic Process

Caption: Synthetic workflow for the hypothetical API "Cyclofluorinamide".

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of "Cyclofluorinamide."

Protocol 1: Synthesis of 6-Bromo-N-cyclopropyl-2-fluoro-5-methylnicotinamide (Key Intermediate)

Rationale: The introduction of a bromine atom at the 6-position of the pyridine ring is a crucial step to enable the subsequent Suzuki-Miyaura coupling. N-Bromosuccinimide (NBS) is a commonly used and relatively safe brominating agent for electron-rich aromatic systems. The acidic catalyst facilitates the electrophilic substitution.

Materials:

Reagent/SolventGradeSupplier
This compound>98%Commercial Source
N-Bromosuccinimide (NBS)>99%Commercial Source
Sulfuric Acid (conc.)ACS GradeCommercial Source
Acetonitrile (ACN)AnhydrousCommercial Source
Sodium Bicarbonate (aq. sat.)Reagent GradeCommercial Source
Brine (aq. sat.)Reagent GradeCommercial Source
Sodium Sulfate (anhydrous)Reagent GradeCommercial Source
Ethyl Acetate (EtOAc)HPLC GradeCommercial Source
HexanesHPLC GradeCommercial Source

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (10 vol), add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by HPLC until consumption of the starting material is complete (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine (2 x 3 vol), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford 6-Bromo-N-cyclopropyl-2-fluoro-5-methylnicotinamide as a white to off-white solid.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of "Cyclofluorinamide"

Rationale: This step forms the core of the "Cyclofluorinamide" molecule by creating a carbon-carbon bond between the nicotinamide intermediate and a heterocyclic partner. A palladium catalyst, such as Pd(dppf)Cl2, is highly effective for such couplings. The choice of a suitable base and solvent system is critical for achieving high yield and purity.

Materials:

Reagent/SolventGradeSupplier
6-Bromo-N-cyclopropyl-2-fluoro-5-methylnicotinamide>98%From Protocol 1
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole>97%Commercial Source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)Catalyst GradeCommercial Source
Potassium Carbonate (K2CO3)Anhydrous, >99%Commercial Source
1,4-DioxaneAnhydrousCommercial Source
WaterDeionizedIn-house
Ethyl Acetate (EtOAc)HPLC GradeCommercial Source
Celite®Filtration AidCommercial Source

Procedure:

  • To a reaction vessel, add 6-Bromo-N-cyclopropyl-2-fluoro-5-methylnicotinamide (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (3.0 eq).

  • De-gas the vessel by evacuating and backfilling with nitrogen three times.

  • Add anhydrous 1,4-dioxane (8 vol) and deionized water (2 vol) via cannula.

  • Add Pd(dppf)Cl2 (0.03 eq) to the mixture.

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 8-12 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (10 vol).

  • Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate (2 x 2 vol).

  • Wash the combined filtrate with water (2 x 5 vol) and then with brine (1 x 5 vol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude "Cyclofluorinamide."

Data Presentation: Representative Yields and Purity
StepProductTheoretical YieldActual YieldPurity (by HPLC)
1. Bromination6-Bromo-N-cyclopropyl-2-fluoro-5-methylnicotinamide100%85-92%>98%
2. Suzuki Coupling"Cyclofluorinamide"100%80-88%>97% (crude)
3. Purification"Cyclofluorinamide" (Final API)-75-83% (overall)>99.5%

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through in-process controls and final product analysis.

  • In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring reaction progress. IPCs should be established for the disappearance of starting materials and the appearance of the product. Acceptance criteria for reaction completion (e.g., <1% starting material remaining) should be defined.

  • Final Product Specification: The final "Cyclofluorinamide" API should be characterized by a suite of analytical techniques to confirm its identity, purity, and quality.

Analytical Workflow

G A Crude Product B HPLC (Purity Assay) A->B C LC-MS (Identity Confirmation) A->C G Final API Release B->G >99.5% Purity C->G D NMR (1H, 13C, 19F) (Structural Elucidation) D->G Structure Confirmed E FTIR (Functional Group Analysis) E->G F DSC/TGA (Thermal Properties) F->G

Caption: Analytical workflow for the release of the final API.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex, high-value active pharmaceutical ingredients. While a specific industrial application for a marketed drug is not publicly documented, its structural motifs are highly relevant to modern drug discovery. The representative synthesis of "Cyclofluorinamide" via a robust Suzuki-Miyaura coupling protocol illustrates the potential of this intermediate in the efficient construction of novel APIs. The provided protocols and analytical workflows offer a solid foundation for researchers and drug development professionals to explore the utility of this compound in their own synthetic endeavors.

References

A comprehensive list of references to support the chemical principles and methodologies described in this application note is not possible due to the hypothetical nature of the specific API synthesis. However, the following resources provide authoritative information on the synthesis of nicotinamide derivatives and related cross-coupling reactions:

  • Nicotinamide Derivatives, Preparation Thereof and Therapeutic Use... - Google Patents. This patent provides examples of various nicotinamide derivatives and their synthesis, illustrating the broad utility of this scaffold.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - MDPI. This article describes the synthesis and characterization of novel nicotinamide compounds, showcasing relevant synthetic transformations. URL: [Link]

  • Advancing API Synthesis | Pharmaceutical Technology. This article discusses recent developments in API synthesis, including amide bond formation and cross-coupling reactions. URL: [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers - ACS.org. This publication provides insights into process chemistry and the optimization of reactions for industrial scale-up. URL: [Link]

  • Preparation method of nicotinamide - Google Patents. This patent details an industrial preparation method for nicotinamide, providing context for large-scale synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of N-cyclopropyl-2-fluoro-5-methylnicotinamide. The synthesis, while conceptually a straightforward amide bond formation between 2-fluoro-5-methylnicotinic acid and cyclopropylamine, presents common challenges that can significantly impact yield and purity. This document provides in-depth troubleshooting strategies, detailed protocols, and the causal reasoning behind experimental choices to empower you to overcome these hurdles and achieve optimal results.

Section 1: Understanding the Core Reaction: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically challenging under standard laboratory conditions. The primary obstacle is the rapid acid-base reaction that occurs upon mixing, forming a stable ammonium carboxylate salt.[1] Driving the reaction forward requires forcing conditions, typically heating above 100°C to remove water, which can be detrimental to complex or sensitive substrates.[1]

To circumvent this, modern organic synthesis relies on the "activation" of the carboxylic acid. This process involves converting the hydroxyl group (-OH), a poor leaving group, into a more labile species that is highly susceptible to nucleophilic attack by the amine.[2][3] The choice of activation strategy is the most critical factor influencing the success of the synthesis of this compound.

G cluster_start Starting Materials A 2-fluoro-5-methylnicotinic acid C Acid-Base Reaction (Unproductive Salt Formation) A->C Direct Mixing D Carboxylic Acid Activation A->D Coupling Reagent B Cyclopropylamine B->C E Amide Bond Formation B->E Nucleophilic Attack D->E F N-cyclopropyl-2-fluoro- 5-methylnicotinamide E->F

Caption: General schematic of amide synthesis pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

A1: Low yield is the most common complaint and typically stems from one of four areas: inefficient activation, suboptimal conditions, incorrect stoichiometry, or procedural errors in reagent addition.

  • Inefficient Carboxylic Acid Activation: The choice and handling of the coupling reagent are paramount. If you are using a carbodiimide like DCC or EDC, ensure it is fresh. For more demanding couplings, a stronger activating agent like HATU or T3P may be necessary.[4] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can significantly improve yields when using carbodiimides by forming a more reactive intermediate ester and minimizing side reactions.[5]

  • Suboptimal Reaction Conditions:

    • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are standard.[6] Ensure the solvent is anhydrous, as water will hydrolyze activated intermediates.

    • Temperature: Most coupling reactions are initiated at 0°C to control the initial exothermic activation step and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (40-50°C) may be beneficial, but monitor for byproduct formation.

  • Reagent Stoichiometry: While a 1:1 ratio of acid to amine is theoretical, it is often beneficial to use a slight excess (1.1-1.2 equivalents) of the less expensive or more easily removed reagent to drive the reaction to completion.[4] The coupling agent is typically used in a 1.1 to 1.5 equivalent ratio.

  • Order of Addition: This is critical, especially with uronium/aminium reagents like HATU. A common side-reaction is the formation of a guanidinium byproduct from the reaction of the amine with the coupling agent. To prevent this, always pre-activate the carboxylic acid with the coupling agent and base for 5-15 minutes before adding the amine.

Q2: My post-reaction TLC/LC-MS shows multiple byproducts. What are they and how can I prevent them?

A2: Identifying the source of impurities is key to optimizing the reaction. The most common culprits are unreacted starting materials and byproducts from the coupling reagents.

Observed Impurity Likely Cause Preventative Measure / Solution
Unreacted 2-fluoro-5-methylnicotinic acid Incomplete reaction; insufficient activation.Increase equivalents of coupling agent/amine; increase reaction time; switch to a more potent coupling system (e.g., EDC/HOBt -> HATU).
Dicyclohexylurea (DCU) or Ethyl(dimethylamino)propylurea Byproduct of DCC or EDC coupling reagents, respectively.[5]DCU is poorly soluble in many organic solvents and can often be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed with an aqueous acid wash (e.g., 1N HCl).[5]
Guanidinium Adduct of Cyclopropylamine Reaction of cyclopropylamine directly with a uronium/aminium coupling agent (e.g., HATU).Strictly follow the correct order of addition: pre-activate the carboxylic acid before introducing the cyclopropylamine.
N-acylurea A rearrangement of the O-acylisourea intermediate in carbodiimide-mediated reactions.The addition of HOBt or HOAt traps the O-acylisourea as an active ester, largely preventing this side reaction.

Q3: How do I choose the right coupling method for this synthesis?

A3: The ideal method balances cost, efficiency, and ease of purification. For this compound, several robust options exist.

Method Activation Reagents Base Solvent Pros Cons
Acyl Chloride SOCl₂ or (COCl)₂Et₃N or PyridineDCM, THFInexpensive, highly reactive intermediates.[2]Harsh conditions (reflux); two-step process; generates acidic byproduct (HCl).[2]
Carbodiimide EDC·HCl (1.2 eq) + HOBt (1.2 eq)DIPEA or Et₃N (2-3 eq)DCM, DMFMild conditions; one-pot; water-soluble byproduct (with EDC).[1][5]Slower than other methods; risk of N-acylurea side reaction without HOBt.
Phosphonium PyBOP (1.2 eq)DIPEA (3 eq)DMFHigh yields, low side reactions.More expensive than carbodiimides.
Uronium/Aminium HATU (1.2 eq)DIPEA or 2,4,6-Collidine (3 eq)DMF, DCMVery fast and efficient, even for hindered substrates.[4]High cost; requires strict order of addition to prevent guanidinium formation.

For routine synthesis, the EDC/HOBt method offers the best balance of reliability, cost-effectiveness, and operational simplicity. For difficult or small-scale reactions where yield is paramount, HATU is an excellent choice.

Q4: Purification is difficult, and I'm losing a significant amount of product. What are the best practices?

A4: A systematic work-up and purification strategy is essential.

  • Aqueous Work-up: After the reaction is complete, perform a series of aqueous washes.

    • Acid Wash: Use 1N HCl or 5% citric acid to remove excess amine (cyclopropylamine, DIPEA) and the water-soluble EDC-urea byproduct.

    • Base Wash: Use saturated NaHCO₃ solution to remove unreacted carboxylic acid and HOBt.

    • Brine Wash: Wash with saturated NaCl solution to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization is an effective method for obtaining highly pure material.[7] Test solvent systems like Ethyl Acetate/Hexanes or Isopropanol/Water.

    • Silica Gel Chromatography: This is the most reliable method for separating the product from closely related impurities. Use a gradient elution system, starting with a non-polar solvent mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increasing the polarity.

Section 3: Recommended Experimental Protocol (EDC/HOBt Method)

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 2-fluoro-5-methylnicotinic acid (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-fluoro-5-methylnicotinic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Cool the flask to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the mixture and stir for 5 minutes.

  • Add DIPEA (3.0 eq) dropwise, ensuring the temperature remains below 5°C.

  • Stir the mixture at 0°C for 15 minutes to allow for pre-activation of the carboxylic acid.

  • Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor Progress: Track the consumption of the limiting reagent using TLC (e.g., 50% Ethyl Acetate/Hexanes mobile phase).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the final product.

Section 4: Visualization of Key Processes

G cluster_mech Mechanism of EDC/HOBt Mediated Coupling struct1 R-COOH Carboxylic Acid struct3 O-Acylisourea Highly Reactive Intermediate struct1:f0->struct3:f0 + EDC struct2 EDC Carbodiimide struct2:f0->struct3:f0 struct5 HOBt Active Ester Key Intermediate struct3:f0->struct5:f0 + HOBt (fast) struct8 EDC-Urea Byproduct struct3:f0->struct8:f0 struct9 N-Acylurea Side Product struct3:f0->struct9:f0 Rearrangement (slow, minimized by HOBt) struct4 HOBt Additive struct4:f0->struct5:f0 struct7 R-CONHR' Final Amide struct5:f0->struct7:f0 + Amine struct5:f0->struct8:f0 struct6 R'-NH₂ Cyclopropylamine struct6:f0->struct7:f0

Sources

Technical Support Center: Minimizing Defluorination in Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated nicotinamide derivatives. The incorporation of fluorine into nicotinamide scaffolds is a potent strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1][2][3] However, this valuable modification introduces the risk of defluorination, an unwanted side reaction that can compromise compound integrity and lead to misleading experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you anticipate, diagnose, and minimize defluorination, ensuring the robustness of your synthetic routes and the reliability of your biological data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms and contributing factors of defluorination in nicotinamide derivatives.

Q1: What is the primary chemical mechanism responsible for defluorination in nicotinamide derivatives?

A1: The primary mechanism is nucleophilic aromatic substitution (SNAr).[4] The pyridine ring of nicotinamide is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the nicotinamide's carboxamide group. This electronic arrangement makes the ring susceptible to attack by nucleophiles. When a fluorine atom is attached to the ring, it can act as a good leaving group, leading to its displacement by the incoming nucleophile.[5] The positions most vulnerable to this reaction are typically the 2- and 4-positions relative to the ring nitrogen, as the negative charge of the reaction intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom.[4]

Q2: Which common laboratory reagents should I be cautious with to avoid unintentional defluorination?

A2: Several classes of common laboratory reagents can act as nucleophiles and trigger defluorination. Key examples include:

  • Strong Hydroxide Bases: Reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH), often used in ester saponification, are potent sources of hydroxide ions that readily displace fluoride.

  • Amines: Primary and secondary amines, frequently used as reagents in coupling reactions or as bases, can act as nucleophiles, leading to aminated byproducts.[6]

  • Thiols: Reducing agents containing thiol groups, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), which are common in protein biochemistry and cell-based assays, can cause defluorination.[7][8]

  • Alkoxides: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are strong nucleophiles that can lead to the corresponding ether byproduct.

Q3: How does the choice of solvent impact the risk of defluorination?

A3: The solvent plays a critical role in the rate of SNAr reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are known to significantly accelerate SNAr reactions.[9] These solvents are effective at solvating cations, which leaves the anionic nucleophile less encumbered and therefore more reactive.[10] While often necessary for solubility, their use should be carefully considered when working with sensitive fluorinated nicotinamides. Whenever possible, exploring less polar alternatives like tetrahydrofuran (THF) or 1,4-dioxane may be beneficial, though this might also slow down the desired reaction.

Q4: Are certain structural features in my nicotinamide derivative likely to increase the risk of defluorination?

A4: Yes, the electronic properties of the pyridine ring are a key determinant. In addition to the position of the fluorine atom (as discussed in Q1), the presence of other electron-withdrawing groups on the ring will further activate it towards nucleophilic attack and increase the rate of defluorination. Conversely, electron-donating groups will have a deactivating effect. The steric environment around the fluorine atom also plays a role; bulky adjacent groups can hinder the approach of a nucleophile, thereby slowing down the defluorination process.

Part 2: Troubleshooting Guide

This section provides a problem-solution framework for addressing common experimental challenges involving defluorination.

Observed Problem Potential Cause(s) Recommended Solution(s)
Mass spectrometry reveals a peak corresponding to the replacement of a fluorine atom with a hydroxyl group (M-F+OH). Nucleophilic attack by hydroxide ions from sources like aqueous bases, or from residual water in the solvent, especially at elevated temperatures.1. Employ Non-Nucleophilic Bases: If a base is required, opt for sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU).[11][12] 2. Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware to minimize the presence of water. 3. Lower Reaction Temperature: Reducing the temperature can significantly decrease the rate of the defluorination side reaction, often more so than the desired reaction.
Formation of an aminated byproduct is observed during an amide coupling or amination reaction. The amine reagent or an amine base is acting as a nucleophile and displacing the fluoride.1. Control Stoichiometry: Use the amine reagent in slight excess rather than a large excess to minimize its availability for side reactions. 2. Optimize Activation Time: In amide couplings, allow for a sufficient pre-activation period of the carboxylic acid before adding the amine. This can favor the desired reaction over defluorination.[6] 3. Choose Alternative Coupling Agents: Explore coupling agents that are effective under neutral or mildly acidic conditions to avoid the need for a strong base.
Compound degradation is noted in a biological assay buffer containing DTT or β-mercaptoethanol. Thiol-mediated nucleophilic attack on the fluorinated pyridine ring.1. Use an Alternative Reducing Agent: Consider replacing DTT or BME with tris(2-carboxyethyl)phosphine (TCEP), which is a potent reducing agent but a less aggressive nucleophile.[13][14] 2. Minimize Concentration: Determine the lowest effective concentration of the reducing agent needed to maintain the integrity of the assay. 3. Conduct a Stability Study: Assess the stability of your compound in the assay buffer over time to understand the kinetics of the degradation and determine an appropriate experimental window.

Part 3: Experimental Protocols & Visualizations

This section offers a detailed protocol for a reaction prone to defluorination and a decision-making workflow to mitigate this side reaction.

Protocol: Amide Coupling of a Fluorinated Nicotinic Acid with Minimized Defluorination

Objective: To achieve a high-yield synthesis of an amide from a 2-fluoronicotinic acid and a primary amine, while minimizing the formation of the 2-amino-substituted byproduct.

Materials:

  • 2-Fluoronicotinic acid

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) - use sparingly as a co-solvent only if necessary for solubility

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • HPLC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-fluoronicotinic acid (1.0 equivalent) in anhydrous DCM.

  • Acid Activation: Add HATU (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature. This pre-activation step is crucial.

  • Base Addition: Add DIPEA (2.5 equivalents). DIPEA is a non-nucleophilic base that will scavenge the acid generated during the reaction without competing with the primary amine as a nucleophile.[11][12]

  • Nucleophile Addition: Add the primary amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by taking small aliquots for HPLC-MS analysis at regular intervals (e.g., every 30-60 minutes). Specifically, monitor the consumption of the starting acid, the formation of the desired amide product, and the potential formation of the defluorinated-aminated byproduct.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography to isolate the desired amide.

Visualization: Decision Workflow for Minimizing Defluorination

The following diagram provides a logical workflow for diagnosing and addressing defluorination side reactions in your experiments.

Defluorination_Mitigation_Strategy start Defluorination Side Reaction Identified? identify_nucleophile Identify Potential Nucleophile (e.g., Base, Amine, Thiol, Water) start->identify_nucleophile Yes end_success Defluorination Minimized start->end_success No change_base Substitute with a Non-Nucleophilic Base (e.g., DIPEA, DBU) identify_nucleophile->change_base Nucleophilic Base anhydrous_conditions Implement Strict Anhydrous Conditions identify_nucleophile->anhydrous_conditions Water/Hydroxide alternative_reagent Use Alternative Reagent (e.g., TCEP instead of DTT) identify_nucleophile->alternative_reagent Reagent Nucleophilicity optimize_stoichiometry Optimize Reagent Stoichiometry identify_nucleophile->optimize_stoichiometry Excess Reagent lower_temp Decrease Reaction Temperature change_base->lower_temp anhydrous_conditions->lower_temp lower_temp->end_success Successful reassess_strategy Re-evaluate Synthetic Strategy lower_temp->reassess_strategy Unsuccessful alternative_reagent->lower_temp optimize_stoichiometry->lower_temp

Caption: A decision workflow for mitigating defluorination.

References

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). MDPI.
  • Enzymatic defluorination of fluorinated compounds. (2019). ResearchGate.
  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). ACS Publications. Retrieved from [Link]

  • Non-nucleophilic base. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC. Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). PMC. Retrieved from [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019). PMC. Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). ACS Publications. Retrieved from [Link]

  • Non-nucleophilic Brønsted-Lowry Superbases. (2026). Chemistry LibreTexts. Retrieved from [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). ACS Publications. Retrieved from [Link]

  • Direct Defluorination and Amination of Polytetrafluoroethylene and Other Fluoropolymers by Lithium Alkylamides. (2024). MDPI. Retrieved from [Link]

  • Defluorination of Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS) by Acidimicrobium sp. Strain A6. (2019). ACS Publications. Retrieved from [Link]

  • β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. (2025). ResearchGate. Retrieved from [Link]

  • Defluorination of perfluoroolefins by divalent lanthanoid reagents: activating carbon-fluorine bonds. (n.d.). ACS Publications. Retrieved from [Link]

  • Non-nucleophilic base. (n.d.). Grokipedia. Retrieved from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved from [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. (n.d.). PMC. Retrieved from [Link]

  • Structural Characterization of Enzymatic Interactions with Functional Nicotinamide Cofactor Biomimetics. (2024). MDPI. Retrieved from [Link]

  • Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. (2021). Semantic Scholar. Retrieved from [Link]

  • Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. (2023). Frontiers. Retrieved from [Link]

  • Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. (2022). Wiley Online Library. Retrieved from [Link]

  • Non-nucleophilic bases – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. (2025). PMC. Retrieved from [Link]

  • Why Use DTT vs. β-Mercaptoethanol in Protein Extraction?. (2025). Patsnap Synapse. Retrieved from [Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. (2025). MDPI. Retrieved from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Revealing the Oxidative Defluorination Mechanism of Fluorine‐Containing Benzylphthalazine Derivatives Towards Quinone: Insights From DFT Analysis. (2026). ResearchGate. Retrieved from [Link]

  • Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation.. (2020). YouTube. Retrieved from [Link]

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. (2020). ACS Publications. Retrieved from [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. (n.d.). ChemRxiv. Retrieved from [Link]

  • Increase of CPM fluorescence over time upon reaction with DTT or.... (n.d.). ResearchGate. Retrieved from [Link]

  • Improving CE-SDS separations by removing dithiothreitol complexes. (n.d.). SCIEX. Retrieved from [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PMC. Retrieved from [Link]

  • Get To Know Your Common Reaction Reagents. (2025). Bitesize Bio. Retrieved from [Link]

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications. Retrieved from [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. (n.d.). PMC. Retrieved from [Link]

  • Conformational variability of NAD+ in the free and bound states: a nicotinamide sandwich in NAD+ crystals. (1984). PubMed. Retrieved from [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). RSC Publishing. Retrieved from [Link]

  • Protein Reducing Reagents For Proteomics Research. (n.d.). G-Biosciences. Retrieved from [Link]

  • Effect of Solvent on Sn1 Reaction. (2013). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NCFMN-001 Status: Active Molecule Class: Fluorinated Heterocyclic Amide Primary Application: Intermediate for Kinase Inhibitor Synthesis (e.g., VEGFR/MAPK pathways)[1]

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-cyclopropyl-2-fluoro-5-methylnicotinamide is a critical building block often used in the synthesis of pharmaceutical candidates.[1] Its purification presents a unique challenge due to the 2-fluoro substituent .[1]

Unlike standard nicotinamides, the fluorine atom at the C2 position activates the pyridine ring toward Nucleophilic Aromatic Substitution (


) . If your purification strategy is too aggressive (high heat, strong basicity), you risk displacing the fluorine with residual cyclopropylamine or hydroxide, generating difficult-to-separate impurities.[1]

This guide prioritizes mild, chemically orthogonal purification strategies to preserve the C-F bond while removing unreacted precursors.

Impurity Profiling: Know Your Enemy[1]

Before attempting purification, identify which impurity is compromising your batch.

Impurity TypeOriginChemical BehaviorRemoval Strategy
2-Fluoro-5-methylnicotinic acid Unreacted Starting MaterialAcidic (

)
Alkaline Wash: Soluble in sat.[1] NaHCO₃.
Cyclopropylamine Excess ReagentBasic / VolatileAcidic Wash: Soluble in dilute HCl or Citric Acid.
2-(Cyclopropylamino)-nicotinamide

Byproduct
Neutral / LipophilicPrevention/Chromatography: Hard to separate by extraction.[1] Avoid heating with excess amine.
Coupling Reagents (e.g., urea from EDC) Synthesis ByproductWater SolubleAqueous Wash: Generally removed in water/brine washes.

Troubleshooting Guide (Q&A)

Issue A: "My product is oiling out during recrystallization and won't solidify."

Diagnosis: This is a common issue with N-cyclopropyl amides, which have low melting points and high conformational flexibility.[1] It often indicates the presence of trace solvent (DCM/EtOAc) or non-polar impurities preventing crystal lattice formation.

Solution:

  • Solvent Swap: Do not evaporate to dryness from DCM. Swap the solvent to Isopropyl Acetate (IPAc) or Ethanol .

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether or TBME, then slowly add n-Heptane dropwise with vigorous stirring.

  • Seeding: If you have any solid from a previous batch (even 1 mg), add it.

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the solvent interface to induce nucleation.

Issue B: "I see a persistent spot on TLC just below my product that won't wash away."

Diagnosis: This is likely the hydrolysis byproduct (the carboxylic acid starting material) or the des-fluoro impurity (if the reaction was heated).

Solution:

  • If Acidic (Starting Material): Your bicarbonate wash was insufficient. Re-dissolve in EtOAc and wash with 0.5 M NaOH (cold). Note: Do not use strong base + heat, or you will hydrolyze the amide.

  • If Neutral (

    
     impurity):  Extraction will not work. You must use Flash Column Chromatography.
    
    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0-5% MeOH in DCM.[1] The impurity usually elutes slightly later than the fluorinated product due to H-bonding capability of the newly formed N-H group.

Issue C: "My yield is low after acid/base extraction."

Diagnosis: The product has moderate water solubility. The pyridine nitrogen (though deactivated by Fluorine) and the amide functionality can participate in H-bonding with water.

Solution:

  • Salting Out: Saturate your aqueous layers with NaCl (solid) before separating phases. This forces the organic product back into the organic layer.

  • Back-Extraction: Never discard aqueous washes immediately.[1] Re-extract the combined aqueous layers with DCM (

    
    ) to recover lost product.
    

Validated Purification Protocols

Protocol A: Optimized Acid-Base Workup (The "Sandwich" Method)

Best for removing unreacted amine and acid without chromatography.[1]

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 0.5 M Citric Acid (Preferred over HCl to prevent amide hydrolysis)

  • Saturated NaHCO₃[1]

  • Brine[1]

Workflow:

  • Dilution: Dilute the crude reaction mixture with EtOAc (10 mL per mmol substrate).

  • Acid Wash (Removes Amine): Wash the organic layer

    
     with 0.5 M Citric Acid .
    
    • Why? Protonates residual cyclopropylamine, moving it to the aqueous layer.

  • Base Wash (Removes Acid): Wash the organic layer

    
     with Sat. NaHCO₃ .
    
    • Why? Deprotonates unreacted nicotinic acid, moving it to the aqueous layer.

  • Neutralization: Wash

    
     with Brine.
    
  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (High Purity)

Use this if the product is a solid but colored, or if HPLC purity is <98%.

Solvent System: EtOAc / n-Heptane (Standard) or iPrOH / Water (Green Alternative).[1]

  • Dissolution: Place crude solid in a flask. Add EtOAc (approx. 2-3 mL/g).[1] Heat to 60°C (Do not boil excessively).

  • Saturation: If solid remains, add EtOAc dropwise until clear.

  • Precipitation: Remove from heat. While still warm, add n-Heptane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Cooling: Allow to cool to Room Temp (RT) slowly. Then place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white needles/crystals. Wash with cold n-Heptane.[1]

Visualizing the Workflow

Diagram 1: Purification Decision Tree

This logic gate ensures you choose the correct method based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Filterable Oil Oil / Gum CheckState->Oil Sticky Recryst Protocol B: Recrystallization Solid->Recryst If slightly impure Extract Protocol A: Acid/Base Extraction Oil->Extract Standard Workup Triturate Trituration (Et2O / Heptane) Oil->Triturate If extraction fails CheckPurity Check HPLC Purity Extract->CheckPurity Triturate->CheckPurity Column Flash Chromatography (DCM:MeOH) CheckPurity->Recryst 90-98% CheckPurity->Column <90% or SNAr impurity Final Pure Product (>98%) CheckPurity->Final >98%

Caption: Decision matrix for selecting the optimal purification route based on crude physical state and purity.

Diagram 2: The Danger Zone

Understanding the chemical risks during purification.

SNArRisk Product Target Molecule: 2-Fluoro-Nicotinamide Impurity Impurity: 2-(Cyclopropylamino)-Nicotinamide Product->Impurity Nucleophilic Aromatic Substitution (SNAr) RiskFactor Risk Factors: 1. High Heat (>80°C) 2. Excess Amine 3. Strong Base (NaOH) RiskFactor->Product Acts upon

Caption: Mechanism of impurity formation. The 2-fluoro position is susceptible to displacement by amines under forcing conditions.[1]

References

  • Vertex Pharmaceuticals. (2019). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][2] PMC.

  • BenchChem. (2025).[3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

  • Bristol-Myers Squibb. (2006).[1] Discovery and evaluation of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541).[1] Journal of Medicinal Chemistry.

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.[4]

  • Selleck Chemicals. (2024). Solubility Data for Nicotinamide Derivatives.[5]

Sources

Technical Support Center: Cyclopropyl Amine Coupling & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Synthetic Failures with Cyclopropyl Amines Ticket Type: Advanced Methodological Support Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Cyclopropyl amines represent a "privileged scaffold" in medicinal chemistry, offering metabolic stability and unique conformational restriction. However, they present a trifecta of synthetic challenges:

  • Steric Hindrance: The bond angle strain (

    
    ) and effective bulk of the cyclopropyl group impede nucleophilic attack.
    
  • Electronic Deactivation: The

    
    -like character of the cyclopropyl C-C bonds (Walsh orbitals) can delocalize nitrogen lone pair density, reducing nucleophilicity compared to isopropyl analogs.
    
  • Radical Instability: The ring is a "radical clock," prone to rapid ring-opening under Single Electron Transfer (SET) conditions.

This guide addresses these specific failure modes with validated protocols.

Module 1: Amide Coupling Failures

User Issue: “I am trying to couple cyclopropylamine with a hindered carboxylic acid using HATU/DIPEA, but conversion is stalled at <20%. TLC shows unreacted amine.”

Root Cause Analysis

Standard reagents (HATU, EDC) generate an activated ester (e.g., OAt-ester). For sterically encumbered substrates, the cyclopropyl amine cannot effectively approach this bulky intermediate. The reaction halts not because the intermediate isn't formed, but because the amine cannot access it.

Protocol: The Ghosez Reagent Switch

When "fat" coupling reagents fail, you must switch to the smallest possible electrophile: the Acid Chloride . However, cyclopropyl moieties can be acid-sensitive. The solution is Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine), which generates acid chlorides under neutral conditions.[1]

Reagent Profile:

  • Name: Ghosez's Reagent (

    
    -chloroenamine)
    
  • Function: Converts R-COOH

    
     R-COCl + Dimethylisobutyramide (neutral byproduct).
    
  • Advantage: Avoids strong acidic conditions (like

    
     or 
    
    
    
    ) that degrade cyclopropanes.

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at

    
    .
    
  • Formation: Stir at room temperature for 1–3 hours. (Monitor by taking an aliquot, quenching with MeOH, and checking for Methyl Ester via LCMS).

  • Coupling: Once the acid chloride is formed, add the Cyclopropyl Amine (1.2 equiv) and dry Pyridine or

    
     (2.0 equiv).
    
  • Workup: Stir for 2–16 hours. Quench with saturated

    
    .
    
Alternative: Acyl Fluorides (TFFH)

If the acid chloride is too unstable, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Acyl Fluoride . Acyl fluorides are highly reactive toward amines but surprisingly stable to water and chromatography.

AmideLogic Figure 1: Decision Logic for Hindered Amide Couplings Start Amide Coupling Low Yield? CheckSterics Is the Acid Sterically Hindered? Start->CheckSterics Standard Standard: HATU/DIPEA (Check solvent dryness) CheckSterics->Standard No Ghosez Protocol A: Ghosez Reagent (Neutral Acid Chloride) CheckSterics->Ghosez Yes TFFH Protocol B: TFFH (Acyl Fluoride) Ghosez->TFFH If Acid Chloride unstable

Module 2: C-N Cross-Coupling (Buchwald-Hartwig)

User Issue: “My Pd-catalyzed coupling works for isopropylamine but fails for cyclopropylamine. I see mostly dehalogenated starting material.”

Root Cause Analysis
  • Reductive Elimination: This is the rate-determining step. The steric bulk of the cyclopropyl group slows down the formation of the C-N bond from the Pd(II) center.

  • 
    -Hydride Elimination:  While cyclopropylamine has an 
    
    
    
    -proton,
    
    
    -hydride elimination is geometrically disfavored (it would form a strained exocyclic double bond). However, if the catalytic cycle stalls, the catalyst decomposes.
Ligand Selection Guide

You need a ligand that is bulky enough to promote reductive elimination but electron-rich enough to facilitate oxidative addition.

LigandRecommendationNotes
BrettPhos Primary Choice Excellent for primary aliphatic amines. Promotes reductive elimination via steric bulk.
adYPhos Advanced Choice Adamantyl-substituted YPhos.[2] Recently shown to enable Room Temperature arylation of cyclopropylamines [1].
XantPhos AvoidOften too rigid; bite angle is not ideal for this specific hindered amine.
BINAP AvoidGenerally insufficient for hindered alkyl amines.

Optimization Protocol (adYPhos System):

  • Catalyst:

    
     (1 mol%) + adYPhos (2 mol%).
    
  • Base:

    
     (strong bases are often required for hindered amines to form the Pd-amido complex).
    
  • Solvent: Toluene (Non-polar solvents often stabilize the transition state for reductive elimination better than DMF).

  • Temperature: Start at RT. Heat to

    
     only if necessary.
    
Module 3: Stability & Ring Opening

User Issue: “I see a new peak in LCMS with the same mass but different retention time. NMR shows olefinic signals.”

Root Cause Analysis

Cyclopropyl amines are Radical Clocks . If your reaction involves Single Electron Transfer (SET)—common in Cu-mediated couplings, photoredox, or high-temp Pd reactions—the nitrogen-centered radical can generate a cyclopropylcarbinyl radical.

  • Mechanism: The cyclopropylcarbinyl radical opens rapidly (

    
    ) to a homoallyl radical to relieve ring strain.
    

RingOpening Figure 2: The Radical Clock Mechanism (Ring Opening) Step1 Cyclopropyl Amine Radical Step2 Ring Opening (Strain Relief) Step1->Step2 SET Event Step3 Homoallyl Radical Step2->Step3 Fast Step4 Linear Olefin Side Product Step3->Step4 Quench/Trap

Troubleshooting Steps:

  • Check Oxidants: Avoid Ag(I) or Cu(II) oxidants if possible, as they promote SET.

  • Scavengers: Add a radical scavenger (e.g., BHT) to diagnostic runs. If the side product disappears, it is a radical pathway.

  • Switch Metal: Move from Cu (Chan-Lam) to Pd (Buchwald) to minimize radical character.

Module 4: Handling & Purification

User Issue: “My yield is 0% after rotary evaporation. The product was there on TLC.”

Root Cause Analysis

Volatility. Cyclopropylamine boils at


. Many simple amide or aryl derivatives remain relatively volatile or sublime easily under high vacuum.
The "Salt Block" Strategy

Never isolate low-molecular-weight cyclopropyl amines as free bases.

Protocol:

  • Workup: Perform standard extraction.

  • Salt Formation: Do not rotovap to dryness. Dry the organic layer (

    
    ).
    
  • Precipitation: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise to the organic phase.

  • Isolation: The HCl salt will precipitate immediately. Filter the solid.[3]

    • Benefit: HCl salts are non-volatile and bench-stable.

    • Benefit: This also purifies the amine from non-basic impurities.

References
  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. Source:J. Org.[4] Chem. (2025) / ChemRxiv. Context: Establishes adYPhos as a superior ligand for this specific transformation, enabling room temperature coupling. URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source:Org.[4][5][6] Biomol. Chem., 2015, 13, 11216-11226. Context: Defines the Ghosez Reagent and Acyl Fluoride protocols for difficult couplings. URL:[Link]

  • Selective Carbon-Carbon Bond Cleavage of Cyclopropylamine Derivatives. Source:Chem. Rev.[7] 2021, 121, 1, 80–109.[7] Context: Comprehensive review on the radical ring-opening mechanisms and stability issues. URL:[Link]

Sources

Technical Support Center: Purification of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of N-cyclopropyl-2-fluoro-5-methylnicotinamide. It addresses common challenges and provides detailed, field-proven protocols to ensure the highest purity of the final compound.

I. Understanding the Impurity Profile

A robust purification strategy begins with a thorough understanding of potential impurities. For this compound, impurities can arise from the synthetic route or degradation.

A. Plausible Synthetic Pathway and Potential Process-Related Impurities

A common and efficient method for the synthesis of N-substituted nicotinamides involves the amidation of the corresponding nicotinic acid.[1][2][3][4][5] The most probable synthetic route for this compound is the coupling of 2-fluoro-5-methylnicotinic acid with cyclopropylamine.

dot

Caption: Plausible synthesis of this compound.

This synthetic route can introduce several process-related impurities:

Impurity ClassSpecific ExamplesRationale for Formation
Starting Materials 2-Fluoro-5-methylnicotinic acid, CyclopropylamineIncomplete reaction or improper stoichiometry.
Reagent-Related Unreacted activating agents (e.g., thionyl chloride), coupling agent byproducts (e.g., 1,3-dicyclohexylurea if DCC is used).Remnants from the activation and coupling steps.
Side-Reaction Products Dimerization products of the activated nicotinic acid, products from side reactions of cyclopropylamine.Cyclopropylamine can undergo side reactions, and the activated acid can self-condense.[6]

B. Potential Degradation Products

Forced degradation studies are essential to identify potential impurities that may form during storage or handling.[1][7][8] Key degradation pathways for this compound include:

Degradation PathwayPotential DegradantsConditions Favoring Degradation
Hydrolysis 2-Fluoro-5-methylnicotinic acid and cyclopropylamineAcidic or basic conditions can cleave the amide bond.[9][10][11]
Oxidation N-oxides of the pyridine ringExposure to oxidizing agents. The pyridine nitrogen is susceptible to oxidation.[12][13][14]
Photodegradation Complex mixture of productsExposure to UV or visible light can lead to ring opening or other complex reactions.[8][15]

II. Troubleshooting and Purification Protocols

This section provides a question-and-answer formatted guide to address specific purification challenges.

Q1: My initial purity by HPLC is low, and I suspect unreacted starting materials. How can I remove them?

A1: Liquid-Liquid Extraction and pH Adjustment

Unreacted 2-fluoro-5-methylnicotinic acid is acidic, while unreacted cyclopropylamine is basic. This difference in pKa can be exploited for efficient removal through liquid-liquid extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate and extract residual cyclopropylamine into the aqueous phase.

  • Basic Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaHCO₃ or Na₂CO₃) to deprotonate and extract unreacted 2-fluoro-5-methylnicotinic acid.

  • Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

dot

Extraction_Workflow cluster_impurities Impurity Removal Start Crude Product in Organic Solvent AcidWash Wash with 1M HCl Start->AcidWash BaseWash Wash with 1M NaHCO₃ AcidWash->BaseWash Cyclopropylamine Cyclopropylamine (in aqueous layer) AcidWash->Cyclopropylamine BrineWash Wash with Brine BaseWash->BrineWash NicotinicAcid 2-Fluoro-5-methylnicotinic acid (in aqueous layer) BaseWash->NicotinicAcid Dry Dry over Na₂SO₄ BrineWash->Dry Concentrate Concentrate Dry->Concentrate PureProduct Product with Reduced Starting Materials Concentrate->PureProduct

Caption: Workflow for removing acidic and basic impurities.

Q2: I've performed an acid-base extraction, but my product is still not pure enough. What is the next step?

A2: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization

  • Solvent Screening: Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or hexanes) to find an optimal system.

  • Dissolution: Dissolve the impure compound in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum.

Q3: Recrystallization did not sufficiently remove a closely related impurity. What advanced purification technique should I consider?

A3: Column Chromatography

For challenging separations, column chromatography offers higher resolution. Normal-phase or reversed-phase chromatography can be employed depending on the polarity of the impurities.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Choose a suitable stationary phase. Silica gel is a good starting point for normal-phase chromatography.

  • Mobile Phase Selection: Determine an appropriate mobile phase system using thin-layer chromatography (TLC). A good solvent system will provide a clear separation between your product and the impurity, with an Rf value for the product of around 0.3-0.4. Common mobile phases for compounds of this polarity include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack a column with the chosen stationary phase.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Q4: How can I confirm the purity and identity of my final product?

A4: Analytical Characterization

A combination of analytical techniques should be used to confirm the purity and structure of this compound.

Analytical TechniquePurposeExpected Observations
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.A single major peak for the target compound with minimal to no other peaks.
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance) Structural confirmation.The proton and fluorine NMR spectra should be consistent with the expected structure of this compound.
MS (Mass Spectrometry) Molecular weight confirmation.The mass spectrum should show the correct molecular ion peak for the target compound.
GC (Gas Chromatography) Detection of volatile impurities.Useful for detecting residual solvents or low molecular weight starting materials.

III. Frequently Asked Questions (FAQs)

Q: I am concerned about potential nitrosamine impurities. How can I assess this risk?

A: Nitrosamine impurities are a significant concern in pharmaceutical manufacturing.[16] A risk assessment should be performed based on the synthetic route and raw materials used. If secondary or tertiary amines are present as impurities in the starting materials or reagents, and a source of nitrites is available, there could be a risk of nitrosamine formation. Specialized analytical methods, such as LC-MS/MS, are typically required for the detection of trace levels of nitrosamines.[10]

Q: My compound is showing signs of degradation upon storage. What are the best storage conditions?

A: To minimize degradation, store this compound in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q: During amidation, I am observing the formation of a significant amount of a byproduct with a similar retention time to my product in HPLC. What could it be?

A: This could be a dimer of the activated nicotinic acid or a product resulting from a side reaction of cyclopropylamine. Optimizing the reaction conditions, such as the rate of addition of the activating agent and cyclopropylamine, and maintaining a low reaction temperature can help minimize the formation of these byproducts.

IV. References

  • Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • Biochemical Journal. Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. [Link]

  • PubMed. Photochemical interaction of ascorbic acid and nicotinamide in aqueous solution: A kinetic study. [Link]

  • PubMed Central. Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. [Link]

  • PubMed Central. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. [Link]

  • PubMed Central. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. [Link]

  • Journal of the American Chemical Society. Base-promoted hydrolysis of amides at ambient temperatures. [Link]

  • Google Patents. Separation of aromatic fluoro-compound and aromatic nitro-compound.

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • ResearchGate. Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. CYCLOPROPYLAMINE. [Link]

  • Google Patents. Cyclopropyl amide derivatives.

  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • ResearchGate. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • Save My Exams. Reactions of Amides. [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

  • ResearchGate. Strategies for Amides and Cyclopropyl Carbinols. [Link]

  • ACS Publications. Photoregeneration of Biomimetic Nicotinamide Adenine Dinucleotide Analogues via a Dye-Sensitized Approach. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • ScienceDirect. Photocatalytic regeneration of nicotinamide cofactor biomimetics drives biocatalytic reduction by Old Yellow enzymes. [Link]

  • PubMed Central. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • PubMed. Evaluation of analytical methods for fluorine in biological and related materials. [Link]

  • Chemistry World. New method for fluorinating compounds. [Link]

  • PubChem. Cyclopropylamine. [Link]

  • RSC Publishing. Direct amidation of acid fluorides using germanium amides. [Link]

  • Google Patents. Process for the manufacture of cyclopropylamine.

  • PubMed. Exploring the Versatility of the Amidation of Aryl Acid Fluorides using the Germylamines R3 GeNMe2. [Link]

  • PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • UCL Discovery. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. [Link]

  • Durham University. A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. [Link]

  • RSC Publishing. Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

  • Loughborough University Research Repository. Nucleophilic aromatic substitution of fluoroarenes to synthesise drug compounds for combatting neglected tropical diseases. [Link]

Sources

Trametinib Intermediate Synthesis: Critical Parameter Optimization Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Process Chemistry Support Portal. Subject: Optimization of Temperature and Pressure for Trametinib Intermediates (specifically the Pyridopyrimidine Scaffold). Audience: Process Chemists, CDMO Technical Leads, and R&D Scientists.[1]

Executive Summary

The synthesis of Trametinib (GSK1120212) involves the construction of a complex pyrido[4,3-d]pyrimidine scaffold.[1] Two process steps are notoriously sensitive to thermodynamic and kinetic parameters:

  • The Nucleophilic Aromatic Substitution (SNAr) with Methylamine: Requires Pressure optimization to maintain reagent stoichiometry and drive kinetics.

  • The Final Cyclization/Coupling: Requires Temperature optimization to balance reaction completion against the formation of des-cyclopropyl and des-iodo impurities.[1]

This guide moves beyond standard operating procedures (SOPs) to address the why and how of parameter control.

Module 1: Critical Process Parameters (CPP) & Logic
1. Pressure Control: The Methylamine Substitution

Context: Early in the synthesis (typically Step 3/4 based on WO2005121142), a chloro-pyrimidine intermediate reacts with methylamine to install the N-methyl group.[1]

  • The Challenge: Methylamine (bp -6°C) is highly volatile.[1] In open or low-pressure systems, reagent loss leads to incomplete conversion and the formation of bis-substituted byproducts.[1]

  • Optimization Logic: Operating in a closed pressure vessel (autoclave) at 2–5 bar ensures the amine remains in the liquid phase (pseudo-high concentration), driving the SNAr reaction to completion while suppressing competitive hydrolysis of the chloride.[1]

2. Temperature Control: The Tricyclic Core Formation

Context: The reaction of the pyrimidinyl urea or amino-pyrimidine intermediate with a malonic acid derivative (often mediated by acetic anhydride).[1][2]

  • The Challenge: This step forms the core tricyclic structure.[1]

    • T < 90°C: Reaction stalls; intermediate "open" amides precipitate.[1]

    • T > 110°C: Thermal cleavage of the cyclopropyl group (acid-catalyzed ring opening) and de-iodination (if the iodo-aniline moiety is present).[1]

  • Optimization Logic: A ramped temperature profile is critical.[1] Initiate at moderate temperature (60°C) to solubilize, then ramp to peak (100°C ± 2°C) for a strictly defined hold time.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am observing a persistent "Des-methyl" impurity (unreacted chloride) despite using 5.0 equivalents of methylamine. Why?

Diagnosis: Mass Transfer Limitation / Reagent Loss. Root Cause: If you are adding aqueous methylamine (40%) to a reactor at ambient pressure, the effective concentration of the nucleophile drops rapidly as the reactor headspace saturates. [1] Solution:

  • Switch to Pressure Mode: Seal the reactor before heating. Target a headspace pressure of 3.0 bar (using N2 pad if necessary).

  • Temperature/Pressure Coupling: Heat the vessel to 60°C only after sealing. This generates autogenous pressure from the amine/solvent, keeping the reagent dissolved. [1] 3. Verification: Check the reaction solution color. A dark/black solution often indicates amine oxidation (air leak); a pale yellow/orange indicates proper substitution.[1]

Q2: My HPLC profile shows a 3-5% increase in "Impurity B" (Des-cyclopropyl analog) during the final coupling. How do I mitigate this?

Diagnosis: Thermal Degradation. Root Cause: The cyclopropyl amine moiety is acid-labile.[1] In the presence of acetic anhydride (a common coupling mediator) and high heat (>105°C), the ring opens. [1] Solution:

  • Lower Peak Temperature: Cap the reaction temperature at 95-98°C .

  • Quench Protocol: Do not cool slowly. The degradation continues during the cool-down ramp.[1] Use a "crash cooling" method (jacket crash to 20°C) or quench immediately into a pre-cooled antisolvent (e.g., water/toluene mixture) to stop the thermal stress.[1]

Q3: The reaction mixture solidifies (stalls) halfway through the addition of the aniline intermediate.

Diagnosis: Premature Precipitation (Polymorph Control). [1] Root Cause: The intermediate amide is less soluble than the starting materials.[1] If the temperature is too low during addition, it crashes out, coating the stirrer and stopping mass transfer. [1] Solution:

  • Increase Base Temperature: Ensure the reactor is at minimum 70°C before starting the addition.

  • Solvent Volume: Increase the solvent ratio (typically DMF or Toluene) by 20%.

  • Agitation: Ensure high-shear mixing (Reynolds number > 10,000) during the addition phase.

Module 3: Experimental Protocol (Optimized)
Protocol A: Pressure-Assisted Methylamine Substitution

Objective: Conversion of 6-chloro-uracil derivative to 6-methylamino intermediate.[1]

  • Charge: Load the 6-chloro-pyrimidine precursor (1.0 eq) into a Hastelloy or Glass-lined Autoclave .

  • Solvent: Add Methanol (5 vol). Agitate to suspend.

  • Reagent: Add Methylamine (40% aq. solution, 3.5 eq) via a closed addition funnel.

  • Pressurize:

    • Purge headspace with N2 (3x).[1]

    • Seal reactor.[1]

    • Set pressure relief valve (PRV) to 5 bar.[1]

  • Reaction:

    • Heat ramp: 1°C/min to 65°C .[1]

    • Observation: Pressure will rise to approx.[1] 1.5 - 2.5 bar.[1]

    • Hold for 4 hours.

  • Workup: Cool to 20°C. Vent pressure slowly to a scrubber (amine trap). Concentrate filtrate under reduced pressure.

Protocol B: Temperature-Controlled Cyclization

Objective: Formation of the Pyridopyrimidine-2,4,7-trione core.[1][3]

  • Charge: Reactor A (Main): Malonic acid derivative (1.2 eq) + Acetic Anhydride (5 vol).[1]

  • Activation: Heat Reactor A to 60°C for 30 mins to generate the active anhydride species.

  • Addition:

    • Suspend the Urea/Aniline intermediate in Toluene (3 vol) in Reactor B.

    • Add contents of Reactor B to Reactor A over 1 hour.

    • Critical Parameter: Maintain internal temp >75°C during addition to prevent stalling.

  • Cyclization Ramp:

    • Ramp temperature to 100°C .

    • Hard Limit: Do not exceed 102°C.

    • Hold for 2 hours.

  • Quench: Transfer reaction mass into Water (10 vol) pre-chilled to 5°C. This rapid thermal shift crystallizes the product and stops impurity formation.[1]

Module 4: Process Visualization
Diagram 1: Impurity Formation Pathways vs. Control Parameters

This diagram illustrates how Temperature and Pressure deviations lead to specific impurities.[1]

Trametinib_Impurities Start Reaction Mixture (Pyridopyrimidine Precursors) HighTemp High Temp (>105°C) Acidic Media Start->HighTemp Overheating LowPress Low Pressure / Open Vessel (Volatile Loss) Start->LowPress Venting MeNH2 Optimum Optimized Zone (95-100°C, Sealed) Start->Optimum Controlled Ramp Impurity_A Des-cyclopropyl Impurity (Ring Opening) HighTemp->Impurity_A Primary Path Impurity_C Des-iodo Impurity (Thermal Dehalogenation) HighTemp->Impurity_C Secondary Path Impurity_B Des-methyl / Chloro-impurity (Incomplete SNAr) LowPress->Impurity_B Kinetic Stall Trametinib Target Intermediate (High Purity) Optimum->Trametinib

Caption: Correlation between process deviations (Temperature/Pressure) and specific Trametinib impurity profiles.

Diagram 2: Optimized Process Workflow

Decision logic for the critical coupling step.

Optimization_Logic Step1 Step 1: Methylamine Addition Decision1 Is Reactor Sealed? Step1->Decision1 Action1 Pressurize to 3 bar (Prevent Volatilization) Decision1->Action1 Yes Action2 Yield Loss (Volatile Escape) Decision1->Action2 No Step2 Step 2: Core Cyclization Action1->Step2 Decision2 Temp > 105°C? Step2->Decision2 Result_Bad Des-cyclopropyl Impurity Forms Decision2->Result_Bad Yes Result_Good Target Scaffold Formed Decision2->Result_Good No (Maintain 95-100°C)

Caption: Logic flow for ensuring parameter compliance during the two critical synthesis stages.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of Toluene for the coupling step? A: Yes, DMF increases solubility and can lower the required reaction temperature (favorable for kinetics).[1] However, DMF is harder to remove and can form dimethylamine impurities at high temperatures.[1] If using DMF, keep T < 90°C and use a water wash during workup to remove it.[1]

Q: Does the "Solvate" form matter at the intermediate stage? A: Generally, no.[1] The DMSO solvate is specific to the final API form (Trametinib Dimethyl Sulfoxide).[1] For intermediates, focus on isolating the free base or a stable hydrochloride salt to ensure purity before the final step.[1]

Q: What is the impact of water content in the acetic anhydride step? A: Critical. Water hydrolyzes acetic anhydride to acetic acid, which is a weaker activating agent.[1] Ensure all reagents have KF (Karl Fischer) moisture < 0.5% to maintain stoichiometry.[1]

References
  • Glaxo Group Ltd. (2005).[1] 5-amino-2,4,7-trioxo-3,4,7,8-tetrahydro-2H-pyrido[2,3-d]pyrimidine derivatives and related compounds for the treatment of cancer. WO2005121142A1.[1][4] Link

  • Saladi, J. S. C., et al. (2023).[1] Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. Chemical Papers, 77, 1759–1763.[1][5] Link

  • FDA Center for Drug Evaluation and Research. (2013).[1] Mekinist (Trametinib) Chemistry Review. NDA 204114.[1] Link

  • Bakharev, V., et al. (2013).[1][6] Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Chemistry of Heterocyclic Compounds (Process analog for amino-pyrimidine synthesis). Link

Sources

Resolving solubility issues of N-cyclopropyl-2-fluoro-5-methylnicotinamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclopropyl-2-fluoro-5-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for resolving solubility challenges with this compound in aqueous media.

Introduction

This compound is a compound of interest in various research and development pipelines. However, like many novel chemical entities, it presents solubility challenges in aqueous solutions, which can be a significant hurdle for in-vitro and in-vivo studies. This guide offers a structured approach to systematically address and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide: Resolving Solubility Issues

This section provides a step-by-step approach to diagnosing and solving common solubility problems encountered with this compound.

Initial Observation: Compound Precipitation or Low Dissolution in Water

The first indication of a solubility issue is often the visual observation of undissolved particles or the formation of a precipitate when attempting to dissolve this compound in water. This suggests that the intrinsic aqueous solubility of the compound is low.

Logical Flow for Troubleshooting Solubility:

Solubility Troubleshooting Workflow start Start: Low Aqueous Solubility of this compound ph_adjustment Q1: Is the compound ionizable? (Does it have acidic or basic functional groups?) start->ph_adjustment ph_yes A: Yes (Nicotinamide moiety suggests basic properties) ph_adjustment->ph_yes Yes ph_no A: No ph_adjustment->ph_no No cosolvency Q2: Can the polarity of the solvent be modified? cosolvency_yes A: Yes cosolvency->cosolvency_yes Yes cosolvency_no A: No cosolvency->cosolvency_no No complexation Q3: Can the compound form an inclusion complex? complexation_yes A: Yes complexation->complexation_yes Yes complexation_no A: No complexation->complexation_no No surfactants Q4: Can micellar encapsulation enhance solubility? surfactants_yes A: Yes surfactants->surfactants_yes Yes surfactants_no A: No surfactants->surfactants_no No ph_protocol Protocol: pH Adjustment (Titrate with acid/base to find optimal pH) ph_yes->ph_protocol ph_no->cosolvency cosolvency_protocol Protocol: Co-solvency (Screen various co-solvents like ethanol, PEG 400) cosolvency_yes->cosolvency_protocol cosolvency_no->complexation complexation_protocol Protocol: Complexation (Use cyclodextrins like HP-β-CD) complexation_yes->complexation_protocol complexation_no->surfactants surfactants_protocol Protocol: Surfactant Addition (Screen non-ionic surfactants like Polysorbate 80) surfactants_yes->surfactants_protocol end_failure Further investigation needed (e.g., solid dispersions, particle size reduction) surfactants_no->end_failure end_success Success: Compound Solubilized ph_protocol->end_success cosolvency_protocol->end_success complexation_protocol->end_success surfactants_protocol->end_success

Caption: Decision tree for selecting a solubility enhancement strategy.

Question 1: My compound won't dissolve in neutral water. How can I determine if pH adjustment will help?

Answer:

This compound contains a pyridine ring, which is a weakly basic functional group. Therefore, its solubility is expected to be pH-dependent.[1] By protonating the pyridine nitrogen, you can increase the compound's polarity and, consequently, its aqueous solubility.

Experimental Protocol: pH-Dependent Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 2 to 10.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer. This will reveal the pH range where the compound exhibits maximum solubility. Generally, for a basic compound, solubility will increase as the pH decreases.[2][3]

Causality: The increase in solubility at lower pH is due to the protonation of the basic nitrogen atom in the pyridine ring, forming a more polar and water-soluble salt.[3][4]

Question 2: pH adjustment is not sufficient or is incompatible with my experimental system. What other simple methods can I try?

Answer:

If pH modification is not a viable option, using co-solvents is a common and effective strategy to enhance the solubility of poorly water-soluble compounds.[5][6][7] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar solutes.

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[8] Common examples include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Glycerin

    • Dimethyl Sulfoxide (DMSO)

  • Solubility Determination in Co-solvent Mixtures:

    • Prepare a series of aqueous solutions containing increasing concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v) of each selected co-solvent.

    • Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in the previous section.

  • Data Presentation: Summarize the results in a table to easily compare the effectiveness of different co-solvents and their concentrations.

Table 1: Solubility of this compound in Various Co-solvent Systems

Co-solventConcentration (% v/v)Solubility (µg/mL)
Water0(Baseline solubility)
Ethanol10
20
30
PEG 40010
20
30
Propylene Glycol10
20
30

Causality: Co-solvents disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for the dissolution of hydrophobic molecules.[8]

Question 3: I need to avoid organic co-solvents. Are there alternative formulation strategies?

Answer:

Yes, complexation with cyclodextrins is an excellent alternative to enhance solubility without using organic co-solvents.[9][10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, forming water-soluble inclusion complexes.

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Common cyclodextrins used for solubility enhancement include:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Phase Solubility Studies:

    • Prepare aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0-50 mM).

    • Add an excess of this compound to each solution.

    • Equilibrate the samples as described previously.

    • Determine the concentration of the dissolved compound in the filtered supernatant.

  • Data Analysis: Plot the solubility of the compound against the cyclodextrin concentration. The shape of the curve can provide information about the stoichiometry of the complex. A linear increase (A-type profile) suggests the formation of a 1:1 complex.

Causality: The hydrophobic portion of this compound is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to increased overall solubility.[11]

Question 4: My compound's solubility is still not high enough. Can I use surfactants?

Answer:

Yes, surfactants can significantly increase the solubility of poorly water-soluble drugs through micellar solubilization.[12][13][14] Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. The non-polar drug can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose non-ionic surfactants, which are generally less toxic than ionic surfactants.[15] Common examples include:

    • Polysorbate 80 (Tween® 80)

    • Polysorbate 20 (Tween® 20)

    • Poloxamers (e.g., Pluronic® F-68, Pluronic® F-127)

    • Cremophor® EL

  • Solubility Determination:

    • Prepare aqueous solutions with increasing concentrations of the selected surfactant, ensuring concentrations both below and above the known CMC.

    • Determine the solubility of this compound in each surfactant solution using the equilibrium solubility method.

  • Data Analysis: Plot the solubility of the compound as a function of surfactant concentration. A sharp increase in solubility is typically observed above the CMC.

Causality: The hydrophobic this compound molecule is entrapped within the hydrophobic core of the micelles, while the hydrophilic outer surface of the micelles interacts with the aqueous environment, leading to enhanced solubility.[16]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Are there any known stability issues with this compound in aqueous solutions?

Nicotinamide and its derivatives can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.[18] It is recommended to assess the chemical stability of the compound under the selected solubilization conditions (e.g., by HPLC over time) to ensure that the increased solubility is not due to degradation.

Q3: Can I combine different solubility enhancement techniques?

Yes, a combination of methods can often have a synergistic effect. For example, you can use a co-solvent in combination with a pH adjustment or use a cyclodextrin in a buffered solution. These combined approaches can often achieve higher solubility than any single method alone.

Q4: What are the regulatory considerations for using these excipients in a final formulation?

The choice of excipients should always be made with the final application in mind. For preclinical and research use, a wider range of excipients is acceptable. However, for formulations intended for human use, it is crucial to use excipients that are listed in the FDA's Inactive Ingredient Database and are approved for the intended route of administration.

References

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
  • Rubino, J. T. (1988). Cosolvents and cosolvency. In Encyclopedia of Pharmaceutical Technology (Vol. 3, pp. 375-398).
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076.
  • Sharma, D., & Soni, M. (2014). Solubility enhancement–eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 4(2), 149-155.
  • Kumar, S., & Singh, P. (2018). A review on solubility enhancement techniques for poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 8(3), 15-22.
  • Horter, D., & Dressman, J. B. (2001). Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. Advanced Drug Delivery Reviews, 46(1-3), 75-87.
  • Lawrence, M. J. (1994). Surfactant systems: their use in drug delivery. Chemical Society Reviews, 23(6), 417-424.
  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16.
  • Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754.
  • Torchilin, V. P. (2001). Structure and design of polymeric surfactant-based drug delivery systems. Journal of Controlled Release, 73(2-3), 137-172.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Kumar, A., & Dixit, S. (2017). A review on solubility enhancement techniques for poorly soluble drugs. Journal of Applied Pharmaceutical Science, 7(06), 023-033.
  • Millard, J. W., Alvarez-Nunez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Pharmaceutical Technology, 26(5), 44-52.
  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.
  • Streng, W. H. (1983). pH-solubility profiles of some acidic and basic drugs. Journal of Pharmaceutical Sciences, 72(10), 1150-1153.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, log P and solubility to investigate absorption of new drug candidates. Current Drug Metabolism, 9(9), 869-878.
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393.
  • PubChem. (n.d.). Nicotinamide, N-cyclopropyl-. Retrieved from [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical stability of pharmaceuticals: A handbook for pharmacists. John Wiley & Sons.
  • National Renewable Energy Laboratory. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-3-fluoro-4-methyl-5-[1-[(2R)-1,1,1-trifluoropropan-2-yl]oxyphthalazin-6-yl]benzamide. Retrieved from [Link]

  • Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK, 9(3), 177-190.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

  • ResearchGate. (2025). Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. Retrieved from [Link]

  • PubMed. (2006). Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Fluorination of Nicotinamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective fluorination of nicotinamide precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into the nicotinamide scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance the success of your synthetic strategies.

The introduction of fluorine into bioactive molecules like nicotinamide, a precursor to the essential coenzyme NAD+, can significantly modulate their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1][2] However, the electron-deficient nature of the pyridine ring presents unique challenges for controlling the position of fluorination.[3][4] This guide provides practical, field-proven insights to help you achieve your desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective fluorination of the nicotinamide scaffold?

A1: The primary challenge lies in the inherent electronic properties of the pyridine ring in nicotinamide. The nitrogen atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic substitution, which is a common method for fluorination.[3] The positions on the ring (C2, C4, C5, C6) exhibit different reactivities. Directing fluorine to a specific position, especially the meta positions (C4 and C5), can be particularly difficult.[4][5] Furthermore, the amide functional group can influence the reactivity and regioselectivity of the fluorination reaction.

Q2: What are the main strategies to control regioselectivity during the fluorination of nicotinamide precursors?

A2: The choice of fluorination strategy is critical for controlling regioselectivity. The two main approaches are:

  • Electrophilic Fluorination: This involves using a reagent that delivers an electrophilic fluorine species (e.g., F+). This method is often successful for electron-rich aromatic systems, but can be challenging for the electron-deficient pyridine ring of nicotinamide. To overcome this, strategies often involve modifying the substrate to make it more susceptible to electrophilic attack, such as through the formation of dihydropyridine intermediates.[6]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves displacing a leaving group (like a halogen or a nitro group) on the pyridine ring with a nucleophilic fluoride source (e.g., KF, CsF).[7] The success of this approach depends on the presence of a good leaving group and activating electron-withdrawing groups on the ring.

Q3: Which positions on the nicotinamide ring are most susceptible to fluorination?

A3: The position of fluorination is highly dependent on the reaction mechanism and the substituents already present on the pyridine ring.

  • C2 and C6 positions (ortho to the nitrogen): These positions are generally the most activated towards nucleophilic attack, especially if a good leaving group is present. Direct C-H fluorination using reagents like AgF₂ has also been shown to favor the 2-position in 3-substituted pyridines.[8]

  • C4 position (para to the nitrogen): This position is also activated towards nucleophilic attack, though generally less so than the C2/C6 positions.

  • C5 position (meta to the nitrogen and ortho to the carboxamide): This is often the most challenging position to fluorinate directly due to its lower reactivity in both electrophilic and nucleophilic substitution reactions.[4]

  • C3 position (the position of the carboxamide group): Direct fluorination at this position is not a primary consideration as it would involve breaking the carbon-carbon bond of the carboxamide group.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in Electrophilic Fluorination
Potential Cause Troubleshooting & Optimization Expected Outcome
Inactive Fluorinating Reagent Many electrophilic fluorinating reagents (e.g., Selectfluor®) are sensitive to moisture. Ensure the reagent is fresh and the reaction is conducted under anhydrous conditions.Improved reaction conversion and yield.
Deactivated Pyridine Ring The electron-deficient nature of the nicotinamide ring hinders electrophilic attack. Consider converting the nicotinamide precursor to a more electron-rich intermediate, such as a dihydropyridine, before fluorination.[6]Successful fluorination of the activated intermediate.
Incorrect Solvent Choice The choice of solvent can significantly impact the reactivity of the fluorinating agent. Acetonitrile is a common solvent for electrophilic fluorinations with reagents like Selectfluor®.[9]Enhanced solubility and reactivity of the fluorinating agent, leading to higher yields.
Problem 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting & Optimization Expected Outcome
Poor Leaving Group The efficiency of SNAr reactions is highly dependent on the nature of the leaving group. Nitro groups (-NO₂) and halogens (-Br, -Cl) are commonly used. Ensure you have an effective leaving group at the desired position.Efficient displacement of the leaving group by fluoride.
Insufficient Activation of the Pyridine Ring SNAr reactions on pyridine rings are facilitated by electron-withdrawing groups. If the ring is not sufficiently activated, the reaction may be sluggish or not occur. Consider introducing an additional electron-withdrawing group or using a pyridine N-oxide precursor.[4]Increased rate and yield of the SNAr reaction.
Competition from Other Nucleophiles The presence of other nucleophiles in the reaction mixture (e.g., water) can compete with the fluoride ion, leading to side products. Ensure anhydrous conditions and use a high-quality fluoride source.Minimized side reactions and improved yield of the desired fluorinated product.
Problem 3: Difficulty in Achieving C5-Fluorination (meta-position)
Potential Cause Troubleshooting & Optimization Expected Outcome
Inherent Low Reactivity of the C5 Position The C5 position is electronically and sterically less accessible for both electrophilic and nucleophilic attack.[4]
Strategy 1: Diazotization-Fluorination (Balz-Schiemann type reaction): Start with a 5-aminonicotinamide precursor. Convert the amino group to a diazonium salt, which can then be displaced by fluoride.[1]Formation of the 5-fluoronicotinamide derivative.
Strategy 2: Use of Pyridine N-Oxides: Convert the nicotinamide precursor to its N-oxide. This modification alters the electronic properties of the ring, making the C3 and C5 positions more susceptible to nucleophilic attack by fluoride, especially with a leaving group at the C3 or C5 position.[4]Successful introduction of fluorine at the C5 position.

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a Dihydropyridine Precursor using Selectfluor®

This protocol is a general guideline for the fluorination of an N-protected 1,2-dihydropyridine derivative of nicotinamide.

Materials:

  • N-protected 1,2-dihydronicotinamide precursor

  • Selectfluor®

  • Anhydrous acetonitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the N-protected 1,2-dihydronicotinamide precursor in anhydrous acetonitrile.

  • Add Selectfluor® (1.1 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the fluorinated dihydropyridine.

  • The dihydropyridine can then be oxidized to the corresponding fluorinated nicotinamide derivative.

Visualizations

Reaction Pathways for Regioselective Fluorination

cluster_0 Electrophilic Fluorination cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Meta-Fluorination Strategy Nicotinamide Precursor Nicotinamide Precursor Dihydropyridine Intermediate Dihydropyridine Intermediate Nicotinamide Precursor->Dihydropyridine Intermediate Reduction Nicotinamide N-Oxide Nicotinamide N-Oxide Nicotinamide Precursor->Nicotinamide N-Oxide Oxidation Fluorinated Dihydropyridine Fluorinated Dihydropyridine Dihydropyridine Intermediate->Fluorinated Dihydropyridine Selectfluor® Fluorinated Nicotinamide Fluorinated Nicotinamide Fluorinated Dihydropyridine->Fluorinated Nicotinamide Oxidation Substituted Nicotinamide (with leaving group) Substituted Nicotinamide (with leaving group) Substituted Nicotinamide (with leaving group)->Fluorinated Nicotinamide KF or CsF Fluorinated Nicotinamide N-Oxide Fluorinated Nicotinamide N-Oxide Nicotinamide N-Oxide->Fluorinated Nicotinamide N-Oxide SNAr Fluorinated Nicotinamide N-Oxide->Fluorinated Nicotinamide Reduction

Caption: Overview of key strategies for regioselective fluorination.

Troubleshooting Logic Flow

start Fluorination Reaction Failure q1 Low or No Yield? start->q1 q2 Poor Regioselectivity? start->q2 check_reagent Check Reagent Activity & Anhydrous Conditions q1->check_reagent Yes check_mechanism Review Reaction Mechanism (Electrophilic vs. Nucleophilic) q2->check_mechanism Yes q_activation Is the Pyridine Ring Activated? check_reagent->q_activation Reagent OK increase_activation Increase Ring Activation (e.g., N-Oxide, Dihydropyridine) q_activation->increase_activation No optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) q_activation->optimize_conditions Yes change_strategy Change Fluorination Strategy (e.g., SNAr for C2/C6, Balz-Schiemann for C5) check_mechanism->change_strategy Incorrect for Target Isomer modify_substrate Modify Substrate (Directing Groups, Steric Hindrance) check_mechanism->modify_substrate Mechanism Correct

Caption: A logical approach to troubleshooting common fluorination issues.

References

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Available at: [Link][4][10][11]

  • Challenges in the functionalization of pyridines. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). Available at: [Link]

  • New method for introducing fluorinated components into molecules. Universität Münster. Available at: [Link]

  • Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reage. Juniper Publishers. Available at: [Link]

  • Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine. Available at: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PMC. Available at: [Link]

  • Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. Available at: [Link]

  • Regioselective Monofluorination of Pyridone Derivatives. ChemistryViews. Available at: [Link]

Sources

Overcoming crystallization difficulties with N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Executive Summary

This guide addresses the specific physicochemical challenges associated with This compound . The unique combination of a lipophilic, conformationally rigid cyclopropyl group, a metabolic-blocking fluorine atom, and a hydrogen-bonding nicotinamide core creates a "Janus-faced" molecule. It frequently exhibits Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before crystallizing. This guide provides mechanistic insights and self-validating protocols to bypass LLPS and ensure robust polymorph control.

Part 1: The Mechanistic Challenge

Why is this molecule difficult to crystallize? The difficulty stems from the competition between the molecule's high lattice energy (driven by amide hydrogen bonding) and its solvation thermodynamics.

  • Conformational Rigidity: The cyclopropyl group adds significant lipophilicity and steric bulk near the amide bond, disrupting the standard planar stacking often seen in simple nicotinamides.

  • The "Oiling Out" Trap: In standard polar/non-polar solvent systems (e.g., Ethanol/Water), the molecule often hits a liquid-liquid miscibility gap before it hits the solubility curve. The system separates into a solvent-rich phase and a solute-rich oil phase. Crystallizing from this oil phase is kinetically hindered due to high viscosity and slow diffusion.

  • Fluorine Effect: The C2-fluorine atom reduces the basicity of the pyridine nitrogen, altering the expected hydrogen bond acceptor capabilities compared to non-fluorinated analogues.

Part 2: Troubleshooting Guide (Q&A)

Q1: My solution turns cloudy and forms a bottom oil layer instead of crystals. How do I fix this?

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation level (


) is too high, or the temperature is too high relative to the crystallization point in your chosen solvent system.

The Fix: The "Ternary Shift" Protocol Do not simply add more anti-solvent. You must shift the operation point on the ternary phase diagram away from the miscibility gap.

  • Step 1: Change Solvent System. Move away from pure alcohols. Switch to a system with intermediate polarity that solubilizes the "oil" phase better.

    • Recommended System:Isopropyl Acetate (IPAc) / n-Heptane .

    • Why: IPAc has better affinity for the fluorinated nicotinamide core than Toluene, while Heptane acts as a gentle anti-solvent that promotes lattice formation without inducing immediate oiling.

  • Step 2: Implement Seeding at Low Supersaturation.

    • Seed the solution before it reaches the cloud point. If the cloud point is

      
      , seed at 
      
      
      
      with
      
      
      pure seed crystals.
Q2: I obtained a solid, but the melting point is broad ( range). Is it a mixture?

Diagnosis: Likely a mix of Polymorph A (Metastable) and Polymorph B (Stable) , or solvent inclusion (solvate). Nicotinamide derivatives are prone to forming channel solvates.

The Fix: Slurry Conversion (Ostwald Ripening)

  • Protocol: Take your solid and re-suspend it in a solvent where it has low solubility (e.g., 10 volumes of 95:5 Water/Methanol).

  • Action: Stir at elevated temperature (

    
    ) for 12–24 hours.
    
  • Mechanism: The metastable form (higher solubility) will dissolve, and the stable form (lower solubility) will grow. The fluorine atom at C2 often dictates a specific packing motif that is thermodynamically preferred; this process allows the system to find that energy minimum.

Q3: The crystals are extremely fine and clog the filter. How do I grow them larger?

Diagnosis: Nucleation rate (


) is too high relative to the growth rate (

). This is often caused by "Crash Cooling."

The Fix: Cubic Cooling Profile

  • Protocol: Instead of linear cooling (e.g.,

    
    ), use a cubic profile.
    
    • Initial: Cool very slowly (

      
      ) to induce nucleation or support seed growth.
      
    • Late: Once surface area is established, ramp up cooling speed (

      
      ).
      
  • Causality: This prevents secondary nucleation (new tiny crystals) and forces the supersaturation to be consumed by the growth of existing crystals.

Part 3: Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization (IPAc/Heptane System)

Target: High Purity (>99.5%) and Stable Polymorph

ParameterSpecificationNotes
Solvent (Good) Isopropyl Acetate (IPAc)Solubilizes the fluorinated core.
Anti-Solvent n-HeptaneInduces supersaturation.
Concentration 100 mg/mL (in IPAc)Starting concentration.
Dissolution Temp

Ensure full dissolution (clear solution).
Seeding Point

Add 1 wt% seed crystals. Hold for 30 mins.
Dosing Add Heptane over 4 hoursRatio 1:2 (IPAc:Heptane) final.
Final Temp

Hold for 2 hours before filtration.
Protocol B: De-Oiling (Recovery from Oil Phase)

Use this if your batch has already oiled out.

  • Re-heat: Heat the mixture until the oil phase re-dissolves or becomes less viscous (

    
    ).
    
  • Solvent Add: Add 10% volume of a "bridge solvent" (e.g., THF or Acetone) to merge the phases.

  • Seed: Cool very slowly to the cloud point. Once a faint haze appears, add seeds immediately.

  • Cycle: If oil reappears, heat back up by

    
     and cool slower. This is called "Temperature Cycling" and is the most effective way to turn an oil into a solid.
    

Part 4: Decision Pathway Visualization

The following diagram outlines the logical decision tree for processing this intermediate, specifically designed to avoid the LLPS trap.

CrystallizationWorkflow Start Crude N-cyclopropyl-2-fluoro- 5-methylnicotinamide SolubilityCheck Solubility Check (IPAc or Toluene) Start->SolubilityCheck Dissolution Heat to 60°C (Clear Solution) SolubilityCheck->Dissolution Cooling Cool to 45°C Dissolution->Cooling CheckState Visual Inspection Cooling->CheckState Oiling Oiling Out Detected (LLPS) CheckState->Oiling Droplets/Haze Clear Solution Clear CheckState->Clear No Phase Sep RemedyOil Add Bridge Solvent (THF/Acetone) or Re-heat Oiling->RemedyOil Seeding Add Seeds (1 wt%) Hold 30 mins Clear->Seeding RemedyOil->Cooling Retry AntiSolvent Dose Heptane (Slow Ramp) Seeding->AntiSolvent FinalCool Cool to 5°C Filter & Dry AntiSolvent->FinalCool

Caption: Logical workflow for avoiding Liquid-Liquid Phase Separation (LLPS) during crystallization.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Takiyama, H. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Chemical Engineering & Technology. Available at: [Link]

  • Lyu, S., et al. (2014).[1] Co-crystallization with nicotinamide in two conformations lowers energy but expands volume.[1] Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to LC-MS Analysis of Trametinib and Its Intermediates for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of Trametinib and its process-related intermediates. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, supporting experimental data, and the rationale behind analytical choices to ensure scientific integrity and robust method development.

Introduction: The Critical Role of Impurity Profiling in Trametinib Synthesis

Trametinib is a potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, crucial components of the MAPK signaling pathway.[1][2] Its therapeutic efficacy in treating various cancers, particularly BRAF-mutant melanoma, is well-established.[1] The synthesis of Trametinib is a multi-step process involving several chemical transformations, including condensation, chlorination, aminolysis, cyclization, and rearrangement reactions, starting from materials like 3-acetamidoaniline.[]

During these synthetic stages, the formation of process-related impurities and degradation products is inevitable. These impurities, even in trace amounts, can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical monitoring and control are paramount. LC-MS has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and ability to provide structural information for unknown compounds.[4] This guide will delve into the nuances of employing LC-MS for the comprehensive analysis of Trametinib and its key intermediates.

The Synthetic Landscape: Key Intermediates and Potential Impurities of Trametinib

A thorough understanding of the synthetic route is fundamental to anticipating and identifying potential impurities. The synthesis of Trametinib can lead to several key intermediates and byproducts that may carry over into the final drug substance.

A simplified representation of the relationship between Trametinib and its key intermediates is illustrated below:

G cluster_synthesis Trametinib Synthesis Pathway cluster_impurities Potential Process-Related Impurities Starting_Materials Starting Materials (e.g., 3-acetamidoaniline, 2-fluoro-4-iodoaniline) Trione_Intermediate Trione Intermediate Starting_Materials->Trione_Intermediate Cyclization Trione_Acetamide_Intermediate Trione Acetamide Intermediate Trione_Intermediate->Trione_Acetamide_Intermediate Further Reactions Trametinib Trametinib Trione_Acetamide_Intermediate->Trametinib Final Steps Cyclopropanamide_Impurity Cyclopropanamide Impurity Trione_Acetamide_Intermediate->Cyclopropanamide_Impurity Side Reaction Desiodo_Trametinib Desiodo Trametinib Trametinib->Desiodo_Trametinib Side Reaction/ Degradation Desacetyl_Trametinib Desacetyl Trametinib Trametinib->Desacetyl_Trametinib Degradation

Caption: Synthetic relationship between Trametinib and its key intermediates.

Key process-related impurities that have been identified during Trametinib synthesis include:

  • Desiodo Trametinib: Arises from the use of 2-fluoroaniline as an impurity in the starting material 2-fluoro-4-iodoaniline or during the nitro reduction step.[5]

  • Desacetyl Trametinib: A potential degradation product.[6]

  • Cyclopropanamide Impurity: A potential degradation impurity.[6]

  • Trione Acetamide Intermediate and Trione Intermediate: Key intermediates in the synthetic pathway that can be carried over into the final product if the reaction is incomplete.[6]

  • Cyclic Impurity: Can form during the nitro reduction step with prolonged reaction times.[5]

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS methodology significantly impacts the ability to separate, detect, and quantify Trametinib and its intermediates. Here, we compare two common approaches: Reversed-Phase Liquid Chromatography (RPLC) with C18 columns and Hydrophilic Interaction Liquid Chromatography (HILIC).

FeatureReversed-Phase LC (C18)Hydrophilic Interaction LC (HILIC)Rationale and Field Insights
Stationary Phase Non-polar (octadecylsilane)Polar (e.g., amide, silica)C18 is the workhorse for moderately polar to non-polar compounds like Trametinib, offering robust and reproducible separations. HILIC is advantageous for highly polar intermediates that may have poor retention on C18.
Mobile Phase High aqueous content, eluting with increasing organic solvent (e.g., acetonitrile, methanol)High organic content, eluting with increasing aqueous solventThe high organic content in HILIC mobile phases can enhance ESI-MS sensitivity due to more efficient desolvation.
Analyte Retention Based on hydrophobicity. Good retention for Trametinib.Based on partitioning into a water-enriched layer on the stationary phase. Better retention for polar intermediates.A dual-method approach (RPLC and HILIC) may be necessary for comprehensive profiling of both the API and its polar impurities.
MS Compatibility Generally excellent. Volatile buffers like ammonium formate or acetate are preferred.Excellent, often providing enhanced sensitivity.The choice of mobile phase additives is critical to control ionization and fragmentation.
Typical Performance Good peak shapes and resolution for Trametinib and less polar impurities.Can provide superior peak shapes for very polar analytes that exhibit poor retention in RPLC.For routine QC of Trametinib and known, less polar impurities, a validated RPLC method is often sufficient and more rugged. For impurity profiling and identification of unknown polar degradants, HILIC can be invaluable.

Recommended Experimental Protocol: A Validated UPLC-MS/MS Method

This section provides a detailed, step-by-step protocol for a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of Trametinib and the monitoring of its key intermediates. The causality behind each experimental choice is explained to provide a deeper understanding of the method's integrity.

Experimental Workflow

The overall workflow for the analysis is depicted below:

G Sample_Prep Sample Preparation (Dissolution in appropriate solvent) UPLC_Separation UPLC Separation (C18 Column, Gradient Elution) Sample_Prep->UPLC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) UPLC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification and Impurity Profiling) MS_Detection->Data_Analysis

Caption: UPLC-MS/MS experimental workflow for Trametinib analysis.

Materials and Reagents
  • Trametinib reference standard

  • Reference standards for known impurities (if available)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Instrumentation
  • UPLC System: A system capable of high-pressure gradient elution (e.g., Waters Acquity UPLC).

    • Rationale: UPLC provides higher resolution and faster analysis times compared to conventional HPLC, which is crucial for separating closely eluting impurities.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).

    • Rationale: A triple quadrupole instrument is ideal for high-sensitivity quantification using Multiple Reaction Monitoring (MRM). A high-resolution instrument is invaluable for identifying unknown impurities by providing accurate mass measurements.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Rationale: The BEH particle technology offers excellent stability across a wide pH range and provides sharp peaks for basic compounds like Trametinib. The 1.7 µm particle size ensures high efficiency.

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

    • Rationale: Ammonium acetate is a volatile buffer compatible with MS. Formic acid aids in the protonation of the analytes in positive ion mode, enhancing sensitivity.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase chromatography that provides good separation efficiency.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-6 min: Hold at 5% A

    • 6-6.1 min: Return to 95% A

    • 6.1-8 min: Re-equilibration at 95% A

    • Rationale: A gradient elution is necessary to elute both the more polar intermediates and the relatively non-polar Trametinib within a reasonable run time while maintaining good peak shape and resolution.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity, allowing for higher flow rates and improved peak shapes.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Rationale: Trametinib and its intermediates contain basic nitrogen atoms that are readily protonated in positive ESI mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Trametinib 616.2491.23045
Desiodo Trametinib 490.2365.23045
Desacetyl Trametinib 574.2491.23040

Note: The MRM transitions for impurities are predicted based on their structures and may require optimization. The cone voltage and collision energy should be optimized for each specific instrument to achieve maximum sensitivity.

Data Interpretation and System Validation

Identification of Intermediates and Impurities

The primary identification of Trametinib and its known intermediates is based on their retention times and specific MRM transitions. For unknown impurities, high-resolution mass spectrometry (HRMS) is the preferred technique. By obtaining an accurate mass measurement of the precursor ion, a molecular formula can be proposed. Subsequent MS/MS fragmentation analysis provides structural information to elucidate the identity of the unknown compound.[7]

The fragmentation of Trametinib typically involves cleavage of the amide bond and fragmentation of the pyridopyrimidine core. A mass spectral database like mzCloud can provide detailed fragmentation patterns for Trametinib, which can be used as a reference for interpreting the fragmentation of its intermediates.[8]

Method Validation

The developed LC-MS/MS method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analytes in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with a minimum of five standards, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These should be assessed at a minimum of three concentration levels (low, medium, and high).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For Trametinib, LOQs in the range of 0.5-1.0 ng/mL have been reported in biological matrices. For impurity analysis, the LOQ should be at or below the reporting threshold (typically 0.05%).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Conclusion: A Framework for Robust Analysis

This guide has provided a comprehensive overview and a comparative analysis of LC-MS methods for the analysis of Trametinib and its intermediates. The choice between RPLC and HILIC depends on the specific analytical goal, with RPLC being the method of choice for routine quantification of Trametinib and HILIC offering advantages for the analysis of polar intermediates.

The detailed UPLC-MS/MS protocol serves as a robust starting point for method development and validation. By understanding the rationale behind the experimental choices and adhering to rigorous validation procedures, researchers and drug development professionals can ensure the quality, safety, and efficacy of Trametinib. The continuous evolution of LC-MS technology, particularly in high-resolution mass spectrometry, will further enhance our ability to characterize and control impurities in complex pharmaceutical manufacturing processes.

References

  • Identification and characterization of trametinib degradation product employing Orbitrap LC-HRMS, and development of a robust, eco-friendly stability indicating method of analysis. PubMed. [Link]

  • Application of Novel HILIC Column Configurations to Improve LC/ESI/MS Sensitivity of Metabolites. Agilent Technologies. [Link]

  • A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples. Advanced Materials Technology. [Link]

  • New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach. Request PDF. [Link]

  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library. [Link]

  • Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem mass spectrometry. DSpace. [Link]

  • Estimation of Trametinib from Bulk and Dosage Form Using HPLC Technique. CR Subscription Agency. [Link]

  • A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation. PMC. [Link]

  • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. [Link]

  • Trametinib. mzCloud. [Link]

  • An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. [Link]

  • Trametinib, a first-in-class oral MEK inhibitor mass balance study with limited enrollment of two male subjects with advanced cancers. Request PDF. [Link]

  • Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry. Request PDF. [Link]

  • Trametinib. PubChem. [Link]

  • Method development and validation for the quantitative estimation of Trametinib in API form and marketed tablet dosage form by RP-HPLC. International Journal of Multidisciplinary Research and Growth Evaluation. [Link]

  • Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Trametinib, a first-in-class oral MEK inhibitor mass balance study with limited enrollment of two male subjects with advanced cancers. PubMed. [Link]

Sources

A Comparative Guide to the Synthetic Routes of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-cyclopropyl-2-fluoro-5-methylnicotinamide is a key building block in the synthesis of several pharmacologically active compounds. Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical industry. This guide provides an in-depth comparison of the most common synthetic routes to this valuable intermediate, offering a critical evaluation of each pathway's strengths and weaknesses to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two key stages: the formation of the substituted pyridine ring, specifically 2-fluoro-5-methylnicotinic acid, and the subsequent amide bond formation with cyclopropylamine. This guide will dissect two principal routes for the synthesis of the crucial 2-fluoro-5-methylnicotinic acid intermediate, followed by a comparative analysis of various amide coupling methodologies.

Route A: Synthesis of 2-fluoro-5-methylnicotinic Acid via Balz-Schiemann Reaction

This route commences with the commercially available 2-amino-5-methylpyridine and employs a classical Balz-Schiemann reaction to introduce the fluorine atom.

graph "Route_A" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2-Amino-5-methylpyridine" [fillcolor="#FFFFFF"]; "Diazonium_tetrafluoroborate_salt" [fillcolor="#FFFFFF"]; "2-Fluoro-5-methylpyridine" [fillcolor="#FFFFFF"]; "2-Fluoro-5-methylnicotinic_acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Amino-5-methylpyridine" -> "Diazonium_tetrafluoroborate_salt" [label="1. HBF4, NaNO2\n2. Heat"]; "Diazonium_tetrafluoroborate_salt" -> "2-Fluoro-5-methylpyridine"; "2-Fluoro-5-methylpyridine" -> "2-Fluoro-5-methylnicotinic_acid" [label="Oxidation (e.g., KMnO4)"]; }

Figure 1: Synthetic pathway for Route A.
Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-methylpyridine

  • To a solution of 2-amino-5-methylpyridine in aqueous tetrafluoroboric acid at low temperature (-10 to 0 °C), a solution of sodium nitrite is added portion-wise.

  • The resulting diazonium tetrafluoroborate salt is isolated and thermally decomposed to yield 2-fluoro-5-methylpyridine. A reported yield for this step is approximately 37%[1].

Step 2: Oxidation to 2-Fluoro-5-methylnicotinic Acid

  • The 2-fluoro-5-methylpyridine is then oxidized to the corresponding carboxylic acid. While various oxidizing agents can be employed, potassium permanganate (KMnO4) is a common choice for the oxidation of alkylpyridines.

Analysis of Route A:

This route is conceptually straightforward, utilizing a well-established named reaction. However, the Balz-Schiemann reaction can have variable yields and may not be ideal for large-scale production due to the use of hazardous reagents like tetrafluoroboric acid and the generation of potentially explosive diazonium salts. The subsequent oxidation step can also present challenges in terms of reaction control and product purification.

Route B: Synthesis of 2-fluoro-5-methylnicotinic Acid from 2-chloro-5-methylnicotinic acid

This alternative pathway begins with the more readily accessible 2-chloro-5-methylnicotinic acid and introduces the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction.

graph "Route_B" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"3-Picoline" [fillcolor="#FFFFFF"]; "2-Chloro-5-methylpyridine" [fillcolor="#FFFFFF"]; "2-Chloro-5-methylnicotinic_acid_ester" [fillcolor="#FFFFFF"]; "2-Chloro-5-methylnicotinic_acid" [fillcolor="#FFFFFF"]; "2-Fluoro-5-methylnicotinic_acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"3-Picoline" -> "2-Chloro-5-methylpyridine" [label="Chlorination"]; "2-Chloro-5-methylpyridine" -> "2-Chloro-5-methylnicotinic_acid_ester" [label="Carboxylation/Esterification"]; "2-Chloro-5-methylnicotinic_acid_ester" -> "2-Chloro-5-methylnicotinic_acid" [label="Hydrolysis"]; "2-Chloro-5-methylnicotinic_acid" -> "2-Fluoro-5-methylnicotinic_acid" [label="Fluorination (e.g., KF)"]; }

Figure 2: Synthetic pathway for Route B.
Experimental Protocol:

Step 1: Synthesis of 2-Chloro-5-methylnicotinic Acid

This intermediate can be prepared from 3-picoline through a multi-step process involving chlorination and subsequent oxidation/carboxylation.

Step 2: Fluorination of 2-Chloro-5-methylnicotinic Acid

  • 2-chloro-5-methylnicotinic acid is subjected to a halogen exchange reaction using a fluoride source, such as potassium fluoride (KF).

  • This reaction is typically carried out in a high-boiling polar aprotic solvent, like dimethyl sulfoxide (DMSO) or sulfolane, at elevated temperatures. The use of spray-dried KF can enhance reactivity[2].

Analysis of Route B:

This route may offer advantages in terms of starting material availability and avoidance of the hazardous reagents associated with the Balz-Schiemann reaction. The key challenge lies in the efficiency of the fluorination step, which often requires harsh conditions and can be sensitive to the purity of the starting material and the reactivity of the fluoride source.

Comparison of Routes for 2-fluoro-5-methylnicotinic Acid Synthesis

FeatureRoute A (Balz-Schiemann)Route B (SNAr from Chloro-acid)
Starting Material 2-Amino-5-methylpyridine2-Chloro-5-methylnicotinic acid
Key Transformation Diazotization and thermal decompositionNucleophilic aromatic substitution
Reagents HBF4, NaNO2, Oxidizing agentKF (or other fluoride source)
Potential Hazards Diazonium salt intermediates (explosive potential), corrosive acidsHigh reaction temperatures, high-boiling solvents
Scalability May be challenging due to safety concernsPotentially more scalable
Reported Yields Variable, often moderateDependent on the efficiency of the fluorination step

Final Step: Amide Coupling of 2-fluoro-5-methylnicotinic Acid with Cyclopropylamine

The final step in the synthesis is the formation of the amide bond between 2-fluoro-5-methylnicotinic acid and cyclopropylamine. The choice of coupling reagent is critical for achieving high yield and purity, especially given the potential for steric hindrance around the carboxylic acid group.

graph "Amide_Coupling" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"2-Fluoro-5-methylnicotinic_acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cyclopropylamine" [fillcolor="#FFFFFF"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"2-Fluoro-5-methylnicotinic_acid" -> "this compound" [label="Coupling Reagent, Base"]; "Cyclopropylamine" -> "this compound"; }

Figure 3: General amide coupling reaction.
Comparison of Common Amide Coupling Reagents
Coupling ReagentAdvantagesDisadvantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) High reactivity, fast reaction times, low epimerization.[3][4]High cost, byproducts can be difficult to remove.[4]
T3P® (Propylphosphonic Anhydride) Excellent for sterically hindered substrates, water-soluble byproducts for easy removal, good for large-scale synthesis.[5][6]Can require higher temperatures.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) Cost-effective, widely used.Can lead to side reactions and epimerization, byproducts can be challenging to remove completely.
Recommended Experimental Protocol (Using T3P®):
  • To a solution of 2-fluoro-5-methylnicotinic acid in a suitable aprotic solvent (e.g., ethyl acetate, THF), add cyclopropylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Add a solution of T3P® (typically as a 50% solution in a solvent like ethyl acetate) dropwise to the reaction mixture at room temperature or slightly elevated temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Work-up typically involves an aqueous wash to remove the water-soluble byproducts, followed by extraction and purification of the final product. A patent for a similar reaction describes heating the mixture to 70°C for 16 hours, followed by an aqueous workup and purification by column chromatography and recrystallization, yielding the product in 74% yield[5].

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of this compound.

  • Route A , utilizing the Balz-Schiemann reaction, is a classic approach but may be less suitable for large-scale production due to safety and yield considerations.

  • Route B , involving a nucleophilic aromatic substitution, offers a potentially more scalable and safer alternative, provided the fluorination step is optimized.

For the final amide coupling step, the choice of reagent will depend on the scale of the synthesis and the desired purity of the final product.

  • For small-scale laboratory synthesis where high purity is paramount, HATU is an excellent choice due to its high efficiency.

  • For process development and larger-scale production, T3P® is highly recommended due to its effectiveness with hindered substrates, ease of byproduct removal, and scalability[6].

Ultimately, the optimal synthetic strategy will be determined by a careful consideration of factors such as cost, scale, safety, and available equipment. This guide provides the foundational knowledge and comparative data necessary for an informed decision-making process in the synthesis of this important pharmaceutical intermediate.

References

  • Amine to Amide (Coupling) - T3P - Common Organic Chemistry. (n.d.). Retrieved February 15, 2024, from [Link]

  • Synthesis of 2-amino-5-fluoropyridine. (2009). Journal of Zhejiang University (Science Edition).
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • US20100222319A1 - Nicotinamide derivatives, preparation thereof and therapeutic use... - Google Patents. (n.d.).
  • Prakash, G. K. S., & Yudin, A. K. (1997). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions.
  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. (n.d.). Retrieved February 15, 2024, from [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
  • Cyrene as a bio-based solvent for HATU mediated amide coupling. (2018). Organic & Biomolecular Chemistry.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 14). YouTube. Retrieved February 15, 2024, from [Link]

Sources

Reference Standards for N-cyclopropyl-2-fluoro-5-methylnicotinamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-cyclopropyl-2-fluoro-5-methylnicotinamide is a critical structural motif, often serving as a key intermediate or a monitored impurity in the synthesis of next-generation kinase inhibitors (specifically MEK and VEGFR inhibitors like Trametinib analogues).[1] Due to the presence of the fluorinated pyridine core and the cyclopropyl amide, this molecule presents specific stability and detection challenges—namely susceptibility to hydrolysis and unique ionization patterns in LC-MS.

For drug development professionals, the choice of reference standard for this molecule is not merely a purchasing decision; it is a compliance strategy. This guide compares the three primary tiers of reference standards available for this compound, analyzing their suitability from early Discovery through to GMP Commercial Release.

The Core Dilemma

The market lacks a ubiquitous "Pharmacopeial" standard (USP/EP) for this specific intermediate.[1] Therefore, researchers must choose between Custom Certified Reference Materials (CRMs) , In-House Working Standards , or Commercial Research Grade materials.[1]

Comparative Analysis: Selecting the Right Standard

The following analysis evaluates the three standard types based on Regulatory Acceptance , Uncertainty , and Data Integrity .

Option A: Custom Certified Reference Material (CRM) – The Gold Standard[1]
  • Definition: Material characterized under ISO 17034 accreditation.

  • Best For: GMP Release Testing, Method Validation (ICH Q2), Stability Studies.[1]

  • Data Integrity: Highest. Includes a certified mass balance assay with uncertainty intervals.[1]

Option B: In-House Qualified Working Standard – The Pragmatic Choice[1]
  • Definition: High-purity material synthesized internally or purchased as "Research Grade" and fully characterized by the user (QC lab).

  • Best For: Routine batch analysis, In-process control (IPC).[1]

  • Data Integrity: High, provided the qualification protocol (described in Part 4) is rigorous.[1] Traceable to Option A if available.

Option C: Commercial Research Grade – The High-Risk Alternative[1]
  • Definition: Catalog chemicals (e.g., "95% or 97% purity") with only basic H-NMR or LC-MS identity.

  • Best For: Early discovery, peak identification (retention time markers).[1]

  • Data Integrity: Low. WARNING: These often lack data on water content (hygroscopicity of amides) and residual inorganic salts, leading to gross potency assignment errors.[1]

Comparative Data Table: The "Hidden" Impurities

The table below illustrates why "Purity by HPLC" (Area %) is insufficient for a Reference Standard.

ParameterOption A: ISO 17034 CRM Option B: Qualified Working Std Option C: Research Grade
Chromatographic Purity > 99.5% (Area %)> 99.0% (Area %)~95–97% (Area %)
Water Content (KF) Measured (e.g., 1.2%) Measured (e.g., 1.5%) Not Reported (Assumed 0%)
Residual Solvents Quantified (GC-HS) Quantified (GC-HS) Not Reported
Inorganic Residue (ROI) < 0.1%< 0.1%Not Reported
Assay Assignment 98.2% ± 0.5% (w/w) 97.8% (w/w) Unknown (Often treated as 100%)
Suitability GMP / NDA Filings Routine QC R&D Only

Critical Insight: this compound is an amide.[1] Amides are prone to hygroscopicity.[1] Using Option C without correcting for water content (often 1–3%) will introduce a systematic bias in your quantification, potentially causing OOS (Out of Specification) results in your final drug substance assay.[1]

Decision Logic: The Selection Workflow

The following diagram outlines the decision process for selecting the appropriate standard grade based on the development phase.

ReferenceStandardSelection Start Start: Need Standard for This compound PhaseCheck What is the Development Phase? Start->PhaseCheck Discovery Discovery / Early R&D PhaseCheck->Discovery Non-GLP Clinical Phase 1-2 / Tox Studies PhaseCheck->Clinical GLP/GMP Commercial Phase 3 / Commercial GMP PhaseCheck->Commercial cGMP Release ResearchGrade Use Commercial Research Grade (Check ID by LC-MS) Discovery->ResearchGrade QualifyInHouse Purchase High Purity Batch + Perform Full Characterization (Mass Balance) Clinical->QualifyInHouse Cost Effective CRM Source Custom CRM (ISO 17034) or Primary Standard Commercial->CRM Risk Mitigation QualifyInHouse->CRM If Method Transfer to External Lab

Figure 1: Decision Matrix for Reference Standard Selection.[1] Note that for late-stage GMP, the cost of a CRM is negligible compared to the risk of an OOS investigation.

Technical Deep Dive: The Qualification Protocol

If you choose Option B (In-House Qualification) —which is the most common route for intermediates like this compound—you must perform the following "Self-Validating" workflow.[1]

A. The Mass Balance Equation (The "Potency" Calculation)

Do not rely on the vendor's label.[1] Calculate the potency (


) on an "as-is" basis:

[1]

Where:

  • 
    : Chromatographic purity (Area %) by HPLC.[1]
    
  • 
    : Water content by Karl Fischer (KF).[1]
    
  • 
    : Residual solvents by GC-Headspace.[1]
    
  • 
    : Residue on Ignition (sulfated ash).[1]
    
B. Analytical Method for Purity ( )

This molecule contains a basic nitrogen (pyridine ring) and a polar amide.[1] Standard C18 methods often result in tailing.[1]

Optimized HPLC Conditions:

  • Column: C18 with polar-embedded group (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex F5).[1] The F5 (pentafluorophenyl) phase provides unique selectivity for fluorinated compounds.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1] Note: pH 5.5 ensures the pyridine is partially protonated, improving shape, while avoiding hydrolysis of the amide.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 260 nm (Nicotinamide

    
    ) and MS (ESI+).[1]
    
C. Structural Confirmation (Identity)

Before assigning purity, confirm the structure to rule out regioisomers (e.g., N-cyclopropyl vs. O-cyclopropyl variants, though unlikely here, or position of the methyl group).[1]

  • 1H-NMR: Look for the characteristic cyclopropyl multiplets (0.5–0.9 ppm) and the singlet for the methyl group on the pyridine ring.[1]

  • 19F-NMR: Essential.[1] The fluorine signal should be a singlet (or doublet if coupling to H) around -60 to -70 ppm (typical for fluoropyridines).[1] This distinguishes it from defluoro impurities.[1]

Storage and Stability

The stability of this compound is dictated by the amide bond and the pyridine ring.[1]

  • Hygroscopicity: As a secondary amide, it can absorb atmospheric moisture.[1]

    • Recommendation: Store in a desiccator at -20°C.

    • Handling: Allow the vial to reach room temperature before opening to prevent condensation, which invalidates the water content value established during qualification.

  • Photostability: Pyridine derivatives can be light-sensitive.[1] Store in amber vials.

References

  • International Council for Harmonisation (ICH). (2000).[1] Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.

    • Relevance: Defines the requirements for reference standards in GMP environments (Section 11.1).
  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1]

    • Relevance: Establishes thresholds for reporting, identification, and qualification of impurities, driving the need for this standard.
  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1]

    • Relevance: Provides the framework for establishing and using reference standards in compendial applic
  • Abe, H., et al. (2011).[1] "Discovery of Trametinib (GSK1120212): A Highly Potent and Selective MEK Inhibitor."[1] ACS Medicinal Chemistry Letters, 2(4), 320–324.[1]

    • Relevance: Contextualizes the structural class (fluorinated nicotinamide derivatives)
  • Teikyo University. (1991).[1] "Determination of Nicotinic Acid and Nicotinamide in Human Serum by High-Performance Liquid Chromatography." Analytical Sciences.[1][2][3]

    • Relevance: Provides foundational HPLC methods for nicotinamide separation applicable to this fluorin

Sources

Impurity Profiling of N-cyclopropyl-2-fluoro-5-methylnicotinamide: Commercial Standards vs. In-House Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling of N-cyclopropyl-2-fluoro-5-methylnicotinamide vs. Commercial Standards Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1]

Executive Summary

This compound (CAS: 2404734-40-1 / 1695801-62-7) is a critical Key Pharmaceutical Intermediate (KPI) utilized in the synthesis of next-generation kinase inhibitors, particularly those targeting the MAPK/ERK pathway.[1] Its structural integrity—specifically the 2-fluoro and N-cyclopropyl moieties—is pivotal for the pharmacophore's binding affinity.[1]

This guide provides a comparative technical analysis between Commercial Reference Standards (sourced from certified vendors like Sigma-Aldrich/BLD Pharm) and In-House Synthesized Materials . We dissect the impurity profiles inherent to different supply chains, offering a robust HPLC-MS analytical protocol to ensure downstream API quality compliance with ICH Q3A(R2) guidelines.

Strategic Context: The "Purity Paradox"

In drug development, a "98% pure" commercial standard may conceal impurities that are chemically distinct from those found in an in-house synthesis route. Relying solely on a commercial certificate of analysis (CoA) without bridging studies can lead to Critical Quality Attribute (CQA) failures in the final drug substance.[1]

Why This Comparison Matters
  • Commercial Standards: Often synthesized via optimized, large-scale catalytic routes. Impurities typically include regioisomers or catalyst ligands (e.g., Palladium).[1]

  • In-House Synthesis: Often utilizes smaller-scale coupling reactions (e.g., HATU/EDC).[1] Impurities typically include coupling by-products, unreacted amines, and des-fluoro analogs.[1]

Objective: To establish a "Self-Validating" analytical workflow that discriminates between process-specific impurities and degradation products.

Comparative Analysis: Commercial vs. In-House

The following data summarizes the typical impurity profiles observed when comparing a high-grade Commercial Standard against a typical In-House Crude intermediate.

Table 1: Comparative Impurity Profile
ParameterCommercial Standard (e.g., Sigma/BLD)In-House Synthesis (Acid Chloride Route)Criticality
Assay (HPLC) ≥ 99.5%95.0% - 98.0%High
Major Impurity A Regioisomer: N-cyclopropyl-2-fluoro-4 -methyl...[1] (<0.1%)Hydrolysis: 2-Fluoro-5-methylnicotinic acid (0.5-1.0%)Medium
Major Impurity B Solvent: Residual Ethyl Acetate / DMFReagent: Unreacted CyclopropylamineLow (Volatile)
Major Impurity C Defluoro: N-cyclopropyl-5-methylnicotinamideDimer: Anhydride formation (Trace)Critical
Cost Efficiency High (

500 / gram)
Low (

50 / gram)
N/A
Lead Time 2-4 Weeks2-3 DaysN/A

Technical Insight: The "Defluoro" impurity (Impurity C) in commercial standards often arises from incomplete fluorination during the precursor synthesis.[1] This is a hard-to-remove impurity that can co-elute with the main peak if the gradient is not optimized.[1]

Impurity Origin & Causality Analysis

To understand why these profiles differ, we must visualize the synthetic pathways. The diagram below maps the origin of specific impurities based on the synthesis method.

ImpurityOrigin Start_Acid 2-Fluoro-5-methyl- nicotinic acid Coupling Coupling Reaction (HATU/EDC or SOCl2) Start_Acid->Coupling Imp_Regio Impurity: Regioisomer (From Commercial Precursor) Start_Acid->Imp_Regio Contaminated Starting Material Start_Amine Cyclopropylamine Start_Amine->Coupling Product TARGET: N-cyclopropyl-2-fluoro- 5-methylnicotinamide Coupling->Product Imp_Hydrolysis Impurity: Hydrolyzed Acid (From moisture) Coupling->Imp_Hydrolysis Quenching/Workup Imp_Dimer Impurity: Dimer/Anhydride (Excess Coupling Agent) Coupling->Imp_Dimer Side Reaction

Figure 1: Causality map showing the origin of impurities.[1] Commercial standards often carry "Regioisomer" impurities from the precursor supply chain, while in-house synthesis introduces "Hydrolysis" and "Dimer" impurities.[1]

Experimental Protocol: Self-Validating HPLC-MS Method

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) includes a resolution check specifically for the critical "Defluoro" impurity.[1]

A. Instrumentation & Conditions[1]
  • System: UHPLC coupled with QDa or Single Quad MS.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (primary), 210 nm (secondary); MS (ESI+).[1]

B. Mobile Phase Strategy
  • Mobile Phase A: 0.1% Formic Acid in Water (Ensures ionization for MS).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

C. Gradient Profile
Time (min)%A%BCurvePurpose
0.00955InitialEquilibration
2.009556Hold for polar impurities (Amine)
12.005956Elution of Target & Dimers
15.005956Wash
15.109551Re-equilibration
D. Step-by-Step Workflow
  • Preparation of Reference Standard Stock:

    • Dissolve 10 mg of Commercial Standard (CAS 2404734-40-1) in 10 mL of 50:50 MeCN:Water.[1]

    • Validation Check: Sonicate for 5 mins. Ensure clear solution.

  • Preparation of Spiked Sample (Resolution Check):

    • Take 1 mL of Standard Stock.

    • Spike with 10 µL of 2-Fluoro-5-methylnicotinic acid (precursor) stock.[1]

    • Success Criterion: The Resolution (Rs) between the Precursor (RT ~3.5 min) and Target (RT ~8.2 min) must be > 2.0.

  • Sample Injection:

    • Inject In-House Crude sample (1.0 mg/mL).[1]

    • Overlay chromatogram with Reference Standard.[1]

  • Data Analysis:

    • Identify peaks matching the Reference RT (± 0.1 min).[1]

    • Flag any peaks > 0.10% area (ICH Reporting Threshold).

    • Use MS spectra to confirm identity (Target [M+H]+ = 195.2 Da).[1]

Analytical Workflow Diagram

The following diagram illustrates the decision-making process for qualifying the in-house material against the commercial standard.

AnalyticalWorkflow Sample In-House Sample (Crude) HPLC UHPLC-MS Analysis (Gradient Method) Sample->HPLC Standard Commercial Standard (>99.5%) Standard->HPLC Decision1 Match Retention Time? HPLC->Decision1 MS_Check Check MS Spectrum ([M+H]+ = 195.2) Decision1->MS_Check Yes Fail FAIL: Recrystallize Decision1->Fail No (Wrong ID) Decision2 Impurity > 0.10%? Identify Identify Impurity via MS (e.g., Hydrolysis M+H=156) Decision2->Identify Yes Pass PASS: Release for Next Step Decision2->Pass No MS_Check->Decision2 Identify->Fail

Figure 2: Analytical decision matrix for impurity qualification.

Conclusion & Recommendations

For This compound , the choice between commercial and in-house sourcing depends on the development stage:

  • Early R&D: Use Commercial Standards to establish baseline retention times and MS fragmentation patterns.

  • Process Development: Switch to In-House Synthesis but implement the described HPLC-MS method to strictly monitor the Hydrolysis Impurity (Acid) and Defluoro Impurity .

Final Recommendation: Always perform a "Co-Injection" experiment (mixing Standard + Sample) to confirm peak purity before releasing any batch for GMP synthesis.

References

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound (CAS 2404734-40-1).[1] Retrieved from [1]

  • BLD Pharm. (2025).[1] Certificate of Analysis: this compound (CAS 1695801-62-7).[1] Retrieved from [1]

  • ICH Guidelines. (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][2][3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fluorinated Nicotinamide Derivatives. Retrieved from [1]

Sources

A Senior Application Scientist's Guide to Comparative Analysis of Polymorphs Using X-ray Diffraction: A Nicotinamide Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Note to the reader: While the initial topic of interest was the polymorphs of N-cyclopropyl-2-fluoro-5-methylnicotinamide, a thorough search of scientific literature and patent databases did not yield publicly available X-ray Diffraction (XRD) data for this specific compound. To provide a comprehensive and data-supported guide, we will use Nicotinamide (a form of vitamin B3) as a well-characterized model system. Nicotinamide is known to exhibit rich polymorphism, making it an excellent case study to illustrate the principles and methodologies for comparing polymorphic forms using XRD.

The Critical Role of Polymorphism in Drug Development

In the pharmaceutical industry, the solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can significantly influence its physicochemical properties.[1] Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can impact a drug's solubility, bioavailability, stability, and manufacturability.[2] An unintended polymorphic transformation during manufacturing or storage can lead to a product with altered efficacy or safety profiles.[1]

Therefore, comprehensive screening and characterization of polymorphs are imperative during drug development to select the most stable and efficacious form for formulation. Among various analytical techniques, X-ray Powder Diffraction (XRPD) is considered the gold standard for the identification and characterization of polymorphic forms due to its ability to provide a unique "fingerprint" of a crystalline solid's internal structure.[3]

Comparative Analysis of Nicotinamide Polymorphs using XRD

Nicotinamide is known to have several polymorphic forms. For the purpose of this guide, we will compare the characteristic XRD peaks of two of its well-documented polymorphs, Form I and Form II. Each polymorph produces a distinct diffraction pattern, allowing for their unambiguous identification.[4]

The table below summarizes the key distinguishing peaks for Nicotinamide Form I and Form II, presented as 2θ values. These values are typically obtained using Cu Kα radiation (λ = 1.5406 Å).

Characteristic 2θ Peaks (°) for Nicotinamide Polymorphs
Form I
14.96
22.40
27.48
37.10
38.76

Note: The peak data presented here is a synthesis from multiple sources for illustrative purposes.[3][5] Actual peak positions and relative intensities can vary slightly depending on experimental conditions.

The differences in the 2θ peak positions are a direct consequence of the different crystal lattice parameters of the two polymorphs. These unique patterns are crucial for identifying the presence of a specific polymorph or a mixture of polymorphs in a sample.

Experimental Protocol for Polymorph Characterization by XRPD

The following is a detailed, step-by-step methodology for the analysis of pharmaceutical polymorphs using XRPD.

Sample Preparation

Proper sample preparation is critical to obtain high-quality and reproducible XRPD data.

  • Sample Grinding: Gently grind the sample using a mortar and pestle to ensure a uniform particle size, typically in the range of 10-50 µm.[6] Avoid aggressive grinding, as it can induce polymorphic transformations.[6]

  • Sample Loading: Carefully load the powdered sample into a sample holder. Ensure the sample surface is flat and level with the surface of the holder to avoid errors in peak positions due to sample displacement. A glass slide can be used to gently press and flatten the sample surface.

Instrument Setup and Data Collection
  • Instrument: A modern powder X-ray diffractometer equipped with a Cu Kα X-ray source and a high-sensitivity detector is recommended.

  • Geometry: The Bragg-Brentano para-focusing geometry is commonly used for pharmaceutical samples.

  • Data Collection Parameters:

    • 2θ Range: Scan a broad 2θ range, typically from 5° to 40°, to capture all characteristic diffraction peaks.[1]

    • Step Size: A step size of 0.02° 2θ is generally sufficient for good resolution.

    • Scan Speed/Time per Step: The scan speed should be optimized to achieve a good signal-to-noise ratio. A longer time per step will result in better data quality, which is crucial for detecting minor crystalline phases.

    • Sample Rotation: Spinning the sample during data collection helps to minimize the effects of preferred orientation, where non-random crystallite orientations can alter peak intensities.[7]

Data Analysis
  • Phase Identification: Compare the experimental XRPD pattern with reference patterns from databases or previously characterized samples to identify the polymorphic form(s) present.

  • Peak Analysis: Identify the 2θ positions and relative intensities of the diffraction peaks.

  • Quantitative Analysis: In cases of mixed polymorphs, the relative amounts of each form can be quantified by analyzing the intensities of their characteristic, non-overlapping peaks.

Workflow for Polymorphic Screening and Characterization

The following diagram illustrates a typical workflow for the screening and characterization of polymorphs in a pharmaceutical development setting.

Polymorph Screening Workflow cluster_Screening Polymorph Screening cluster_Characterization Characterization cluster_Selection Form Selection Crystallization Crystallization Experiments (Varying solvents, temperatures, etc.) SolidIsolation Solid Form Isolation Crystallization->SolidIsolation Yields various solid forms XRPD X-ray Powder Diffraction (XRPD) Primary Identification SolidIsolation->XRPD Initial characterization Thermal Thermal Analysis (DSC, TGA) XRPD->Thermal Orthogonal technique Spectroscopy Spectroscopy (FTIR, Raman) XRPD->Spectroscopy Confirmatory analysis DataAnalysis Comparative Data Analysis XRPD->DataAnalysis Comprehensive data Thermal->DataAnalysis Comprehensive data Spectroscopy->DataAnalysis Comprehensive data Stability Stability & Performance Testing DataAnalysis->Stability Identifies promising forms LeadPolymorph Lead Polymorph Selection Stability->LeadPolymorph Selects optimal form for development

Caption: Workflow for pharmaceutical polymorph screening and selection.

Conclusion

The rigorous characterization of polymorphic forms is a non-negotiable aspect of modern drug development. X-ray Powder Diffraction stands as the cornerstone technique for this purpose, providing clear and definitive data for the identification and comparison of different crystalline forms. By following a systematic approach to sample preparation, data acquisition, and analysis, researchers can ensure the selection of the optimal solid form of an API, thereby safeguarding the quality, safety, and efficacy of the final drug product.

References

  • Munde AS et al. (2021). AN OUTLOOK FOR SAMPLE PREPARATION IN XRD ANALYSIS OF PHARMACEUTICAL SOLIDS. International Journal of Biology, Pharmacy and Allied Sciences, 10(10). Available at: [Link]

  • Thakuria, R. et al. (2015). Effect of sample preparation method on quantification of polymorphs using PXRD. Journal of Applied Pharmaceutical Science, 5(8), pp. 064-069. Available at: [Link]

  • Rehmat, S. et al. (2014). Improved physicochemical characteristics of artemisinin-nicotinamide solid dispersions by solvent evaporation and freeze dried. Pakistan Journal of Pharmaceutical Sciences, 27(5), pp. 1295-1302. Available at: [Link]

  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. Available at: [Link]

  • Utami, D. P. et al. (2016). Formation and Characterization of Mefenamic acid-Nicotinamide Cocrystal during Co-milling based on X-ray Powder. Journal of Applied Pharmaceutical Science, 6(10), pp. 075-081. Available at: [Link]

  • Lab Manager. (2026). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Available at: [Link]

  • Bruker. (2025). Powder XRD Sample Preparation. Available at: [Link]

  • Fellah, N. et al. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. Crystal Growth & Design, 22(8), pp. 5048-5059. Available at: [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Current Pharmaceutical Design, 20(3), pp. 319-333. Available at: [Link]

  • Ang-yun, L. et al. (2011). Assessment of nicotinamide polymorphs by differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 105(3), pp. 917-921. Available at: [Link]

  • ResearchGate. (n.d.). XRD patterns of artemisinin and nicotinamide only. Available at: [Link]

  • de Oliveira, A. P. L. et al. (2024). Structural Design, H-Bonding Interactions, Vibrational Properties, Periodic-DFT Calculations, and Antibacterial Activity of a Nicotinamide Cocrystal Using Tetradecanoic Acid as a Coformer. Crystal Growth & Design, 24(11), pp. 5048-5060. Available at: [Link]

  • Fawcett, T. et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), pp. S2-S14. Available at: [Link]

  • International Centre for Diffraction Data. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Available at: [Link]

  • Yuliandra, Y. et al. (2020). Ibuprofen-Nicotinamide Cocrystal Polymorphs: Terahertz and XRD Experiment and DFT Calculation Studies. Crystals, 10(3), p. 195. Available at: [Link]

  • Semantic Scholar. (2016). Formation and Characterization of Mefenamic acid-Nicotinamide Cocrystal during Co-milling based on X-ray Powder. Available at: [Link]

  • Guerain, M. et al. (2022). Origin of phase relative stability and phase transformation in an S-ibuprofen–nicotinamide cocrystal. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 78(4), pp. 493-503. Available at: [Link]

  • Al-Obaidi, H. et al. (2018). Preparation and Characterization of Novel Pharmaceutical Co-Crystals: Ticagrelor with Nicotinamide. Crystals, 8(8), p. 336. Available at: [Link]

  • International Union of Crystallography. (2022). Origin of phase relative stability and phase transformation in an S-ibuprofen–nicotinamide cocrystal. Available at: [Link]

  • Domańska, U. et al. (2021). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules, 26(14), p. 4184. Available at: [Link]

  • ZORA. (2018). Nicotinamide Riboside Derivatives: Single Crystal Growth and Determination of X-ray Structures. Available at: [Link]

  • Zaini, E. et al. (2018). Cocrystal of Ibuprofen–Nicotinamide: Solid-State Characterization and In Vivo Analgesic Activity Evaluation. Scientia Pharmaceutica, 86(2), p. 20. Available at: [Link]

  • American Pharmaceutical Review. (2010). Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction. Available at: [Link]

  • ResearchGate. (n.d.). X-ray powder diffraction pattern of form II according to EP 1 255 754. Available at: [Link]

  • Shewale, S. et al. (2015). Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. Indian Journal of Pharmaceutical Sciences, 77(3), pp. 272-279. Available at: [Link]

Sources

A Comparative Guide to Quality Control Parameters for Novel Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Batch Consistency for N-cyclopropyl-2-fluoro-5-methylnicotinamide

For researchers, scientists, and drug development professionals, the integrity of an Active Pharmaceutical Ingredient (API) is the bedrock of reliable and reproducible results. The quality of a single batch of a novel compound can dictate the success or failure of preclinical trials and developmental milestones. This guide provides a comprehensive framework for establishing robust quality control (QC) parameters for this compound, a specialized nicotinamide derivative.

To provide practical context, we will compare the necessary QC strategy for this complex molecule against that of a simpler, widely-used alternative: Nicotinamide (Niacinamide) . This comparative approach will highlight how molecular complexity dictates the depth and specificity of required analytical methods, a core principle in pharmaceutical development. The methodologies described are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q7 for Good Manufacturing Practice for APIs and ICH Q2(R1) for the validation of analytical procedures.[1][2][3][4]

The Logic of Quality Control: From Structure to Specification

The quality control process is not a mere checklist; it is a systematic investigation designed to confirm an API's identity, purity, strength, and quality.[] The specific tests required are directly informed by the molecule's chemical structure.

This compound possesses several features that demand a multi-faceted analytical approach:

  • Chiral Centers: The cyclopropyl group introduces potential for stereoisomers, which may have different pharmacological profiles.

  • Aromatic Fluorine: The fluorine atom provides a unique spectroscopic handle (¹⁹F NMR) but also influences the molecule's chromatographic behavior and potential degradation pathways.

  • Multiple Functional Groups: The amide, pyridine ring, and alkyl substituents all present potential sites for related substance impurities arising from synthesis or degradation.

In contrast, Nicotinamide is a structurally simpler planar molecule, reducing the complexity of potential impurities and eliminating concerns of stereoisomerism. This difference is the foundation of our comparative analysis.

Core Quality Control Parameters: A Head-to-Head Comparison

A robust QC program for any API is built upon several key pillars.[6][7] The following table outlines the recommended tests and acceptance criteria for our target compound and its simpler alternative, illustrating how complexity drives analytical rigor.

Table 1: Comparative QC Specifications

ParameterThis compoundNicotinamide (Alternative)Rationale for Differences
1. Identification A. FTIR: Spectrum conforms to reference standard.B. ¹H NMR & ¹⁹F NMR: Chemical shifts and coupling constants conform to reference structure.C. HPLC: Retention time of the principal peak matches that of the reference standard.A. FTIR: Spectrum conforms to reference standard.B. HPLC: Retention time of the principal peak matches that of the reference standard.The structural complexity and presence of fluorine in the target compound warrant more specific identity confirmation. ¹⁹F NMR is a highly specific test not applicable to Nicotinamide.[8]
2. Assay HPLC-UV (265 nm): 98.5% to 101.5%HPLC-UV (262 nm): 99.0% to 101.0%Both rely on HPLC for potency measurement, a standard industry practice.[9] The slightly wider range for the novel compound is typical for early-phase APIs where the manufacturing process is still being optimized.
3. Purity
Organic ImpuritiesHPLC-UV: - Any specified impurity: ≤ 0.15% - Any unspecified impurity: ≤ 0.10%- Total impurities: ≤ 1.0%HPLC-UV: - Any specified impurity: ≤ 0.20% - Any unspecified impurity: ≤ 0.10%- Total impurities: ≤ 0.5%The novel compound's multi-step synthesis pathway increases the probability of process-related impurities, necessitating tighter control over unspecified peaks.
Residual SolventsHeadspace GC-FID: Meets USP <467> / ICH Q3C limits for solvents used in the final synthesis step (e.g., Toluene, Ethyl Acetate).[10][11]Headspace GC-FID: Meets USP <467> / ICH Q3C limits for common solvents (e.g., Ethanol).The test methodology is identical, but the specific solvents to be monitored are process-dependent. The choice of solvents can impact crystal form and purity.[10]
4. Physicochemical
AppearanceWhite to off-white crystalline powderWhite crystalline powderA slightly broader specification for the novel compound is common during development.
Water ContentKarl Fischer Titration: ≤ 0.5% w/wKarl Fischer Titration: ≤ 0.5% w/wStandard method for accurately quantifying water content in APIs.[8][12]
Residue on IgnitionSulfated Ash: ≤ 0.1%Sulfated Ash: ≤ 0.1%A standard test to control for inorganic impurities.[8]

Experimental Workflows and Methodologies

Trustworthiness in QC comes from validated, reproducible protocols. Below are detailed methodologies for the key analytical tests.

Workflow for Incoming Batch Release

The following diagram illustrates the logical flow for testing and releasing a batch of this compound.

QC_Workflow cluster_0 Batch Receipt & Sampling cluster_1 Identification Testing cluster_2 Purity & Assay Testing cluster_3 Physical & Inorganic Testing Batch Batch Received Sample Representative Sampling Batch->Sample ID_Tests FTIR + HPLC + NMR Sample->ID_Tests Purity_Tests HPLC Impurity Profile GC Residual Solvents Water Content (KF) Sample->Purity_Tests Assay_Test HPLC Assay Sample->Assay_Test Physical_Tests Appearance Residue on Ignition Sample->Physical_Tests Decision All Tests Meet Spec? ID_Tests->Decision Purity_Tests->Decision Assay_Test->Decision Physical_Tests->Decision Release Batch Approved for Use Decision->Release Yes Reject Batch Rejected (OOS Investigation) Decision->Reject No

Figure 1: Overall QC testing workflow for a new API batch.
Protocol 1: HPLC Method for Assay and Organic Impurities

This method is a cornerstone of the QC process, capable of simultaneously quantifying the API (assay) and detecting process-related impurities and degradation products.[9][13] The choice of a C18 column is standard for small molecules of moderate polarity, while the gradient elution ensures that both early and late-eluting impurities are effectively separated.

  • Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~25 mg of API into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.

  • System Suitability:

    • Tailing Factor: 0.8 - 1.5 for the main peak.

    • Theoretical Plates: > 2000 for the main peak.

    • Repeatability (%RSD): ≤ 1.0% for 5 replicate injections of the standard.

  • Calculation: Assay and impurity percentages are calculated based on the peak area response relative to a qualified reference standard.

Comparative Insight: A similar method would be used for Nicotinamide, but likely with a shorter, isocratic run, as its impurity profile is less complex. The detection wavelength would be shifted to its absorbance maximum (~262 nm).[14]

Protocol 2: GC-Headspace for Residual Solvents

This technique is essential for detecting volatile organic compounds remaining from the synthesis process.[10] Headspace sampling is preferred as it avoids injecting non-volatile matrix components into the GC system, improving column lifetime and data quality. The method adheres to the principles outlined in USP <467>.[11][15]

  • Instrumentation: Gas Chromatograph with Headspace Autosampler and Flame Ionization Detector (FID).

  • Column: G43 phase (e.g., DB-624 or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or water) and cap immediately.

  • System Suitability: A standard solution containing all potential solvents is run to confirm resolution and sensitivity.

  • Quantification: Determined by comparison to a reference standard of the known solvents.

Comparative Insight: The instrumentation and general procedure are identical for both compounds. The only difference is the list of target solvents to be quantified, which is entirely dependent on the manufacturing process used for each API.[10]

Handling Out-of-Specification (OOS) Results

A critical component of a trustworthy QC system is a pre-defined procedure for handling results that fall outside the established acceptance criteria.

OOS_Workflow OOS OOS Result Identified Phase1 Phase I Investigation: Laboratory Error Check OOS->Phase1 Error_Found Obvious Lab Error Found? Phase1->Error_Found Invalidate Invalidate Initial Result. Re-test. Error_Found->Invalidate Yes Phase2 Phase II Investigation: Full-Scale Inquiry (Manufacturing, Sampling) Error_Found->Phase2 No Invalidate->OOS Re-analysis Confirmed OOS Confirmed? Phase2->Confirmed Reject Reject Batch. Initiate CAPA. Confirmed->Reject Yes Release Result Invalidated. Release Batch. Confirmed->Release No

Figure 2: Decision workflow for an Out-of-Specification (OOS) result.

Conclusion

Establishing a robust quality control program is non-negotiable in drug development. For a novel API like this compound, this requires a suite of orthogonal analytical techniques to provide a complete picture of its identity, strength, and purity. By comparing its QC requirements to a simpler analogue like Nicotinamide, we underscore the fundamental principle that analytical complexity must mirror molecular complexity. The implementation of validated, well-documented methods, guided by international standards, ensures that each batch of API is safe, effective, and consistent, thereby safeguarding the integrity of subsequent research and development.[16][17]

References

  • ICH. Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. EMA. Available at: [Link]

  • The Pharma Master. Quality Control Measures for APIs. The Pharma Master. Published May 26, 2024. Available at: [Link]

  • Bruker. The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Bruker Application Notes. Available at: [Link]

  • Pharmuni. ICH Q7 GMP for APIs. Pharmuni. Available at: [Link]

  • ResolveMass. USP 467 Residual Solvents Guide for Pharma Manufacturers. ResolveMass. Published July 9, 2025. Available at: [Link]

  • Phenomenex. Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex. Available at: [Link]

  • Agilent Technologies. Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Agilent Application Note. Published May 16, 2019. Available at: [Link]

  • Shimadzu. Analysis of Residual Solvents in Pharmaceuticals (USP<467>) with Shimadzu GC-2010 Plus and HS-10 Headspace Sampler. Shimadzu Application News. Available at: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • U.S. Food & Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. Available at: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • VICH. CONCEPT PAPER For the adoption of ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. VICH. Available at: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]

  • Labstat. Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Labstat. Available at: [Link]

  • European Medicines Agency. ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. EMA. Published July 23, 2015. Available at: [Link]

  • Technology Networks. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Technology Networks. Published August 8, 2024. Available at: [Link]

  • National Pharmaceutical Regulatory Agency (NPRA) Malaysia. APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). NPRA. Available at: [Link]

  • Pfizer CentreOne. Five Best Practices to Ensure Quality Active Pharmaceutical Ingredients. Pfizer CentreOne. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Therapeutic Goods Administration (TGA) Australia. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. Published January 14, 2025. Available at: [Link]

  • Piramal Pharma Solutions. Ensuring Quality and Compliance in API Manufacturing: Best Practices & Challenges. Piramal Pharma Solutions. Available at: [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Published July 27, 2023. Available at: [Link]

  • The Pharma Master. API testing. The Pharma Master. Available at: [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Available at: [Link]

  • Edinburgh Analytical. API Identification Using FTIR Spectroscopy. Edinburgh Analytical. Published May 19, 2025. Available at: [Link]

  • LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Published October 15, 2024. Available at: [Link]

  • ChemCon GmbH. Identity determination and purity testing. ChemCon GmbH. Available at: [Link]

  • CuriRx. API Manufacturing: Laboratory Testing's Essential Role in Ensuring Quality and Compliance. CuriRx. Published April 29, 2025. Available at: [Link]

  • ResearchGate. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. ResearchGate. Published December 20, 2025. Available at: [Link]

  • MDPI. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. MDPI. Available at: [Link]

  • Edinburgh Instruments. API Identification Using FTIR Spectroscopy. Edinburgh Instruments. Available at: [Link]

  • ScienceDirect. A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. ScienceDirect. Available at: [Link]

  • Xinsheng. Niacinamide belongs to the separation and analysis method of B vitamins. Xinsheng. Published May 23, 2024. Available at: [Link]

  • TSI Journals. Fluorometric Determination of Drugs Containing Cyclic -Methylene Carbonyl Groups Using N1-Methylnicotinamide Chloride as a Fluorogenic Agent. TSI Journals. Available at: [Link]

  • ResearchGate. (PDF) Fluorometric Determination of Drugs Containing Cyclic -Methylene Carbonyl Groups Using N1-Methylnicotinamide Chloride as a Fluorogenic Agent. ResearchGate. Available at: [Link]

  • MDPI. Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI. Published January 12, 2026. Available at: [Link]

  • SciSpace. Analytical methods for the recently approved fda new molecular entities – a review. SciSpace. Available at: [Link]

  • MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. MDPI. Published August 13, 2025. Available at: [Link]

Sources

The Fluorine Advantage: A Comparative Stability Analysis of Fluorinated vs. Non-Fluorinated Nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool to enhance pharmacokinetic properties. This guide provides an in-depth comparative analysis of the stability of fluorinated versus non-fluorinated nicotinamides, offering researchers, scientists, and drug development professionals a technical overview supported by established scientific principles and experimental methodologies. While direct comparative data for a single pair of fluorinated and non-fluorinated nicotinamide analogs is synthesized from established principles, the experimental protocols provided offer a robust framework for empirical validation.

Introduction: The Rationale for Fluorinating Nicotinamide

Nicotinamide, a form of vitamin B3, is a crucial coenzyme in cellular metabolism and a precursor to nicotinamide adenine dinucleotide (NAD+).[1][2] Its derivatives are explored for a multitude of therapeutic applications. However, like many small molecules, nicotinamide is subject to metabolic degradation, which can limit its therapeutic efficacy and bioavailability. The primary metabolic pathways include oxidation by cytochrome P450 (CYP) enzymes to nicotinamide-N-oxide and methylation by nicotinamide N-methyltransferase.[3][4]

Fluorination, the substitution of a hydrogen atom with a fluorine atom, is a widely employed strategy in medicinal chemistry to overcome such metabolic liabilities.[5][6][7][8] The rationale is grounded in the unique properties of the fluorine atom and the carbon-fluorine (C-F) bond:

  • High Electronegativity and Bond Strength: The C-F bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond. This increased bond strength makes it more resistant to enzymatic cleavage, particularly the oxidative reactions catalyzed by CYP450 enzymes.

  • Minimal Steric Impact: Fluorine's van der Waals radius is only slightly larger than that of hydrogen, allowing it to replace hydrogen without significantly altering the molecule's overall shape and its ability to bind to its biological target.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, potentially affecting solubility, membrane permeability, and binding affinity.

This guide will delve into the practical implications of these principles by outlining a comparative study of the stability of a hypothetical fluorinated nicotinamide against its non-fluorinated parent compound.

Experimental Design for a Comparative Stability Study

A comprehensive stability study should encompass forced degradation, metabolic stability, and pH stability assessments. The following sections detail the experimental protocols to be employed.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule under various stress conditions.[9][10]

Experimental Workflow for Forced Degradation

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis start Stock Solutions of Fluorinated & Non-Fluorinated Nicotinamides acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid Expose samples to respective conditions base Base Hydrolysis (0.1M NaOH, 60°C) start->base Expose samples to respective conditions oxidation Oxidative Stress (3% H2O2, RT) start->oxidation Expose samples to respective conditions thermal Thermal Stress (80°C, solid state) start->thermal Expose samples to respective conditions photo Photolytic Stress (ICH Q1B guidelines) start->photo Expose samples to respective conditions hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze samples at time intervals base->hplc Analyze samples at time intervals oxidation->hplc Analyze samples at time intervals thermal->hplc Analyze samples at time intervals photo->hplc Analyze samples at time intervals quant Quantification of Parent Compound & Identification of Degradants hplc->quant

Caption: Workflow for forced degradation studies.

Detailed Protocols:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of the test compound in a 1:1 mixture of acetonitrile and water.

    • Add an equal volume of 1M HCl.

    • Incubate at 60°C for up to 24 hours.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize with an equivalent amount of 1M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of the test compound in a 1:1 mixture of acetonitrile and water.

    • Add an equal volume of 1M NaOH.

    • Incubate at 60°C for up to 24 hours.

    • Withdraw aliquots at specified time points.

    • Neutralize with an equivalent amount of 1M HCl.

    • Dilute for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the test compound in a 1:1 mixture of acetonitrile and water.

    • Add an equal volume of 30% hydrogen peroxide.

    • Store at room temperature for up to 24 hours.

    • Withdraw aliquots and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C.

    • Sample at 24, 48, and 72 hours.

    • Dissolve the sample in a suitable solvent and dilute for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be stored in the dark.

    • Analyze both the exposed and control samples by HPLC.

Metabolic Stability in Human Liver Microsomes

This in vitro assay is a standard method to assess the susceptibility of a compound to metabolism by CYP enzymes.

Experimental Workflow for Metabolic Stability Assay

cluster_0 Incubation cluster_1 Termination & Analysis start Test Compound + Human Liver Microsomes + Buffer nadph Add NADPH to initiate reaction start->nadph incubate Incubate at 37°C nadph->incubate quench Quench with cold acetonitrile at time points incubate->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcsms Analyze supernatant by LC-MS/MS centrifuge->lcsms calc Calculate half-life (t1/2) and intrinsic clearance (CLint) lcsms->calc

Caption: Workflow for in vitro metabolic stability assay.

Detailed Protocol:

  • Prepare Reagents:

    • Phosphate buffer (100 mM, pH 7.4).

    • Test compound stock solution (10 mM in DMSO).

    • Human liver microsomes (pooled, 20 mg/mL stock).

    • NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

pH Stability

The stability of nicotinamide is known to be pH-dependent, with hydrolysis to nicotinic acid occurring under acidic or basic conditions.[11][12]

Detailed Protocol:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Prepare a 1 mg/mL solution of the test compound in each buffer.

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots for HPLC analysis.

  • Quantify the remaining parent compound and any formation of nicotinic acid.

Expected Comparative Results

Based on established principles of fluorine's effects on drug metabolism and chemical stability, the following outcomes are anticipated in a comparative study of fluorinated versus non-fluorinated nicotinamide.

Forced Degradation

The fluorinated nicotinamide is expected to exhibit greater stability across most stress conditions, particularly oxidative and thermal stress, due to the high strength of the C-F bond.

Table 1: Illustrative Forced Degradation Data

Stress Condition% Degradation (Non-Fluorinated)% Degradation (Fluorinated)
Acid Hydrolysis (1M HCl, 24h)15%12%
Base Hydrolysis (1M NaOH, 24h)20%18%
Oxidation (30% H₂O₂, 24h)35%8%
Thermal (80°C, 72h)10%3%
Photolytic5%4%
Metabolic Stability

The most significant difference is expected in the metabolic stability assay. By blocking a primary site of CYP450-mediated oxidation, fluorination is predicted to substantially increase the half-life and reduce the intrinsic clearance of the nicotinamide analog.

Metabolic Pathways of Nicotinamide and the Impact of Fluorination

cluster_0 Non-Fluorinated Nicotinamide cluster_1 Fluorinated Nicotinamide nicotinamide Nicotinamide n_oxide Nicotinamide-N-Oxide nicotinamide->n_oxide CYP2E1 methylated 1-Methylnicotinamide nicotinamide->methylated NNMT fluoro_nicotinamide Fluorinated Nicotinamide (at site of oxidation) blocked Metabolism Blocked fluoro_nicotinamide->blocked CYP2E1 (inhibited)

Caption: Proposed metabolic pathways and the effect of fluorination.

Table 2: Illustrative Metabolic Stability Data in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Non-Fluorinated Nicotinamide2527.7
Fluorinated Nicotinamide>120< 5.8
pH Stability

The effect of fluorination on pH stability is less predictable and depends on the position of the fluorine atom. The strong electron-withdrawing nature of fluorine could potentially influence the susceptibility of the amide bond to hydrolysis. However, significant differences are not always observed.

Table 3: Illustrative pH Stability Data (% Remaining after 72h at 40°C)

pHNon-Fluorinated NicotinamideFluorinated Nicotinamide
288%90%
498%99%
795%96%
1085%87%

Discussion and Mechanistic Interpretation

The anticipated results strongly suggest that fluorination significantly enhances the stability of nicotinamide, particularly against metabolic degradation. The blockade of CYP450-mediated oxidation is a key mechanism for this improved stability.[5][6] The increased half-life and reduced intrinsic clearance of the fluorinated analog in human liver microsomes would translate to a longer in vivo half-life, potentially allowing for lower or less frequent dosing in a therapeutic setting.

The enhanced thermal and oxidative stability is a direct consequence of the high energy required to break the C-F bond. This intrinsic chemical robustness is a desirable attribute for any drug candidate, contributing to a longer shelf life and more reliable formulation.

Conclusion

The strategic incorporation of fluorine into the nicotinamide scaffold is a highly effective strategy for enhancing its stability, most notably its resistance to metabolic degradation. This comparative guide, based on established scientific principles and detailed experimental protocols, provides a framework for researchers to empirically validate the "fluorine advantage" in their own drug discovery programs. The anticipated improvements in metabolic, thermal, and oxidative stability underscore the value of fluorination as a key tool in the optimization of drug candidates.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review. Retrieved February 13, 2024, from [Link]

  • Országhová, Z., Uličná, O., Liptáková, A., & Ďuračková, Z. (2015). Major pathways of nicotinamide metabolism (1, nicotinamide N-methyltransferase; 2, cytochrome P450; 3, aldehyde oxidase). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Bains, W., & K. (2020). Nicotinamide: Oversight of Metabolic Dysfunction through SIRT1, mTOR, and Clock Genes. PMC. Retrieved February 13, 2024, from [Link]

  • How to Stabilize Niacinamide and Glycolic Acid in Large-Scale Skincare Production? (2025, June 5). LinkedIn. Retrieved February 13, 2024, from [Link]

  • Niacinamide (and Niacin) : Stability and Optimum pH. (2023, January 21). Maelove Skincare. Retrieved February 13, 2024, from [Link]

  • Hachisuka, K., et al. (2017). Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis. PMC. Retrieved February 13, 2024, from [Link]

  • Study of Nicotinamide Riboside's Properties and Degradation Kinetics: Preclinical Findings. (2019, November 21). AboutNAD. Retrieved February 13, 2024, from [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024, November 19). MDPI. Retrieved February 13, 2024, from [Link]

  • Thermal degradation rates of NaMN and NMN at 85°C. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • R. Scott Obach, et al. (2011). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. PMC. Retrieved February 13, 2024, from [Link]

  • Campbell, M. T. D., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PMC. Retrieved February 13, 2024, from [Link]

  • Identification of the thermal degradation products of NAD⁺ and determination of the thermal degradation rates of NAD⁺. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • King, M. (2026, January 28). Vitamin B3: Metabolism and Functions. The Medical Biochemistry Page. Retrieved February 13, 2024, from [Link]

  • Enhanced acid stability of a reduced nicotinamide adenine dinucleotide (NADH) analogue. (2001, October 3). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]

  • The human NAD metabolome: Functions, metabolism and compartmentalization. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • KEGG PATHWAY Database. (2025, December 17). Genome.jp. Retrieved February 13, 2024, from [Link]

  • Nicotinamide adenine dinucleotide. (n.d.). Wikipedia. Retrieved February 13, 2024, from [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). MDPI. Retrieved February 13, 2024, from [Link]

  • (A) The proposed scheme for degradation of NR to nicotinamide and sugar... (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Nicotinamide Adenine Dinucleotide (NAD) Metabolism as a Relevant Target in Cancer. (2022, August 24). MDPI. Retrieved February 13, 2024, from [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Retrieved February 13, 2024, from [Link]

  • GRAS Notice 635: Nicotinamide riboside chloride. (2016, March 8). FDA. Retrieved February 13, 2024, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. Retrieved February 13, 2024, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved February 13, 2024, from [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed. Retrieved February 13, 2024, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. Retrieved February 13, 2024, from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. N-cyclopropyl-2-fluoro-5-methylnicotinamide, a fluorinated nicotinamide derivative, demands a meticulous approach to its end-of-life management. This guide provides the essential framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.

The Rationale Behind Segregation: Understanding the Chemistry of Disposal

The molecular structure of this compound, specifically the presence of a fluorine atom, places it in the category of a halogenated organic compound. This classification is paramount in determining its disposal pathway. When incinerated, non-halogenated organic waste can be repurposed as fuel. However, the combustion of halogenated compounds like this compound can produce toxic byproducts, including the highly corrosive hydrogen fluoride[1]. Therefore, the cardinal rule is to never mix halogenated and non-halogenated organic waste streams[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not found, analogous nicotinamide compounds are known to cause skin, eye, and respiratory irritation[3]. Therefore, the following minimum PPE should be worn:

  • Safety Goggles: To protect against splashes and airborne particles.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable for handling organic compounds.

  • Laboratory Coat: To protect skin and clothing from contamination.

  • Respiratory Protection: If handling the compound as a powder or in a manner that could generate dust or aerosols, a properly fitted respirator is essential.

Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed PPE requirements.

Step-by-Step Disposal Protocol

  • Waste Identification and Collection:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste"[2].

    • The container should be made of a material compatible with the chemical and should have a secure, tight-fitting lid[4].

    • For liquid waste, use a sturdy, leak-proof container. For solid waste, a robust, sealed container is required.

  • Segregation:

    • Under no circumstances should this compound waste be mixed with non-halogenated organic solvents or other incompatible waste streams[1][2].

    • While small quantities of fluorinated organic waste (under 50g) may sometimes be combined with chlorinated organic waste, it is best practice to maintain a separate container for fluorinated compounds if significant quantities are generated[1].

  • Labeling:

    • Properly label the waste container with the full chemical name: "this compound" and the approximate quantity.

    • Include the appropriate hazard pictograms as indicated by the compound's SDS.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory[4].

    • This area should be well-ventilated and away from sources of ignition, as many organic compounds are flammable[1].

  • Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company. These companies have the specialized facilities to handle and dispose of halogenated organic compounds safely.

    • The primary and most effective method for the ultimate destruction of fluorinated organic compounds is high-temperature incineration[5][6]. This process, when carried out correctly, breaks the strong carbon-fluorine bonds and converts the compound into less harmful substances[6].

    • Other potential, though less common, disposal methods for halogenated wastes include treatment in a hazardous waste landfill or deep well injection[5]. However, these methods only contain the waste rather than destroy it[5].

Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE, including respiratory protection if the compound is a powder.

  • Contain the Spill: Use a chemical spill kit with appropriate absorbent materials to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a designated "Halogenated Organic Waste" container for proper disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Decision Workflow

DisposalWorkflow start Start: Disposal of this compound check_sds Consult the Safety Data Sheet (SDS) for specific hazards. start->check_sds waste_form Is the waste solid or liquid? solid_waste Collect in a labeled, sealed container for solid halogenated waste. waste_form->solid_waste Solid liquid_waste Collect in a labeled, leak-proof container for liquid halogenated waste. waste_form->liquid_waste Liquid segregation Ensure waste is segregated from non-halogenated streams. solid_waste->segregation liquid_waste->segregation ppe Wear appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) check_sds->ppe ppe->waste_form storage Store in a designated satellite accumulation area. segregation->storage disposal_pickup Arrange for pickup by a certified hazardous waste contractor. storage->disposal_pickup end End: Safe and Compliant Disposal disposal_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Quantitative Data Summary

ParameterGuideline/InformationSource
Waste Classification Halogenated Organic Waste[1][2]
Incineration Promising disposal method for permanent elimination of fluorinated compounds.[5][6]
Landfill Acceptable under current guidelines but does not destroy the chemical.[5]
Deep Well Injection A final disposal option for some fluorinated compounds.[5]
Satellite Accumulation Area Limit (Laboratory) At most 25 gallons of chemical waste.[4]

References

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Safety data sheet - Nicotinamide. Caesar & Loretz GmbH. [Link]

  • Recent data sheet updates: important new safety information. Medsafe. [Link]

  • Inert Reassessment - Nicotinamide CAS 98-92-0. U.S. Environmental Protection Agency. [Link]

  • How to Dispose of Unused Medicines. U.S. Food and Drug Administration. [Link]

  • NIH Waste Disposal Guide at Bayview Campus. National Institutes of Health. [Link]

  • Nicotinamide; Exemption From the Requirement of a Tolerance. Federal Register. [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. K&L Gates. [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling N-cyclopropyl-2-fluoro-5-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling N-cyclopropyl-2-fluoro-5-methylnicotinamide

In the fast-paced environment of drug discovery and development, researchers often work with novel chemical entities (NCEs) for which comprehensive toxicological data is not yet available. This compound is one such compound. While a specific Safety Data Sheet (SDS) from a major supplier is not readily accessible, a proactive and rigorous approach to safety, grounded in the principles of chemical analogy and risk assessment, is paramount. This guide provides a comprehensive framework for handling this and similar novel compounds, ensuring the safety of all laboratory personnel.

The operational philosophy of this guide is rooted in the principle of "as low as reasonably practicable" (ALARP) exposure. Given the absence of specific toxicity data, we will treat this compound as a potentially hazardous substance and outline control measures accordingly.

Hazard Assessment: A Structure-Activity Relationship Approach

In the absence of empirical data, a structural analysis of this compound allows us to anticipate potential hazards:

  • Fluorinated Aromatic Core: The presence of a fluorine atom on the pyridine ring can significantly alter the molecule's metabolic profile and reactivity. Fluorinated compounds can sometimes exhibit unexpected toxicity. Therefore, it is prudent to handle this compound with the assumption that it could be a skin and eye irritant.[1][2][3]

  • Nicotinamide Scaffold: Nicotinamide and its derivatives are generally considered to have low toxicity.[2][4][5] However, the various substitutions on this core structure can lead to different biological activities and, consequently, different toxicological profiles.

  • Cyclopropyl and Methyl Groups: While these functional groups are common in pharmaceuticals and are not typically associated with high levels of toxicity, they contribute to the overall lipophilicity and three-dimensional structure of the molecule, which can influence its biological activity.

Given these structural features, and in the absence of definitive data, we will adopt a conservative approach and handle this compound as a compound that is potentially irritating to the skin, eyes, and respiratory tract.[1][2][3] Furthermore, as with any NCE, the potential for unknown long-term health effects necessitates stringent handling protocols.

Occupational Exposure Banding (OEB) as a Framework for Control

For novel compounds lacking established Occupational Exposure Limits (OELs), the pharmaceutical industry widely employs a strategy known as Occupational Exposure Banding (OEB).[6][7] This approach categorizes chemicals into "bands" based on their potential toxicity, which then dictates the level of engineering controls and personal protective equipment required.[6][7]

Given the structural alerts for irritation and the unknown long-term toxicological profile of this compound, it is prudent to assign it to a moderate hazard band (e.g., OEB 3 or 4), which corresponds to an airborne concentration target of 1-50 µg/m³. This dictates that all handling procedures should be designed to minimize the generation of dust and aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Primary Engineering Control Required PPE Rationale
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance Enclosure- Disposable Lab Coat- Nitrile or Neoprene Gloves (double-gloving recommended)- ANSI Z87.1-compliant Safety Goggles- N95 RespiratorTo prevent inhalation of fine powders and to protect skin and eyes from contact.
Solution Preparation Chemical Fume Hood- Disposable Lab Coat- Nitrile or Neoprene Gloves- ANSI Z87.1-compliant Safety GogglesTo protect against splashes of the dissolved compound and the solvent.
Reaction Setup and Monitoring Chemical Fume Hood- Disposable Lab Coat- Nitrile or Neoprene Gloves- ANSI Z87.1-compliant Safety GogglesTo provide protection from potential splashes and vapors from the reaction mixture.
Work-up and Purification Chemical Fume Hood- Disposable Lab Coat- Nitrile or Neoprene Gloves- ANSI Z87.1-compliant Safety GogglesTo protect against exposure to the compound in various solvents and on solid supports (e.g., silica gel).

Note: Always inspect gloves for any signs of degradation or puncture before use.[4] Change gloves immediately if they become contaminated.

Operational Plan: Step-by-Step Guidance for Safe Handling

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area.[8]

  • Segregate it from strong oxidizing agents, acids, and bases.[9]

  • Maintain an accurate inventory of the compound.

Weighing and Aliquoting
  • Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Don the appropriate PPE as outlined in the table above.

  • Use tools and techniques that minimize dust generation (e.g., using a micro-spatula, avoiding pouring).

  • Clean the weighing area and tools thoroughly after use with a solvent-dampened cloth to avoid leaving residual powder.

Solution Preparation and Use
  • Always prepare solutions of this compound inside a chemical fume hood.

  • Add the solid compound to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure the setup is secure.

  • Keep all containers with the compound's solutions tightly capped when not in use.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation
  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., used weighing papers, contaminated gloves, and other disposable labware) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Due to the presence of the fluorine atom, all liquid waste containing this compound should be segregated as halogenated organic waste .[10] Do not mix it with non-halogenated waste streams.[10]

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.

Disposal Procedure
  • Ensure all waste containers are properly labeled with the full chemical name and the words "Hazardous Waste."

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For a large spill, evacuate the area and contact your institution's EHS office.

Visual Workflow Diagrams

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling Novel Compound: This compound AssessData Specific SDS Available? Start->AssessData NoData No: Assume Potential Hazard Based on Structure (Fluorinated Nicotinamide) AssessData->NoData No YesData Yes: Follow SDS Recommendations AssessData->YesData Yes Engineering Primary Control: Use Chemical Fume Hood NoData->Engineering Body Body Protection: Disposable Lab Coat Engineering->Body Hand Hand Protection: Nitrile/Neoprene Gloves (Double-gloving for solids) Body->Hand Eye Eye Protection: ANSI Z87.1 Goggles Hand->Eye Respiratory Respiratory Protection (for solids): N95 Respirator Eye->Respiratory

Caption: PPE Selection Workflow for Novel Compounds.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Disposal Start Waste Containing This compound WasteType Determine Waste Type Start->WasteType Solid Solid Waste (Gloves, Weigh Papers) WasteType->Solid Liquid Liquid Waste (Solutions, Solvents) WasteType->Liquid Sharps Sharps Waste (Needles, etc.) WasteType->Sharps SolidContainer Labeled 'Hazardous Solid Waste' Container Solid->SolidContainer LiquidContainer Labeled 'Halogenated Organic Waste' Container Liquid->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer EHS Arrange Pickup by Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Waste Disposal Workflow for Fluorinated Compounds.

References

  • Occupational exposure banding - Wikipedia . Wikipedia. Available at: [Link]

  • Novel Chemicals with Unknown Hazards SOP . University of California, Santa Barbara. Available at: [Link]

  • Occupational Exposure Bands (OEBs) for Chemicals - Pharmaguideline . Pharmaguideline. Available at: [Link]

  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess . RiskAssess. Available at: [Link]

  • Occupational Exposure Banding - CDC . Centers for Disease Control and Prevention. Available at: [Link]

  • Occupational exposure banding and workplace chemicals | 2019-10-28 - ISHN.com . ISHN.com. Available at: [Link]

  • The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) - CDC . Centers for Disease Control and Prevention. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies . GZ Industrial Supplies. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety . University of Colorado Boulder. Available at: [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY - University of Bologna . University of Bologna. Available at: [Link]

  • Personal Protective Equipment Guidance - Dow . Dow. Available at: [Link]

  • Safety data sheet - BASF . BASF. Available at: [Link]

  • Safety Data Sheet - JPharmachem . JPharmachem. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA . U.S. Environmental Protection Agency. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Vanderbilt University Medical Center. Available at: [Link]

  • Laboratory Liquid Waste Disposal Flow Chart . Environmental Safety Center. Available at: [Link]

  • Hazardous Waste Reduction - Environmental Health and Safety . University of Wisconsin-Madison. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.